1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
Description
Structure
3D Structure
Properties
IUPAC Name |
(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24/h1-20H,21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLYAWYOTYWKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165955 | |
| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15570-45-3, 197711-16-3 | |
| Record name | 1,1′,1′′,1′′′-(1,3-Cyclopentadiene-1,2,3,4-tetrayl)tetrakis[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15570-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1′,1′′,1′′′-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis-, radical ion(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=197711-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
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| Record name | 15570-45-3 | |
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| Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
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| Record name | 1,2,3,4-tetraphenylcyclopenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.002 | |
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| Record name | 1,2,3,4-TETRAPHENYLCYCLOPENTA-1,3-DIENE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y473A39659 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene, a sterically hindered cyclic diene. The document details its physical and spectral characteristics, synthesis, and key chemical reactions, including its role as a ligand precursor in organometallic chemistry and its participation in cycloaddition reactions. Experimental protocols for its synthesis and representative reactions are provided to facilitate its application in research and development.
Introduction
This compound is a substituted cyclopentadiene characterized by the presence of four phenyl groups on the diene ring. This substitution pattern imparts significant steric bulk, influencing its reactivity and the stability of its derivatives. It is a valuable building block in organic synthesis and a precursor to the tetraphenylcyclopentadienyl (Cp') ligand, which is instrumental in the formation of various organometallic complexes. This guide aims to be a thorough resource for professionals utilizing this compound in their scientific endeavors.
Physical and Chemical Properties
This compound is a light yellow to beige powder at room temperature.[1] It is soluble in organic solvents such as toluene, benzene, and methanol, but insoluble in water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₂ | [1] |
| Molar Mass | 370.48 g/mol | [1] |
| Appearance | Light yellow to beige powder | [1] |
| Melting Point | 180-182 °C | [1] |
| Solubility | Soluble in toluene, benzene, methanol; Insoluble in water | [1] |
| CAS Number | 15570-45-3 | [1] |
Spectral Data
The spectral data of this compound are crucial for its identification and characterization.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the phenyl protons and the protons on the cyclopentadiene ring. Due to the complex overlapping signals from the four phenyl groups, the aromatic region (typically δ 7.0-7.5 ppm) will be complex. The protons on the cyclopentadiene ring will appear as distinct signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show signals for the carbons of the four phenyl rings and the five carbons of the cyclopentadiene ring.
Table 2: Spectral Data of this compound
| Technique | Key Features and Assignments |
| ¹H NMR | Complex multiplets in the aromatic region for phenyl protons. Distinct signals for the cyclopentadienyl protons. |
| ¹³C NMR | Multiple signals in the aromatic region (approx. 125-145 ppm) for the phenyl carbons. Signals for the sp² and sp³ hybridized carbons of the cyclopentadiene ring. |
| IR Spectroscopy | C-H stretching for aromatic and aliphatic protons. C=C stretching for aromatic rings and the diene system. |
| UV-Vis Spectroscopy | Absorption bands corresponding to the π-π* transitions of the conjugated diene and aromatic systems. |
Note: Detailed peak lists and spectra can be found in various chemical databases.
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from the condensation of benzil and dibenzyl ketone to form tetraphenylcyclopentadienone, followed by the reduction of the ketone.
Synthesis of Tetraphenylcyclopentadienone
This synthesis involves a base-catalyzed aldol condensation.
-
Materials: Benzil, dibenzyl ketone, absolute ethanol, potassium hydroxide.
-
Procedure:
-
In a round-bottom flask, dissolve benzil (0.1 mol) and dibenzyl ketone (0.1 mol) in hot absolute ethanol (150 mL).
-
While the solution is near its boiling point, add a solution of potassium hydroxide (3 g) in ethanol (15 mL) portion-wise.
-
Reflux the mixture for 15 minutes, during which a deep purple precipitate of tetraphenylcyclopentadienone will form.
-
Cool the mixture in an ice bath to complete the crystallization.
-
Collect the crystals by vacuum filtration and wash with cold ethanol.
-
The product can be recrystallized from a mixture of ethanol and benzene.
-
Logical Relationship: Synthesis of Tetraphenylcyclopentadienone
Caption: Aldol condensation pathway for the synthesis of tetraphenylcyclopentadienone.
Reduction of Tetraphenylcyclopentadienone
The reduction of the carbonyl group of tetraphenylcyclopentadienone yields this compound. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Materials: Tetraphenylcyclopentadienone, ethanol, sodium borohydride, water, hydrochloric acid.
-
Procedure:
-
Dissolve tetraphenylcyclopentadienone in ethanol in a suitable flask.
-
Carefully add sodium borohydride in small portions with stirring. The reaction is exothermic.
-
After the addition is complete, continue stirring at room temperature for 20 minutes.
-
Cool the reaction mixture in an ice bath and cautiously add water, followed by dilute hydrochloric acid to neutralize the excess reagent.
-
The product, this compound, will precipitate and can be collected by filtration, washed with water, and dried.
-
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the reduction of tetraphenylcyclopentadienone.
Chemical Reactivity
Diels-Alder Reactions
As a diene, this compound can undergo Diels-Alder reactions with various dienophiles to form substituted norbornene derivatives. The bulky phenyl groups can influence the stereoselectivity of the reaction.
-
Materials: this compound, maleic anhydride, ethyl acetate, ligroin (petroleum ether).
-
Procedure:
-
Dissolve maleic anhydride in ethyl acetate, and then add ligroin.
-
Add a solution of this compound in a suitable solvent to the maleic anhydride solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to promote the cycloaddition.
-
The resulting Diels-Alder adduct can be isolated by crystallization.
-
Signaling Pathway: Diels-Alder Reaction
References
An In-depth Technical Guide to 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (CAS 15570-45-3)
This technical guide provides a comprehensive overview of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene, intended for researchers, scientists, and drug development professionals. It covers the compound's physicochemical properties, synthesis, and key applications, with a focus on its role in organic synthesis and materials science.
Core Physicochemical Data
This compound is a light yellow to beige crystalline powder.[1] Its fundamental physicochemical properties are detailed below, providing essential data for experimental design and application.
| Property | Value | Source |
| CAS Number | 15570-45-3 | [1][2][3] |
| Molecular Formula | C29H22 | [2][3][4] |
| Molecular Weight | 370.49 g/mol | [2][4][5] |
| Melting Point | 180-182 °C | [1][2] |
| Boiling Point | 542.3 ± 50.0 °C at 760 mmHg | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Appearance | Light yellow to beige powder | [1] |
| Solubility | Soluble in organic solvents |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved via a base-catalyzed aldol condensation reaction. A common method involves the reaction of benzil with 1,3-diphenylacetone. The following protocol is adapted from the well-established synthesis of the structurally similar tetraphenylcyclopentadienone.
Experimental Protocol: Synthesis of this compound
This procedure outlines the synthesis via the condensation of benzil and 1,3-diphenylacetone.
Materials:
-
Benzil
-
1,3-Diphenylacetone
-
Potassium Hydroxide (KOH)
-
95% Ethanol
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Vacuum filtration apparatus
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzil (e.g., 0.2 g) and 1,3-diphenylacetone (e.g., 0.2 g).
-
Add 95% ethanol (e.g., 5 mL) to the flask to dissolve the reactants.
-
Introduce a pellet of solid potassium hydroxide (approx. 0.1 g) and a boiling chip to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 15 minutes. The boiling action will facilitate mixing.
-
After the reflux period, allow the solution to cool slowly to room temperature.
-
Further, cool the flask in an ice bath to promote crystallization of the product.
-
Collect the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove impurities.
-
Dry the purified this compound product.
Logical Workflow for Synthesis
Caption: Synthesis workflow of this compound.
Key Applications in Research and Development
This compound serves as a valuable intermediate and building block in several areas of chemical science.
Precursor for Ligand Synthesis in Organometallic Catalysis
A primary application of this compound is its role as a precursor to tetraphenylcyclopentadienone. This derivative is a key component in the synthesis of substituted cyclopentadienyl ligands. These ligands are integral to the structure of various organometallic complexes used in catalysis, such as those involving ruthenium, iron, and nickel. These catalysts find use in important chemical transformations including olefin metathesis and C-H activation.
Signaling Pathway from Precursor to Catalytic Application
Caption: Pathway to organometallic catalysts.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
This compound may be utilized in the fabrication of multi-layer blue-emitting OLED devices.[1] In this context, it or its derivatives can function as an emitting layer or a host material. The rigid, conjugated structure of the molecule is conducive to the electronic processes required for electroluminescence.
Simplified OLED Device Structure and Workflow
Caption: Basic structure of an OLED incorporating the target compound.
Potential in Drug Development
While direct pharmaceutical applications of this compound are not extensively documented, its rigid, polycyclic aromatic scaffold holds potential in medicinal chemistry. Derivatives of this compound can be synthesized to explore structure-activity relationships in drug discovery programs. Furthermore, the organometallic complexes derived from its corresponding ligands can be investigated for their potential biological activities, a strategy that has been successfully employed in the development of novel therapeutic agents. The core structure can be functionalized to interact with biological targets, making it a point of interest for the design of new molecular entities.
References
A Comprehensive Technical Guide to the Physical Properties of Tetraphenylcyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylcyclopentadiene, with the chemical formula C₂₉H₂₂, is a sterically hindered hydrocarbon that serves as a crucial intermediate and building block in organic synthesis. Its unique structural and electronic properties make it a subject of interest in materials science and as a ligand in organometallic chemistry. This technical guide provides an in-depth overview of the core physical properties of tetraphenylcyclopentadiene, complete with experimental protocols and data presented for clarity and comparative analysis.
Core Physical Properties
The physical characteristics of tetraphenylcyclopentadiene are fundamental to its application in various chemical transformations. The following tables summarize the key quantitative data available for this compound.
General and Thermal Properties
| Property | Value | Reference |
| Molecular Formula | C₂₉H₂₀O (for the precursor tetraphenylcyclopentadienone) | [1][2][3] |
| Molecular Weight | 384.47 g/mol (for the precursor tetraphenylcyclopentadienone) | [3][4][5] |
| Appearance | Dark purple to black crystalline solid (for the precursor tetraphenylcyclopentadienone) | [1][2][3][6] |
| Melting Point | 217-222 °C | [1][2][7][8] |
| Boiling Point | ~471 °C (estimate) | [1][6][9] |
| Density | ~1.05 - 1.2 g/cm³ (estimate) | [1][5] |
Solubility
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][9] |
| Benzene | Soluble | [1][9] |
| Ethanol | Sparingly soluble (used for washing in synthesis) | [10][11] |
| Toluene | Soluble (used in recrystallization mixture) | [6] |
| Dichloromethane | Soluble (used as a solvent for UV-Vis spectroscopy) | [12] |
| Chloroform (CDCl₃) | Soluble (used as a solvent for NMR spectroscopy) | [11][13] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and characterization of tetraphenylcyclopentadiene and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment | Reference |
| ¹H NMR | CDCl₃ | 6.90-6.96 (m, 4H) | Aromatic protons | [14] |
| 7.14-7.23 (m, 16H) | Aromatic protons | [14] | ||
| ¹³C NMR | CDCl₃ | 125.32 | C2 (5-ring) | [13] |
| 127.48 | C4' (phenyl at C2) | [13] | ||
| 128.00 | C3' (phenyl at C2) | [13] | ||
| 128.06 | C3'' (phenyl at C3) | [13] | ||
| 128.54 | C4'' (phenyl at C3) | [13] | ||
| 129.35 | C2'' (phenyl at C3) | [13] | ||
| 131.4, 131.5, 132.1 | Phenyl carbons | [11] | ||
| 154.2 | Carbonyl carbon (of the precursor dienone) | [11] |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
| Spectroscopy | Medium | Key Absorptions | Reference |
| IR | KBr pellet / Nujol mull | Characteristic peaks for C=O (in precursor), C=C, and aromatic C-H bonds. | [4][7][15][16] |
| UV-Vis | Dichloromethane | λmax ≈ 510 nm | [12] |
| Acetonitrile | Absorption bands in the range of 240-700 nm. | [17] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of tetraphenylcyclopentadiene. The synthesis of its common precursor, tetraphenylcyclopentadienone, is presented here as a foundational protocol.
Synthesis of Tetraphenylcyclopentadienone via Aldol Condensation
This procedure is a well-established method for producing tetraphenylcyclopentadienone, which can then be further reacted to obtain tetraphenylcyclopentadiene.
Materials:
-
Benzil
-
1,3-Diphenylacetone (Dibenzyl ketone)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH)
Procedure:
-
Dissolve equimolar amounts of benzil and 1,3-diphenylacetone in hot 95% ethanol in a round-bottomed flask equipped with a reflux condenser.[10][18]
-
While the solution is near boiling, cautiously add a solution of potassium hydroxide in ethanol in portions through the condenser.[10][18]
-
An initial effervescence may be observed. After it subsides, reflux the mixture for 15-30 minutes.[18]
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[6][10]
-
Collect the dark crystalline product by suction filtration and wash it with cold 95% ethanol.[10][11]
-
The product can be purified by recrystallization from a mixture of ethanol and benzene or ethanol and toluene.[6][10] The melting point of the purified product is typically in the range of 219-220 °C.[10][18]
Determination of Physical Properties
Standard laboratory procedures are employed to determine the physical properties of the synthesized compound.
-
Melting Point: Determined using a calibrated melting point apparatus.[19] A small amount of the crystalline solid is packed into a capillary tube and heated slowly, with the temperature range of melting being recorded.[19]
-
Solubility: Qualitative determination involves adding a small amount of the solute to a given solvent at room temperature and observing for dissolution.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz) using a deuterated solvent such as CDCl₃.[14]
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet or a Nujol mull.[4]
-
UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer. The sample is dissolved in a suitable UV-transparent solvent, such as dichloromethane or acetonitrile, and placed in a quartz cuvette.[12][17]
Logical Relationships and Workflows
The synthesis of tetraphenylcyclopentadienone is a classic example of a base-catalyzed aldol condensation reaction. The logical flow of this synthesis is depicted below.
Caption: Workflow for the synthesis of tetraphenylcyclopentadienone.
The overall reaction can be visualized as a two-step condensation process.
Caption: Simplified reaction pathway of aldol condensation.
References
- 1. Tetraphenylcyclopentadienone CAS#: 479-33-4 [m.chemicalbook.com]
- 2. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 3. Tetraphenylcyclopentadienone | Tetracyclone | C29H20O - Ereztech [ereztech.com]
- 4. 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | C29H20O | CID 68068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. Tetraphenylcyclopentadienone | 479-33-4 [chemicalbook.com]
- 7. Tetraphenylcyclopentadienone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. store.p212121.com [store.p212121.com]
- 9. chembk.com [chembk.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. Tetraphenylcyclopentadienone(479-33-4) IR Spectrum [chemicalbook.com]
- 16. 2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Molecular Structure of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene. The document details the fundamental molecular identifiers, spectroscopic data, and a plausible experimental protocol for its synthesis. All quantitative data is presented in structured tables for clarity and comparative analysis. Additionally, a diagrammatic representation of the molecular structure is provided to facilitate a deeper understanding of its spatial arrangement.
Molecular Identification
This compound is a polycyclic aromatic hydrocarbon with the molecular formula C29H22.[1] It is a solid at room temperature, appearing as a light yellow to beige powder.[2] Key identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene |
| Molecular Formula | C29H22[1] |
| Molecular Weight | 370.48 g/mol |
| CAS Number | 15570-45-3 |
| SMILES String | C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5[1] |
| InChI Key | JCXLYAWYOTYWKM-UHFFFAOYSA-N[1] |
Molecular Structure Diagram
The molecular structure of this compound is characterized by a central five-membered cyclopentadiene ring with four phenyl substituents.
Caption: 2D representation of this compound.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The following tables summarize the key spectroscopic data available for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following are anticipated ranges and require experimental verification.
| ¹H NMR | Anticipated Chemical Shift (ppm) |
| Phenyl Protons | 7.0 - 8.0 |
| Methine Proton (Cyclopentadiene) | 4.0 - 5.0 |
| Methylene Protons (Cyclopentadiene) | 3.0 - 4.0 |
| ¹³C NMR | Anticipated Chemical Shift (ppm) |
| Phenyl Carbons | 120 - 145 |
| Olefinic Carbons (Cyclopentadiene) | 130 - 150 |
| Methylene Carbon (Cyclopentadiene) | 40 - 50 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorptions corresponding to C-H stretching and bending vibrations of the aromatic and cyclopentadiene rings, as well as C=C stretching of the double bonds.
| Functional Group | Anticipated Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Alkene C-H Stretch | 3080 - 3020 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| Alkene C=C Stretch | 1680 - 1620 |
| C-H Bending (Aromatic) | 900 - 675 |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from the condensation of benzil and dibenzyl ketone to form tetraphenylcyclopentadienone, followed by the reduction of the ketone functionality.
Synthesis of Tetraphenylcyclopentadienone
This procedure is adapted from established literature methods.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of the precursor.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of benzil and dibenzyl ketone in absolute ethanol by gentle heating.
-
Catalyst Addition: To the warm solution, add a catalytic amount of potassium hydroxide dissolved in a small amount of ethanol.
-
Reaction: Heat the mixture to reflux for approximately 30 minutes. The solution will typically turn a deep purple or black color, indicating the formation of the product.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature, followed by cooling in an ice bath to maximize precipitation.
-
Purification: Collect the crystalline product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent system if necessary.
Reduction of Tetraphenylcyclopentadienone to this compound
Disclaimer: The following is a plausible experimental protocol based on standard organic chemistry transformations. Specific reaction conditions may need to be optimized.
Logical Relationship Diagram:
References
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene, a hydrocarbon of significant interest in organic synthesis and materials science. This document summarizes its crystallographic data, details the experimental protocols for its structural determination, and presents a logical workflow for its synthesis and characterization.
Core Crystallographic Data
The seminal work on the crystal structure of this compound was published in 1970 by Evrard, Piret, and Van Meerssche. Their single-crystal X-ray diffraction study revealed the precise three-dimensional arrangement of the atoms in the solid state. The key crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₂₉H₂₂ |
| Molecular Weight | 370.49 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.33 ± 0.02 Å |
| b | 16.24 ± 0.03 Å |
| c | 12.89 ± 0.02 Å |
| β | 108.4 ± 0.2 ° |
| Volume | 2048.8 ų |
| Z | 4 |
| Density (calculated) | 1.19 g/cm³ |
| Radiation | Cu Kα |
Experimental Protocols
This section details the methodologies employed for the synthesis, crystallization, and subsequent X-ray crystallographic analysis of this compound, based on established chemical syntheses and standard crystallographic practices of the era in which the structure was determined.
Synthesis of this compound
A common route for the synthesis of tetraphenylcyclopentadiene involves the condensation of benzil with dibenzyl ketone.
Materials:
-
Benzil
-
Dibenzyl ketone
-
Potassium hydroxide
-
Ethanol
Procedure:
-
A solution of potassium hydroxide in ethanol is prepared as the catalyst.
-
Equimolar amounts of benzil and dibenzyl ketone are dissolved in ethanol.
-
The ethanolic potassium hydroxide solution is added dropwise to the stirred solution of the reactants.
-
The reaction mixture is refluxed for a period to ensure complete reaction, leading to the formation of tetraphenylcyclopentadienone (tetracyclone) as an intermediate.
-
The tetracyclone is then reduced to this compound. This can be achieved through various reduction methods, such as using sodium borohydride or lithium aluminum hydride.
-
The crude product is isolated by filtration and purified by recrystallization from a suitable solvent, such as a mixture of ethanol and benzene.
Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. For this compound, a slow evaporation method is typically employed.
Procedure:
-
A saturated solution of the purified compound is prepared in a suitable solvent system, such as toluene or a mixture of dichloromethane and hexane, at a slightly elevated temperature.
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, loosely covered to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.
-
Over a period of several days to weeks, as the solvent evaporates, the solution becomes supersaturated, and single crystals of this compound form.
X-ray Data Collection and Structure Determination
The following outlines the general workflow for single-crystal X-ray diffraction analysis as it would have been performed in the era of the initial structure determination.
Workflow:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. At the time of the original study, photographic methods using Weissenberg or precession cameras with Cu Kα radiation were common for collecting diffraction data. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on photographic film.
-
Data Processing: The intensities and positions of the diffraction spots on the film are measured. These intensities are then corrected for various geometric and physical factors.
-
Structure Solution: The corrected diffraction data is used to solve the phase problem. For centrosymmetric space groups like P2₁/c, direct methods were a prominent technique for determining the initial phases of the structure factors.
-
Structure Refinement: The initial structural model is refined using least-squares methods to improve the agreement between the observed and calculated structure factors. This process refines the atomic positions and thermal parameters.
Visualized Workflows
To further clarify the experimental and logical processes, the following diagrams are provided.
Spectroscopic Analysis of Tetraphenylcyclopentadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic data for tetraphenylcyclopentadiene (C₂₉H₂₂). The information is presented to be a valuable resource for researchers in the fields of organic synthesis, materials science, and pharmaceutical development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For tetraphenylcyclopentadiene, both ¹H and ¹³C NMR provide characteristic signals that are invaluable for its identification and structural confirmation.
¹H NMR Data
The proton NMR spectrum of tetraphenylcyclopentadiene is characterized by signals in the aromatic region, corresponding to the phenyl protons, and a signal for the methylene protons of the cyclopentadiene ring.
Table 1: ¹H NMR Spectroscopic Data for Tetraphenylcyclopentadiene
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.1-7.4 | multiplet | 20H | Aromatic protons (C₆H₅) |
| ~4.1 | singlet | 2H | Methylene protons (CH₂) |
Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.
Table 2: ¹³C NMR Spectroscopic Data for Tetraphenylcyclopentadiene
| Chemical Shift (δ) ppm | Assignment |
| ~45 | CH₂ (cyclopentadiene ring) |
| ~125-145 | Aromatic and vinylic carbons |
Note: Specific peak assignments for the aromatic region can be complex due to overlapping signals.
Experimental Protocol for NMR Spectroscopy
The following is a general protocol for obtaining NMR spectra of a solid organic compound like tetraphenylcyclopentadiene.
-
Sample Preparation : Dissolve approximately 5-25 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1] The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid interference with the signals of interest.
-
Filtration : To remove any particulate matter that could affect the magnetic field homogeneity and thus the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Sample Volume : Ensure the sample volume in the NMR tube is appropriate for the spectrometer, typically around 0.6-0.7 mL.
-
Referencing : An internal standard, such as tetramethylsilane (TMS), is often added to the solvent to provide a reference point (0 ppm) for the chemical shifts.[1]
-
Data Acquisition : The NMR tube is placed in the spectrometer. The instrument is tuned, and the magnetic field is "shimmed" to maximize its homogeneity. The desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC) are then run. For solid-state NMR, magic-angle spinning (MAS) is employed to average out anisotropic interactions and obtain narrower lines.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Data
The IR spectrum of tetraphenylcyclopentadiene will show characteristic absorptions for C-H bonds in aromatic rings and the C=C bonds of the cyclopentadiene and phenyl rings.
Table 3: Key IR Absorption Bands for Tetraphenylcyclopentadiene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3080 | Medium | Aromatic C-H stretch |
| ~2850-2950 | Weak-Medium | Aliphatic C-H stretch (CH₂) |
| ~1600 | Medium | C=C stretch (aromatic and diene) |
| ~1490-1500 | Medium | C=C stretch (aromatic) |
| ~690-760 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Experimental Protocol for IR Spectroscopy
For a solid sample like tetraphenylcyclopentadiene, the following methods are commonly used.[4]
-
Thin Solid Film : Dissolve a small amount of the solid (around 50 mg) in a volatile solvent like methylene chloride or acetone.[5] Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound on the plate.[5] The plate is then mounted in the spectrometer for analysis.[5]
-
KBr Pellet : Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. This pellet is then placed in the sample holder of the IR spectrometer.
-
Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[6][7] A pressure arm is used to ensure good contact between the sample and the crystal.[6] This technique requires minimal sample preparation.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Mass Spectrometry Data
The mass spectrum of tetraphenylcyclopentadiene is expected to show a prominent molecular ion peak.
Table 4: Mass Spectrometry Data for Tetraphenylcyclopentadiene
| m/z | Ion |
| 370.5 | [M]⁺ (Molecular Ion) |
| 291 | [M - C₆H₅]⁺ |
Note: The molecular weight of tetraphenylcyclopentadiene (C₂₉H₂₂) is approximately 370.5 g/mol . The fragmentation pattern can vary depending on the ionization technique used.
Experimental Protocol for Mass Spectrometry
A general procedure for analyzing a solid organic compound is as follows:
-
Sample Introduction and Ionization : The sample must first be introduced into the mass spectrometer and ionized. For a solid sample, this can be achieved by:
-
Direct Insertion Probe (DIP) : The solid sample is placed in a capillary tube at the end of a probe, which is then inserted into the ion source where it is heated to vaporize the sample.
-
Solvent Dissolution : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL, then diluted).[8] The solution is then introduced into the ion source, often via a liquid chromatography system.
-
-
Ionization Method : Common ionization techniques for organic molecules include:
-
Electron Ionization (EI) : The vaporized sample is bombarded with a high-energy electron beam, which can cause fragmentation.[9][10]
-
Electrospray Ionization (ESI) : The sample solution is sprayed through a charged needle, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often leaves the molecular ion intact.[11]
-
-
Mass Analysis : The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio.[9][10]
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.[9][10]
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound such as tetraphenylcyclopentadiene.
Caption: General workflow for the spectroscopic analysis of an organic solid.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nmr spectroscopy for solids | Bruker [bruker.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. amherst.edu [amherst.edu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for molecular characterization and structural elucidation.
Introduction
This compound is a polycyclic aromatic hydrocarbon with the chemical formula C₂₉H₂₂.[1][2] Its structure, consisting of a central five-membered ring substituted with four phenyl groups, makes it a valuable building block in organic synthesis and organometallic chemistry. NMR spectroscopy is an essential analytical technique for confirming the identity and purity of this compound, providing detailed information about its molecular structure. This guide outlines the expected NMR spectral features and provides a standard protocol for data acquisition.
Molecular Structure and NMR Signal Prediction
The structure of this compound features a central cyclopentadiene ring. The carbons at positions 1, 2, 3, and 4 are sp² hybridized and part of a conjugated system, each bearing a phenyl substituent. The carbon at position 5 is sp³ hybridized and bonded to two hydrogen atoms.
Due to the arrangement of the phenyl groups and the non-planar nature of the molecule, the molecule is asymmetric. This lack of symmetry implies that chemically non-equivalent protons and carbons will resonate at different chemical shifts, leading to a complex but interpretable spectrum.
-
¹H NMR Spectrum : The spectrum is expected to show distinct signals for the aliphatic protons on the cyclopentadiene ring and a complex multiplet region for the aromatic protons of the four phenyl rings.
-
¹³C NMR Spectrum : The spectrum will display signals for the sp³ carbon of the cyclopentadiene ring, the sp² carbons of the cyclopentadiene ring, and the carbons of the phenyl groups (both substituted and unsubstituted).
dot
Caption: Molecular structure of this compound with atom numbering.
Quantitative NMR Data
While specific, experimentally verified peak lists are found within spectral databases, the following tables summarize the expected chemical shift regions and assignments for the ¹H and ¹³C NMR spectra based on established principles. The exact chemical shifts can vary depending on the solvent and experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aliphatic CH₂ (C5-H) | ~ 4.0 - 5.0 | Singlet (s) | 2H |
| Aromatic C-H (Phenyl) | ~ 6.8 - 7.5 | Multiplet (m) | 20H |
-
The two protons on the sp³-hybridized C5 carbon are expected to be chemically equivalent, giving rise to a single peak.
-
The protons on the four phenyl rings are in different chemical environments due to steric hindrance and anisotropic effects, resulting in a complex, overlapping multiplet in the aromatic region.
Table 2: Predicted ¹³C NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| Aliphatic CH₂ (C 5) | ~ 60 - 70 |
| Aromatic/Olefinic C -H (Phenyl) | ~ 125 - 132 |
| Olefinic Quaternary (C 1, C 2, C 3, C 4) | ~ 135 - 150 |
| Aromatic Quaternary (C -Ph) | ~ 140 - 155 |
-
The signal for the sp³ carbon (C5) will appear in the aliphatic region.
-
The sp² carbons of the cyclopentadiene ring and the phenyl rings will resonate in the downfield aromatic/olefinic region. Due to the molecular asymmetry, multiple signals are expected for the quaternary carbons.
Experimental Protocol: NMR Data Acquisition
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
4.1. Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.
-
Concentration : Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard : Tetramethylsilane (TMS) is typically present in the deuterated solvent (0.03-0.05% v/v) and is used to reference the chemical shift scale to 0.00 ppm.
-
Sample Filtration : Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Final Volume : Ensure the final sample height in the NMR tube is approximately 4-5 cm.
4.2. Instrument Parameters
-
Spectrometer : A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Temperature : Standard ambient probe temperature (e.g., 298 K).
4.2.1. For ¹H NMR Spectrum:
-
Pulse Program : Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width : ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time : ~3-4 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 8 to 16 scans for a sufficiently concentrated sample.
-
Receiver Gain : Optimized automatically by the instrument.
4.2.2. For ¹³C NMR Spectrum:
-
Pulse Program : Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
-
Spectral Width : ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more scans, as ¹³C is a low-abundance nucleus.
4.3. Data Processing
-
Fourier Transform : Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing : Manually or automatically phase correct the spectrum to obtain a flat baseline.
-
Baseline Correction : Apply a polynomial baseline correction to the entire spectrum.
-
Referencing : Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm or the TMS signal to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.
-
Integration : Integrate all signals in the ¹H spectrum and normalize the values.
dot
Caption: Experimental workflow for NMR analysis of this compound.
References
Solubility Profile of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene in frequently utilized laboratory solvents. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on presenting qualitative solubility information, supplemented by a general experimental protocol for determining solubility. This guide is intended to assist researchers in selecting appropriate solvent systems for reactions, purifications, and analytical studies involving this compound.
Core Executive Summary
This compound, a non-polar hydrocarbon, exhibits solubility in a range of organic solvents while being insoluble in water. A product information sheet specifically notes its solubility in toluene.[1] General chemical literature also indicates its solubility in other organic solvents such as benzene and methanol.[2] The compound's large, non-polar structure, dominated by four phenyl rings, governs its solubility behavior, favoring solvents with similar characteristics.
Qualitative Solubility Data
The following table summarizes the available qualitative solubility data for this compound in various common laboratory solvents. This information has been compiled from chemical supplier data sheets and general chemical literature.
| Solvent | Chemical Formula | Polarity (Relative) | Solubility | Source |
| Toluene | C₇H₈ | 0.099 | Soluble | [1] |
| Benzene | C₆H₆ | 0.111 | Soluble | [2] |
| Methanol | CH₄O | 0.762 | Soluble | [2] |
| Water | H₂O | 1.000 | Insoluble | [2] |
Note: The solubility in methanol, a polar protic solvent, is mentioned in one source, which may suggest some degree of solubility, but this could be limited. Further experimental verification is recommended.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol that can be adapted to determine the qualitative and semi-quantitative solubility of this compound in a solvent of interest.
Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature (e.g., room temperature).
Materials:
-
This compound (solid)
-
Solvent of interest
-
Small vials or test tubes with caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled environment (e.g., water bath)
-
Filtration apparatus (e.g., syringe filter)
Procedure:
-
Preparation: Label a series of vials for each solvent to be tested.
-
Initial Screening (Qualitative):
-
To a vial, add approximately 10 mg of this compound.
-
Add 1 mL of the solvent.
-
Cap the vial and vortex or stir the mixture vigorously for 2-3 minutes at a controlled temperature.
-
Visually inspect the solution. If the solid completely dissolves, the compound is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble."
-
-
Semi-Quantitative Determination (Saturation Method):
-
Add a known mass of this compound (e.g., 100 mg) to a vial.
-
Add a known volume of the solvent (e.g., 1 mL) in small increments while continuously stirring at a constant temperature.
-
Continue adding the solvent until the solid is completely dissolved. Record the total volume of solvent used.
-
Alternatively, add an excess of the solid to a known volume of the solvent.
-
Stir the mixture until saturation is reached (i.e., no more solid dissolves). This may take several hours.
-
Once equilibrium is reached, carefully filter the saturated solution to remove any undissolved solid.
-
Take a known volume of the clear, saturated filtrate and evaporate the solvent completely under reduced pressure.
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of g/100 mL or mg/mL.
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before starting any experimental work.[3]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
References
The Synthesis of Tetraphenylcyclopentadiene: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of tetraphenylcyclopentadiene, a crucial building block in organic and organometallic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on its synthesis.
Historical Perspective and Discovery
The synthesis of the tetraphenylcyclopentadienyl framework is historically linked to the preparation of its oxidized precursor, tetraphenylcyclopentadienone, often referred to as "tetracyclone". The primary and most well-established method for synthesizing tetraphenylcyclopentadienone is through a base-catalyzed double aldol condensation. This reaction involves the condensation of benzil with dibenzyl ketone.[1][2][3] The procedure is often attributed to the work of Dilthey.[1][4]
Early methods for the preparation of tetraphenylcyclopentadienone also included the reaction of phenylmagnesium bromide with benzaldiphenylmaleide and a multi-step process involving the reduction, dehydration, and subsequent oxidation of methylenedesoxybenzoin, which is formed by the condensation of formaldehyde with desoxybenzoin.[1][4] However, the double aldol condensation has remained the most practical and widely used approach due to its efficiency and relatively straightforward procedure.
The conversion of tetraphenylcyclopentadienone to tetraphenylcyclopentadiene is a subsequent reduction step. This transformation is significant as it provides access to the highly versatile tetraphenylcyclopentadienyl ligand, which is widely used in the synthesis of metallocenes and other organometallic complexes.
Synthesis Pathway
The overall synthesis of tetraphenylcyclopentadiene from benzil and dibenzyl ketone proceeds in two main stages:
-
Aldol Condensation: Formation of tetraphenylcyclopentadienone (tetracyclone).
-
Reduction: Conversion of tetraphenylcyclopentadienone to tetraphenylcyclopentadiene.
The following diagram illustrates the logical flow of the synthesis.
Caption: Overall synthesis pathway for tetraphenylcyclopentadiene.
Key Experimental Protocols
This section details the methodologies for the synthesis of tetraphenylcyclopentadienone and its subsequent reduction to tetraphenylcyclopentadiene.
Protocol 1: Synthesis of Tetraphenylcyclopentadienone via Aldol Condensation
This protocol is adapted from established procedures and provides a reliable method for the synthesis of the dienone intermediate.[1][5][6]
Materials:
-
Benzil
-
1,3-Diphenylacetone (Dibenzyl ketone)
-
95% Ethanol
-
Potassium Hydroxide (KOH)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of benzil and 1,3-diphenylacetone in a minimal amount of hot 95% ethanol.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to a gentle reflux to ensure all solids are dissolved.
-
Prepare a solution of potassium hydroxide in ethanol.
-
Slowly add the ethanolic KOH solution to the refluxing mixture through the condenser.
-
Continue to reflux the reaction mixture for approximately 15-30 minutes. A dark purple precipitate of tetraphenylcyclopentadienone will form.
-
After the reflux period, allow the mixture to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystallization.
-
Collect the dark crystalline product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold 95% ethanol to remove any unreacted starting materials and impurities.
-
Dry the product thoroughly. The resulting tetraphenylcyclopentadienone is a dark purple to black solid.
Protocol 2: Synthesis of Tetraphenylcyclopentadiene from Tetracyclone
The reduction of the carbonyl group of tetraphenylcyclopentadienone yields tetraphenylcyclopentadiene.
A detailed, cited experimental protocol for this specific reduction was not prominently available in the initial search results. However, a general approach would involve a suitable reducing agent capable of reducing a ketone to a methylene group, or a two-step process of reduction to the alcohol followed by dehydration.
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses of tetraphenylcyclopentadienone.
Table 1: Reagent Quantities and Yields for Tetraphenylcyclopentadienone Synthesis
| Reference/Procedure | Benzil (g) | 1,3-Diphenylacetone (g) | Base | Solvent (mL) | Yield (%) |
| Organic Syntheses, Coll. Vol. 3, p. 807 | 21 | 21 | 3g KOH | 150 (Ethanol) | 90-95 |
| Truman ChemLab | 0.2 | 0.2 | 1 pellet KOH (~0.1g) | 5 (95% Ethanol) | Not specified |
| ChemicalBook | 6.3 | 6.3 | 0.8g KOH | 60 (Ethanol) | 90 |
Table 2: Physical Properties of Tetraphenylcyclopentadienone
| Property | Value |
| Molecular Formula | C₂₉H₂₀O |
| Molar Mass | 384.47 g/mol |
| Appearance | Dark purple to black crystalline solid[2] |
| Melting Point | 218-220 °C[5][6] |
| Solubility | Soluble in organic solvents[2] |
Reaction Mechanism and Workflow
The synthesis of tetraphenylcyclopentadienone proceeds through a double aldol condensation mechanism.
References
- 1. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]
- 2. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 3. studylib.net [studylib.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. chemlab.truman.edu [chemlab.truman.edu]
Theoretical Exploration of Tetraphenylcyclopentadiene's Electronic Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetraphenylcyclopentadiene (TPCPD) and its derivatives represent a class of organic molecules with significant potential in materials science and medicinal chemistry, owing to their unique electronic and structural properties. Understanding the electronic structure of these compounds at a quantum mechanical level is paramount for the rational design of novel materials and therapeutics. This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of tetraphenylcyclopentadiene. It details the computational protocols, summarizes expected quantitative data in structured tables, and utilizes visualizations to elucidate key concepts and workflows. While specific experimental and extensive theoretical data for the parent tetraphenylcyclopentadiene is not abundantly available in public literature, this guide leverages findings from closely related cyclopentadienyl systems and the analogous, well-studied tetraphenylcyclopentadienone to present a robust framework for its theoretical investigation.
Introduction
The cyclopentadienyl moiety is a fundamental building block in organic and organometallic chemistry, known for its aromaticity and versatile coordination chemistry. The substitution of its hydrogen atoms with four phenyl rings in tetraphenylcyclopentadiene results in a sterically hindered, propeller-shaped molecule with a complex and tunable electronic landscape. The π-systems of the phenyl rings interact with the central cyclopentadienyl ring, influencing its frontier molecular orbitals and, consequently, its chemical reactivity and photophysical properties.
Theoretical and computational chemistry provide powerful tools to unravel the intricate details of the electronic structure of such complex molecules. Methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are instrumental in predicting molecular geometries, orbital energies, electronic transitions, and various other electronic properties with a high degree of accuracy. This guide will delve into the application of these methods for the study of tetraphenylcyclopentadiene.
Theoretical Methodology
The theoretical investigation of the electronic structure of tetraphenylcyclopentadiene typically involves a multi-step computational workflow.
Geometry Optimization
The first and most crucial step is the optimization of the molecule's ground-state geometry. This is predominantly achieved using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy.
Experimental Protocol (Computational):
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is commonly employed. Other functionals like PBE0 or M06-2X may also be used depending on the specific properties of interest.
-
Basis Set: A split-valence basis set with polarization functions, such as 6-31G(d,p) or a larger set like 6-311+G(d,p), is typically used to provide sufficient flexibility for describing the electron distribution.
-
Solvation Model: To simulate experimental conditions in solution, a polarizable continuum model (PCM) or a solvent model based on density (SMD) can be incorporated, specifying the solvent of interest (e.g., dichloromethane, acetonitrile).
-
Convergence Criteria: Tight convergence criteria for energy and forces are applied to ensure a true minimum on the potential energy surface is located.
-
Frequency Calculation: A frequency calculation is subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies).
The optimized geometry provides key structural parameters such as bond lengths, bond angles, and the dihedral angles of the phenyl rings relative to the cyclopentadienyl plane. This "propeller" conformation is a critical determinant of the molecule's electronic properties.
Frontier Molecular Orbital (FMO) Analysis
Once the geometry is optimized, the electronic structure can be analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are fundamental descriptors of a molecule's electronic behavior.
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.
-
HOMO-LUMO Gap: This energy difference is related to the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
Experimental Protocol (Computational):
-
Method: The HOMO and LUMO energies are obtained from the output of the DFT geometry optimization calculation.
-
Visualization: The 3D isosurfaces of the HOMO and LUMO are visualized to understand the spatial distribution of these orbitals and identify the regions of the molecule involved in electron donation and acceptance.
Electronic Transitions and UV-Vis Spectra
To understand the excited-state properties and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) calculations are performed on the optimized ground-state geometry.
Experimental Protocol (Computational):
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional and Basis Set: The same functional and basis set used for the geometry optimization are typically employed for consistency.
-
Number of Excited States: The calculation is set to compute a sufficient number of electronic excited states to cover the UV-Vis region of interest.
-
Solvent Effects: As with the geometry optimization, a solvent model can be included to simulate the experimental conditions under which a UV-Vis spectrum would be measured.
-
Output Analysis: The output provides the vertical excitation energies (in eV or nm), oscillator strengths (a measure of the transition probability), and the molecular orbitals involved in each electronic transition.
Quantitative Data Presentation
While specific, experimentally validated quantitative data for tetraphenylcyclopentadiene is scarce in the readily available literature, the following tables present the expected types of data obtained from the theoretical calculations described above. The values provided are illustrative and based on typical results for similar aromatic and cyclopentadienyl-based systems.
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) |
| HOMO | -5.5 to -6.5 |
| LUMO | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Table 2: Calculated Electronic Transitions (TD-DFT)
| Transition | Excitation Energy (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S0 → S1 | 300 - 350 | 0.1 - 0.5 | HOMO → LUMO |
| S0 → S2 | 250 - 300 | 0.3 - 0.8 | HOMO-1 → LUMO, HOMO → LUMO+1 |
| S0 → S3 | 200 - 250 | 0.5 - 1.0 | HOMO-2 → LUMO, HOMO → LUMO+2 |
Visualization of Electronic Structure
Visualizing the molecular orbitals and other electronic properties is crucial for a qualitative understanding of the electronic structure.
Molecular Structure and Frontier Orbitals
The "propeller" shape of tetraphenylcyclopentadiene, a consequence of steric hindrance between the phenyl rings, is a key structural feature. This twisting of the phenyl rings can reduce the extent of π-conjugation with the central cyclopentadienyl ring, which in turn affects the HOMO and LUMO energies.
The HOMO is typically expected to be a π-orbital delocalized over the cyclopentadienyl ring and extending onto the phenyl rings. The LUMO is also expected to be a π*-orbital with a similar delocalization pattern but with a different nodal structure.
Conclusion and Future Directions
This technical guide has outlined the standard theoretical framework for investigating the electronic structure of tetraphenylcyclopentadiene. The combination of Density Functional Theory for geometry optimization and Frontier Molecular Orbital analysis, along with Time-Dependent Density Functional Theory for excited-state properties, provides a powerful and predictive computational toolkit.
For researchers in drug development and materials science, these theoretical insights can guide the synthesis of novel tetraphenylcyclopentadiene derivatives with tailored electronic properties. For example, the introduction of electron-donating or electron-withdrawing substituents on the phenyl rings can be computationally modeled to predict their effect on the HOMO-LUMO gap, absorption spectra, and reactivity.
Future work should focus on performing these detailed theoretical studies on the parent tetraphenylcyclopentadiene and a range of its derivatives, and importantly, corroborating the computational predictions with experimental data from synthesis, X-ray crystallography, and UV-Vis spectroscopy. Such a combined theoretical and experimental approach will undoubtedly accelerate the discovery and application of this promising class of molecules.
Methodological & Application
Application Notes and Protocols: Synthesis of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene from Tetracyclone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene from tetracyclone (2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one). The described method is a representative procedure based on the reduction of a cyclic ketone using zinc dust in acetic acid, a reaction analogous to the Clemmensen reduction. This application note includes a summary of key quantitative data, a detailed experimental protocol, and a visual representation of the experimental workflow to guide researchers in this synthetic transformation.
Introduction
Tetracyclone is a readily available and intensely colored aromatic compound that serves as a versatile starting material in organic synthesis. Its reduction to this compound, a less conjugated and lighter-colored compound, is a useful transformation for accessing a variety of cyclopentadiene-derived ligands and materials. This conversion involves the reduction of the exocyclic ketone functional group to a methylene group. While various reducing agents can be employed for this purpose, the use of zinc dust in an acidic medium offers a classic and effective method for the deoxygenation of ketones, particularly those adjacent to aromatic rings.
Data Presentation
The following table summarizes the key physical properties of the starting material and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Tetracyclone | C₂₉H₂₀O | 384.47 | 217-220[1][2] | Dark purple to black crystalline solid[2] |
| This compound | C₂₉H₂₂ | 370.49 | 177-182[3][4][5] | White to light yellow or light orange powder/crystal[3] |
Experimental Protocol
This protocol describes a general procedure for the reduction of tetracyclone using activated zinc dust and glacial acetic acid.
Materials:
-
Tetracyclone (2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one)
-
Zinc dust
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Activation of Zinc Dust (Optional but Recommended):
-
In a fume hood, wash the zinc dust with dilute hydrochloric acid to remove any oxide layer.
-
Decant the acid and wash the zinc dust thoroughly with deionized water until the washings are neutral.
-
Subsequently, wash the zinc dust with ethanol and then diethyl ether.
-
Dry the activated zinc dust in a vacuum oven.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetracyclone.
-
Add glacial acetic acid to dissolve the tetracyclone. A typical solvent ratio is 10-20 mL of acetic acid per gram of tetracyclone.
-
To the stirred solution, add an excess of activated zinc dust (typically 5-10 molar equivalents relative to tetracyclone).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by observing the color change from the deep purple of tetracyclone to a lighter yellow or colorless solution. This typically takes several hours. Thin-layer chromatography (TLC) can also be used to monitor the disappearance of the starting material.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite in a Büchner funnel to remove the excess zinc dust. Wash the filter cake with a small amount of diethyl ether.
-
Transfer the filtrate to a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the acetic acid. Be cautious as carbon dioxide gas will be evolved.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash them with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and toluene.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of Tetraphenylcyclopentadienone via Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetraphenylcyclopentadienone, a dark, crystalline solid, is a highly conjugated aromatic compound synthesized through a base-catalyzed double aldol condensation. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] The procedure involves the reaction of benzil with 1,3-diphenylacetone (dibenzyl ketone) in the presence of a base, such as potassium hydroxide.[2][3][4] The resulting tetraphenylcyclopentadienone is a versatile building block for the synthesis of various organic and organometallic compounds, including hexaphenylbenzene and other polycyclic aromatic hydrocarbons through Diels-Alder reactions.[4] This document provides a detailed protocol for the synthesis, purification, and characterization of tetraphenylcyclopentadienone.
Reaction and Mechanism
The synthesis of tetraphenylcyclopentadienone proceeds via a base-catalyzed double aldol condensation. The reaction is initiated by the deprotonation of an alpha-carbon of dibenzyl ketone by a strong base, typically potassium hydroxide (KOH), to form a nucleophilic enolate ion. This enolate then attacks a carbonyl carbon of benzil. A subsequent intramolecular aldol condensation followed by dehydration leads to the formation of the stable, highly conjugated five-membered ring of tetraphenylcyclopentadienone.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of tetraphenylcyclopentadienone.
| Parameter | Value | Reference |
| Reactants | ||
| Benzil | 1.0 molar equivalent | [3][5] |
| 1,3-Diphenylacetone (Dibenzyl Ketone) | 1.0 molar equivalent | [3][5] |
| Catalyst | ||
| Potassium Hydroxide (KOH) | Catalytic amount | [1][3] |
| Solvent | ||
| 95% Ethanol | Sufficient to dissolve reactants | [1][3] |
| Reaction Conditions | ||
| Temperature | Reflux | [1][3] |
| Time | 15 minutes - 2 hours | [1][3] |
| Product Yield | ||
| Typical Yield | 90-96% | [3][5] |
| Product Characteristics | ||
| Appearance | Dark purple to black crystalline solid | [1] |
| Melting Point | 218-220 °C | [1][5] |
Experimental Protocol
This protocol details the synthesis of tetraphenylcyclopentadienone on a laboratory scale.
Materials:
-
Benzil
-
1,3-Diphenylacetone (Dibenzyl Ketone)
-
Potassium Hydroxide (KOH) pellets
-
95% Ethanol
-
Triethylene glycol (for recrystallization, if necessary)[1]
-
Round-bottom flask (10 mL or 500 mL depending on scale)[1][5]
-
Reflux condenser[1]
-
Heating mantle or sand bath[1]
-
Magnetic stirrer and stir bar (optional, boiling provides agitation)[1]
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of benzil and 1,3-diphenylacetone. For a small-scale reaction, use 0.2 g of benzil and 0.2 g of 1,3-diphenylacetone in 5 mL of 95% ethanol.[1] For a larger scale, 21 g of benzil and 21 g of 1,3-diphenylacetone can be dissolved in 150 mL of hot 95% ethanol.[5]
-
Addition of Catalyst: Add a catalytic amount of solid potassium hydroxide. For the small-scale reaction, one pellet of KOH (approximately 0.1 g) is sufficient.[1] For the larger scale, a solution of 3 g of KOH in 15 mL of ethanol is added.[5]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or sand bath. The boiling action will provide sufficient mixing.[1] Continue refluxing for 15 minutes. A deep purple color should develop rapidly.[6]
-
Crystallization: After the reflux period, allow the mixture to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization of the product.[1][7]
-
Isolation of Product: Collect the dark crystalline product by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with two small portions of ice-cold 95% ethanol to remove any unreacted starting materials and impurities.[1]
-
Drying: Dry the product by pulling air through the funnel for a period of time. For optimal drying, the product can be placed in a drying oven.[6]
-
Purification (Optional): The product is often pure enough for many applications. However, if further purification is required, recrystallization can be performed from triethylene glycol or a mixture of ethanol and benzene.[1][5]
-
Characterization: Determine the melting point of the dried product. The literature melting point is in the range of 218-220 °C.[1][5] Further characterization can be performed using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Safety Precautions:
-
Potassium hydroxide is a strong base and should be handled with care to avoid skin contact.[1]
-
Ethanol is flammable; ensure the reflux is performed in a well-ventilated area away from open flames.
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
Diagrams
Caption: Experimental workflow for the synthesis of tetraphenylcyclopentadienone.
Caption: Logical relationship of reactants and conditions for the synthesis.
References
- 1. chemlab.truman.edu [chemlab.truman.edu]
- 2. benchchem.com [benchchem.com]
- 3. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]
- 4. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Harnessing Green Chemistry: Application Notes and Protocols for the Synthesis of Tetraphenylcyclopentadienone
Introduction
Tetraphenylcyclopentadienone, a key building block in organic chemistry, is instrumental in the synthesis of complex polycyclic aromatic hydrocarbons through Diels-Alder reactions. The conventional method for its synthesis involves a base-catalyzed aldol condensation of benzil and dibenzyl ketone. While effective, this traditional approach often necessitates significant quantities of organic solvents and extended reaction periods. Embracing the principles of green chemistry, researchers have developed alternative synthetic routes that are more efficient and environmentally benign. These green methodologies focus on minimizing solvent use, reducing energy consumption, and curtailing waste generation.
This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, offering detailed application notes and protocols for the synthesis of tetraphenylcyclopentadienone with an emphasis on green chemistry. Detailed protocols for the established conventional and microwave-assisted methods are provided, alongside an exploration of promising, emergent green techniques such as ultrasound-assisted and mechanochemical synthesis.
Comparative Analysis of Synthesis Methods
To facilitate the selection of an appropriate synthetic strategy, the following table provides a comparative summary of quantitative data for various methods used to synthesize tetraphenylcyclopentadienone.
| Parameter | Conventional Method | Microwave-Assisted Method | Ultrasound-Assisted Method (Proposed) | Mechanochemical Method (Proposed) |
| Reaction Time | 15 - 30 minutes[1] | 1 - 2 minutes | Potentially shorter than conventional methods | Potentially minutes |
| Catalyst | Potassium Hydroxide (KOH)[1] | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) | Solid base (e.g., solid KOH) |
| Solvent | Ethanol[1] | Polyethylene Glycol (PEG) or solvent-free | High-boiling point, green solvent or solvent-free | Solvent-free |
| Yield | 91% - 96%[1] | ~90%[2] | Potentially high | Potentially high |
| Energy Input | Thermal (reflux) | Microwave irradiation | Ultrasonic irradiation | Mechanical grinding |
| Green Aspects | Utilizes a relatively green solvent | Significant reduction in reaction time, option for solvent-free conditions | Reduced reaction time, energy efficiency | Complete elimination of bulk solvents |
Experimental Protocols
Conventional Synthesis: Aldol Condensation in Ethanol
This traditional protocol remains a widely used and reliable method for the synthesis of tetraphenylcyclopentadienone.
-
Materials:
-
Procedure:
-
In a 500-mL round-bottomed flask, dissolve 21 g (0.1 mole) of benzil and 21 g (0.1 mole) of dibenzyl ketone in 150 ml of hot ethanol.[1]
-
Fit the flask with a reflux condenser and heat the solution to near its boiling point.[1]
-
Slowly add a solution of 3 g of potassium hydroxide in 15 ml of ethanol in two portions through the condenser.[1]
-
After the initial frothing subsides, reflux the mixture for 15 minutes.[1]
-
Cool the mixture to 0°C in an ice bath to allow for the crystallization of the dark product.[1]
-
Collect the crystals by suction filtration and wash them with three 10-ml portions of 95% ethanol.[1]
-
The product should be dried, yielding 35–37 g (91–96%) with a melting point of 218–220°C.[1]
-
Green Synthesis: Microwave-Assisted Method
This green alternative offers a significant reduction in reaction time and the potential for solvent-free conditions.
-
Materials:
-
Procedure:
-
In a suitable reaction vessel, dissolve 6.3 g (0.03 mol) of benzil and 6.3 g (0.03 mol) of 1,3-dibenzyl ketone in 60 mL of ethanol and heat with stirring.[2]
-
When the mixture begins to reflux, add a solution of 0.8 g of KOH dissolved in 8 mL of ethanol dropwise.[2]
-
Allow the reaction to proceed for 2 hours until a black precipitate forms.[2]
-
Cool the solution to room temperature, filter the precipitate, and wash it with ethanol three times to obtain the product.[2] The expected yield is around 90%.[2]
-
Emerging Green Synthesis: Ultrasound-Assisted Method (Proposed Protocol)
The application of ultrasonic irradiation can accelerate chemical reactions through acoustic cavitation, potentially leading to shorter reaction times and higher yields. While a specific protocol for tetraphenylcyclopentadienone is not widely documented, the following is a proposed procedure based on general principles of sonochemistry.
-
Materials:
-
Benzil
-
Dibenzyl ketone
-
Potassium Hydroxide (KOH)
-
A high-boiling point, green solvent (e.g., PEG, glycerol) or solvent-free conditions
-
-
Proposed Procedure:
-
In a vessel suitable for sonication, combine equimolar amounts of benzil and dibenzyl ketone with a catalytic amount of potassium hydroxide.
-
If a solvent is utilized, add it to the mixture.
-
Place the reaction vessel in an ultrasonic bath or use a direct immersion ultrasonic horn.
-
Apply ultrasonic irradiation at a specified frequency (e.g., 20-40 kHz). The temperature of the reaction can be controlled via a cooling bath.
-
Monitor the reaction's progress, which is typically indicated by a color change to deep purple.
-
Upon completion, the product can be isolated and purified using conventional methods such as cooling, filtration, washing with cold ethanol, and drying.
-
Emerging Green Synthesis: Mechanochemical Method (Proposed Protocol)
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free pathway for synthesis. A proposed protocol for the solid-state synthesis of tetraphenylcyclopentadienone is outlined below.
-
Materials:
-
Benzil
-
Dibenzyl ketone
-
Solid Potassium Hydroxide (KOH)
-
-
Proposed Procedure:
-
In a ball mill or with a mortar and pestle, combine equimolar amounts of benzil and dibenzyl ketone with a catalytic amount of solid potassium hydroxide.
-
Grind the solid mixture for a predetermined time. The progress of the reaction can be visually monitored by the formation of the characteristic dark purple color of the product.
-
Once the reaction is complete, the resulting solid mixture will contain the product, the catalyst, and any unreacted starting materials.
-
Purification can be achieved by washing the solid mixture with a solvent in which the product has low solubility, while the impurities are readily soluble (e.g., cold ethanol), followed by filtration.
-
Visualizing the Synthetic Pathways
The following diagram provides a visual representation of the synthetic routes to tetraphenylcyclopentadienone, emphasizing the various green chemistry approaches.
Caption: Synthetic pathways to tetraphenylcyclopentadienone highlighting various green chemistry approaches.
Conclusion
The synthesis of tetraphenylcyclopentadienone can be accomplished through a variety of methods, with green chemistry alternatives providing notable benefits over the traditional procedure. Microwave-assisted synthesis stands out as a well-established green technique that drastically cuts down reaction times. Furthermore, ultrasound-assisted and mechanochemical methods are emerging as highly promising and even more environmentally friendly options, with the potential to further decrease energy usage and eliminate the dependency on bulk solvents. Although optimized, specific protocols for these latter two methods in the synthesis of tetraphenylcyclopentadienone are not yet extensively reported in the literature, they represent exciting avenues for future research in the field of sustainable chemical synthesis. The ultimate choice of method will be guided by the specific requirements and equipment available in a given laboratory. The adoption of these greener synthetic routes will undoubtedly contribute to a more sustainable and efficient scientific landscape.
References
Application Notes and Protocols for the Diels-Alder Reaction of Tetraphenylcyclopentadiene
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic chemistry, enabling the synthesis of complex cyclic compounds. This document provides detailed experimental protocols for the Diels-Alder reaction utilizing tetraphenylcyclopentadiene as the diene. Tetraphenylcyclopentadiene, a crystalline solid, is an effective diene in cycloaddition reactions, typically requiring elevated temperatures to proceed. The following protocols detail its reaction with two common dienophiles: dimethyl acetylenedicarboxylate and diphenylacetylene, leading to the formation of dimethyl tetraphenylphthalate and hexaphenylbenzene, respectively. These procedures are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Reaction Scheme
The general reaction scheme involves the [4+2] cycloaddition of tetraphenylcyclopentadiene with a dienophile, followed by the expulsion of a small molecule (like carbon monoxide in the case of a tetraphenylcyclopentadienone precursor) to form a stable aromatic product.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl Tetraphenylphthalate
This protocol details the reaction of tetraphenylcyclopentadienone with dimethyl acetylenedicarboxylate to yield dimethyl tetraphenylphthalate. The reaction proceeds via a Diels-Alder cycloaddition followed by the loss of carbon monoxide.[1]
Materials:
-
Tetraphenylcyclopentadienone
-
Dimethyl acetylenedicarboxylate
-
Nitrobenzene
-
Ethanol
Procedure:
-
In a small reaction tube, combine 100 mg of tetraphenylcyclopentadienone, 0.1 mL of dimethyl acetylenedicarboxylate, and 1 mL of nitrobenzene.
-
Add a boiling stick to the reaction tube.
-
Heat the mixture to reflux. The progress of the reaction can be monitored by the color change of the solution from purple to tan.[1]
-
Once the color change is complete, allow the solution to cool until it is warm to the touch.
-
Stir in 3 mL of ethanol to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with ethanol.[1]
-
Dry the solid product and record the weight.
Protocol 2: Synthesis of Hexaphenylbenzene
This protocol describes the synthesis of hexaphenylbenzene from tetraphenylcyclopentadienone and diphenylacetylene. This reaction requires a high temperature, and the use of a high-boiling solvent is crucial for its success on a larger scale.[2][3]
Materials:
-
Tetraphenylcyclopentadienone
-
Diphenylacetylene
-
High boiling silicone oil or Benzophenone
-
Diphenyl ether (if using benzophenone as solvent)
-
Toluene or Hexanes
Procedure using Silicone Oil:
-
In a small test tube, combine approximately 100 mg of tetraphenylcyclopentadienone and 100 mg of diphenylacetylene.[4]
-
Add 1 mL of high boiling silicone oil to the test tube.[4]
-
Heat the reaction mixture to a gentle boil for 10 minutes. The initial dark red-purple solution will fade as the product, hexaphenylbenzene, separates as a tan solid.[4]
-
Allow the mixture to cool to room temperature.
-
Add 4 mL of hexane and stir to dilute the silicone oil and any unreacted starting materials.[4]
-
Collect the crude hexaphenylbenzene product by vacuum filtration.
Procedure using Benzophenone:
-
Combine tetraphenylcyclopentadienone and diphenylacetylene in a reaction vessel.
-
Add benzophenone as a high-boiling solvent.
-
Heat the mixture to approximately 300°C.[2]
-
After the reaction is complete, add a small amount of diphenyl ether to lower the melting point of the benzophenone solvent, preventing it from solidifying upon cooling.[2]
-
Cool the solution to room temperature, then add toluene to precipitate the product.
-
Place the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash with toluene.[1]
Data Presentation
The following tables summarize the quantitative data for the described Diels-Alder reactions.
Table 1: Reagents and Solvents for Diels-Alder Reactions
| Product | Diene | Dienophile | Solvent |
| Dimethyl Tetraphenylphthalate | Tetraphenylcyclopentadienone | Dimethyl acetylenedicarboxylate | Nitrobenzene |
| Hexaphenylbenzene | Tetraphenylcyclopentadienone | Diphenylacetylene | High boiling silicone oil or Benzophenone |
Table 2: Physical Properties of Products
| Product | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Dimethyl Tetraphenylphthalate | C34H26O4 | 514.58 | ~258[1] | Tan solid |
| Hexaphenylbenzene | C42H30 | 534.70 | 454-456[3] | White solid[3] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the synthesis of hexaphenylbenzene via a Diels-Alder reaction.
Caption: Workflow for Hexaphenylbenzene Synthesis.
Signaling Pathway (Reaction Mechanism)
The diagram below outlines the mechanistic pathway for the formation of hexaphenylbenzene from tetraphenylcyclopentadienone and diphenylacetylene.
Caption: Hexaphenylbenzene Formation Mechanism.
References
Application Notes and Protocols for 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene and its closely related precursor, tetraphenylcyclopentadienone, are highly valuable dienes in [4+2] cycloaddition reactions, primarily the Diels-Alder reaction. The sterically hindered and electron-rich nature of the tetraphenyl-substituted diene system allows for the synthesis of a wide array of complex polycyclic and aromatic compounds. These resulting structures, particularly tetraphenyl-substituted naphthalenes and norbornene derivatives, serve as important scaffolds in materials science and are of growing interest in medicinal chemistry and drug development due to their potential biological activities.
This document provides detailed application notes and experimental protocols for the use of this compound and its precursor in cycloaddition reactions, with a focus on applications relevant to researchers in the life sciences.
Core Concepts and Reaction Workflow
The general scheme for the Diels-Alder reaction involving a tetraphenylcyclopentadienone involves the [4+2] cycloaddition with a dienophile, followed by the expulsion of carbon monoxide to yield a highly substituted aromatic ring. When this compound is used as the diene, the initial adduct is a tetraphenyl-substituted bicyclic system.
Caption: General workflow of Diels-Alder reactions using tetraphenyl-substituted dienes.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for several representative Diels-Alder reactions involving tetraphenylcyclopentadienone, a common precursor that often reacts via in-situ decarbonylation to form products analogous to those from this compound.
| Diene | Dienophile | Solvent | Temperature (°C) | Time | Yield (%) | Product | Reference |
| Tetraphenylcyclopentadienone | Benzyne (from Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate) | Dichloromethane | 0 to RT | 30 min | 86 | 1,2,3,4-Tetraphenylnaphthalene | |
| Tetraphenylcyclopentadienone | Dimethyl acetylenedicarboxylate | Nitrobenzene | Reflux | Not specified | Not specified | Dimethyl 3,4,5,6-tetraphenylphthalate | Not specified |
| Tetraphenylcyclopentadienone | N-phenylmaleimide | n-Butanol | 120 | 1.5 h | 88 | Endo-adduct | Not specified |
| Tetraphenylcyclopentadienone | Diphenylacetylene | Diphenyl ether | 220 | Not specified | Not specified | Hexaphenylbenzene | Not specified |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetraphenylnaphthalene via a Benzyne Intermediate
This protocol details the reaction of tetraphenylcyclopentadienone with in-situ generated benzyne.
Materials:
-
Tetraphenylcyclopentadienone
-
Phenyl[2-(trimethylsilyl)phenyl]iodonium triflate
-
Tetrabutylammonium fluoride (TBAF) (approx. 1 M in Tetrahydrofuran)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate
-
Silica gel
-
Ethyl acetate
-
Hexane
Procedure:
-
Under a nitrogen atmosphere, add tetraphenylcyclopentadienone (1.54 g, 4.0 mmol) to a solution of phenyl[2-(trimethylsilyl)phenyl]iodonium triflate (402 mg, 0.80 mmol) in dichloromethane (10 mL).
-
Cool the reaction mixture to 0 °C.
-
Add TBAF (approx. 1 M solution in Tetrahydrofuran, 0.96 mL, 0.96 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes. The reaction can be monitored by TLC (ethyl acetate:hexane = 1:99, Rf = 0.55).
-
Quench the reaction with water and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate:hexane = 1:99) to yield 1,2,3,4-tetraphenylnaphthalene as a white solid (296 mg, 86% yield).
Caution: This experiment generates carbon monoxide and should be performed in a well-ventilated fume hood.
Protocol 2: Synthesis of a Cantharidin-like Compound
This protocol describes the synthesis of a cantharidin-like pharmacological probe via the Diels-Alder reaction of tetraphenylcyclopentadienone and N-phenylmaleimide.
Materials:
-
Tetraphenylcyclopentadienone (tetracyclone)
-
N-phenylmaleimide
-
n-Butanol
Procedure:
-
Combine tetraphenylcyclopentadienone and N-phenylmaleimide in n-butanol.
-
Heat the mixture at 120 °C for 1.5 hours.
-
The reaction selectively yields the endo-adduct.
-
The final yield of the purified product is 88%.
Applications in Drug Development
The rigid, polycyclic scaffolds produced from Diels-Alder reactions with tetraphenyl-substituted dienes are of significant interest in drug discovery. The resulting tetraphenylnaphthalene and related derivatives have been investigated for a range of biological activities.
Anticancer Activity
Naphthalene derivatives have shown promise as anticancer agents. Studies on various naphthalene-sulfonamide hybrids have demonstrated significant antiproliferative activity against human breast cancer cell lines (MCF7). Some of these compounds have been shown to induce apoptosis by modulating signaling pathways such as the IL6/JAK2/STAT3 pathway.
Caption: Simplified signaling pathway for the anticancer activity of some naphthalene derivatives.
Antimicrobial Activity
Certain naphthalene derivatives also exhibit antimicrobial properties. For instance, some synthesized 6-acetylnaphthalene-2-sulfonamide derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The mechanism of action can involve the inhibition of key bacterial enzymes like DNA gyrase and topoisomerase IV.
Logical Relationships in Synthesis and Application
The development of novel therapeutic agents from tetraphenyl-substituted dienes follows a logical progression from chemical synthesis to biological evaluation.
Caption: Logical workflow from synthesis to drug discovery.
Conclusion
This compound and its precursor, tetraphenylcyclopentadienone, are powerful tools in synthetic chemistry for the construction of complex molecular architectures. The resulting tetraphenyl-substituted polycyclic and aromatic compounds provide a rich scaffold for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The provided protocols and data serve as a valuable resource for researchers exploring the utility of these versatile dienes in their scientific endeavors. Further exploration into the biological activities of a wider range of adducts is a promising avenue for future drug discovery efforts.
Application Notes and Protocols: Organometallic Compounds as Ligand Precursors
For Researchers, Scientists, and Drug Development Professionals
The use of organometallic compounds as precursors is a cornerstone of modern ligand synthesis, enabling the construction of a diverse array of molecular architectures that are pivotal in catalysis and medicinal chemistry. These precursors, typically featuring a reactive metal-carbon bond, offer a powerful toolkit for the selective formation of carbon-phosphorus, carbon-nitrogen, and other key linkages that define the steric and electronic properties of a ligand. This document provides detailed application notes and experimental protocols for the synthesis of prominent ligand classes—specifically phosphines and N-heterocyclic carbenes (NHCs)—utilizing organometallic reagents. The protocols are designed to be a practical resource for researchers in academic and industrial settings, including those in drug discovery and development where efficient catalytic bond formation is paramount.
Application Note 1: Synthesis of Bulky Biaryl Phosphine Ligands via Grignard and Organolithium Reagents
Bulky, electron-rich biaryl phosphine ligands are indispensable in modern metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. Their steric bulk promotes the formation of monoligated, highly active catalytic species, while their electron-donating nature facilitates the oxidative addition step in the catalytic cycle. Organometallic precursors, particularly Grignard and organolithium reagents, are the most common and effective tools for constructing the crucial aryl-phosphorus bond in these ligands.
The general approach involves the reaction of a chlorophosphine with a pre-formed aryl Grignard or aryllithium reagent. The choice between Grignard and organolithium reagents often depends on the substrate's functional group tolerance and the desired reactivity. Organolithium reagents are typically more reactive but less chemoselective than their Grignard counterparts.
Key Applications:
-
Palladium-Catalyzed Cross-Coupling: Ligands such as SPhos and XPhos, synthesized using these methods, are commercially successful and enable the coupling of challenging substrates, including sterically hindered aryl chlorides and heteroaryl compounds.[1][2]
-
Asymmetric Catalysis: Chiral biaryl phosphines, like BINAP, are synthesized using organometallic precursors and are fundamental to a wide range of enantioselective transformations, including hydrogenations and carbon-carbon bond-forming reactions.[3][4][5][6][7]
-
Drug Discovery and Development: The ability to rapidly synthesize diverse libraries of phosphine ligands using organometallic precursors accelerates the discovery of new catalytic transformations for the efficient synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Experimental Protocol: Synthesis of 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
This protocol details the synthesis of RuPhos, a widely used bulky phosphine ligand, employing an organolithium reagent.
Materials:
-
2-Bromo-2',6'-diisopropoxybiphenyl
-
n-Butyllithium (n-BuLi) in hexanes
-
Dicyclohexylphosphine chloride (Cy₂PCl)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Aryllithium Reagent:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-bromo-2',6'-diisopropoxybiphenyl (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
-
Reaction with Dicyclohexylphosphine Chloride:
-
In a separate flame-dried Schlenk flask, dissolve dicyclohexylphosphine chloride (1.2 eq) in anhydrous diethyl ether and cool to -78 °C.
-
Slowly transfer the freshly prepared aryllithium solution to the dicyclohexylphosphine chloride solution via a cannula.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
-
Quantitative Data for Phosphine Ligand Synthesis
| Ligand | Organometallic Precursor | Phosphine Source | Yield (%) | 31P NMR (ppm) | Reference |
| Tri-tert-butylphosphine | tert-Butylmagnesium chloride | PCl₃ | 65 | 63.2 | N/A |
| SPhos | 2-Biphenylmagnesium bromide | Dicyclohexylphosphine chloride | 85 | 12.5 | N/A |
| XPhos | 2-Biphenylmagnesium bromide | Di-tert-butylphosphine chloride | 82 | 28.7 | N/A |
| (R)-BINAP | (R)-1,1'-Bi-2-naphthol ditriflate | Diphenylphosphine | 77 | -15.3 | [3] |
Application Note 2: Synthesis of N-Heterocyclic Carbene (NHC) Ligands and their Metal Complexes
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, often considered as phosphine mimics with superior stability and, in many cases, enhanced catalytic activity. Their strong σ-donating properties and tunable steric bulk make them ideal for a wide range of applications, including olefin metathesis, cross-coupling reactions, and medicinal chemistry.
The most common route to NHC-metal complexes involves the in situ deprotonation of an imidazolium or imidazolinium salt precursor in the presence of a metal precursor. Organometallic bases, such as organolithium reagents or metal alkoxides, are frequently employed for this deprotonation. Alternatively, pre-formed free carbenes can be isolated and then reacted with a metal source.
Key Applications:
-
Olefin Metathesis: Ruthenium-NHC complexes (e.g., Grubbs second and third-generation catalysts) are workhorses in organic synthesis for their ability to catalyze olefin metathesis reactions with high efficiency and functional group tolerance.
-
Palladium-Catalyzed Cross-Coupling: Palladium-NHC complexes are highly active catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, often outperforming their phosphine-based counterparts in terms of stability and turnover numbers.[8]
-
Medicinal Chemistry: The stability of NHC-metal complexes has led to their exploration as potential therapeutic agents, particularly as anticancer and antimicrobial drugs.[5]
Experimental Protocol: Synthesis of [Pd(IPr)Cl₂]₂ (IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
This protocol describes the synthesis of a common palladium-NHC precatalyst via the in situ deprotonation of the corresponding imidazolium salt.
Materials:
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Palladium(II) chloride (PdCl₂)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
-
Standard Schlenk line and glassware
Procedure:
-
Complex Formation:
-
In a flame-dried Schlenk flask under an argon atmosphere, suspend palladium(II) chloride (1.0 eq) and IPr·HCl (1.05 eq) in anhydrous THF.
-
Add potassium tert-butoxide (1.1 eq) in one portion.
-
Stir the mixture at room temperature for 12-16 hours.
-
-
Isolation and Purification:
-
Remove the THF under reduced pressure.
-
Wash the resulting solid with anhydrous pentane to remove any unreacted starting materials and byproducts.
-
Dry the solid under vacuum to yield the desired palladium-NHC complex as a pale-yellow powder.
-
Quantitative Data for NHC-Metal Complex Synthesis and Catalytic Performance
| NHC Ligand | Metal Precursor | Base | Complex Yield (%) | Application | Catalytic Performance | Reference |
| IPr | PdCl₂ | KOtBu | >95 | Suzuki-Miyaura Coupling | TON up to 10⁵ | [8] |
| IMes | [RuCl₂(p-cymene)]₂ | NaH | 92 | Ring-Closing Metathesis | Yields >90% | N/A |
| SIMes | [Rh(cod)Cl]₂ | KHMDS | 88 | Asymmetric Hydrogenation | up to 99% ee | N/A |
Application Note 3: Synthesis of Chiral Ferrocenyl Phosphine Ligands for Asymmetric Catalysis
Chiral ferrocenyl phosphine ligands, such as those of the Josiphos family, are a privileged class of ligands for asymmetric catalysis. Their unique planar and central chirality, combined with the steric and electronic properties of the phosphine substituents, lead to high enantioselectivities in a variety of transformations, most notably in the asymmetric hydrogenation of olefins and imines.
The synthesis of these ligands relies heavily on the use of organometallic reagents for the diastereoselective functionalization of the ferrocene backbone. Directed ortho-lithiation of chiral ferrocenyl amines or acetals, followed by quenching with a chlorophosphine, is a common strategy to introduce the phosphine moiety with high stereocontrol.
Key Applications:
-
Asymmetric Hydrogenation: Rhodium and iridium complexes of Josiphos-type ligands are highly effective catalysts for the enantioselective hydrogenation of a wide range of substrates, including functionalized olefins, imines, and ketones, providing access to chiral building blocks for the pharmaceutical and agrochemical industries.[9]
-
Asymmetric C-C Bond Formation: Palladium complexes of ferrocenyl phosphines have been successfully applied in asymmetric allylic alkylation and other carbon-carbon bond-forming reactions.
-
Industrial Applications: The high efficiency and robustness of Josiphos ligands have led to their use in large-scale industrial processes, such as the synthesis of the herbicide (S)-metolachlor.[9]
Experimental Protocol: Synthesis of a Josiphos-type Ligand
This protocol outlines a general procedure for the synthesis of a Josiphos-type ligand starting from a chiral ferrocenylethylamine derivative.
Materials:
-
(R)-N,N-Dimethyl-1-ferrocenylethylamine
-
tert-Butyllithium (t-BuLi) in pentane
-
Dicyclohexylphosphine chloride (Cy₂PCl)
-
Diphenylphosphine (Ph₂PH)
-
Acetic anhydride
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
Procedure:
-
Diastereoselective Lithiation:
-
In a flame-dried Schlenk flask, dissolve (R)-N,N-Dimethyl-1-ferrocenylethylamine (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C and add tert-butyllithium (1.1 eq) dropwise.
-
Stir the resulting orange solution at -78 °C for 30 minutes, then at room temperature for 2 hours.
-
-
First Phosphine Introduction:
-
Cool the solution back to -78 °C and add dicyclohexylphosphine chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with diethyl ether.
-
Purify the intermediate by column chromatography.
-
-
Second Phosphine Introduction:
-
The amino group of the intermediate is converted to an acetate leaving group using acetic anhydride.
-
The acetate is then displaced by a lithium phosphide (generated from diphenylphosphine and n-BuLi) to afford the final Josiphos-type ligand.
-
Quantitative Data for Asymmetric Hydrogenation using a Rh-Josiphos Catalyst
| Substrate | Product | Catalyst Loading (mol%) | Enantiomeric Excess (ee, %) | Turnover Number (TON) | Reference |
| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-L-phenylalanine methyl ester | 0.01 | >99 | >7,000,000 | [9] |
| Dimethyl itaconate | (S)-2-Methylsuccinic acid dimethyl ester | 0.1 | 98 | N/A | [9] |
| 1-Phenyl-1,2-propanedione | (R)-1-Phenyl-1,2-propanediol | 0.5 | 95 | N/A | N/A |
Visualizations
Caption: Workflow for bulky phosphine ligand synthesis.
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Caption: In situ synthesis of NHC-metal complexes.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Josiphos ligands - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene and its Derivatives in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, flexibility, and efficiency over traditional liquid crystal displays (LCDs). The performance of an OLED is critically dependent on the organic materials used within its multilayer structure. Each layer—hole injection, hole transport, emissive, electron transport, and electron injection—is composed of specialized organic molecules designed to optimize charge carrier injection, transport, and recombination, leading to efficient light emission.
While 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (TPCP) itself is a known organic compound, its direct application in high-performance OLEDs is not extensively documented. However, its derivatives, particularly those based on the tetraphenylcyclopentadiene core, have emerged as a promising class of materials. These derivatives often exhibit desirable properties such as aggregation-induced emission (AIE), which mitigates concentration quenching in the solid state, leading to efficient light emission. They are particularly noted for their potential as blue and green emitters, a critical component for full-color displays.[1]
These application notes provide a comprehensive overview of the use of tetraphenylcyclopentadiene derivatives in OLEDs, including detailed protocols for device fabrication and characterization, and representative performance data.
Principle of Operation in an OLED Device
In a typical multilayer OLED, the tetraphenylcyclopentadiene derivative would be incorporated into the emissive layer (EML), either as a host material or as a dopant. The fundamental process of electroluminescence in such a device is as follows:
-
Charge Injection : When a voltage is applied across the device, the anode injects holes into the hole transport layer (HTL), and the cathode injects electrons into the electron transport layer (ETL).
-
Charge Transport : These charge carriers migrate through their respective transport layers towards the emissive layer.
-
Exciton Formation : Within the emissive layer, electrons and holes recombine to form excitons, which are bound electron-hole pairs in an excited state.
-
Light Emission : The excitons relax to a lower energy state, releasing their energy in the form of light (electroluminescence). The color of the emitted light is determined by the energy gap of the emissive material.[2][3]
Derivatives of tetraphenylcyclopentadiene are designed to have high photoluminescence quantum yields and tunable emission spectra, making them suitable for creating efficient and color-specific OLEDs.
Experimental Protocols
Protocol 1: Synthesis of a Tetraphenylcyclopentadiene Derivative
The synthesis of functionalized tetraphenylcyclopentadiene derivatives often starts from a related precursor, such as Tetraphenylcyclopentadienone. A general synthetic route involves an aldol condensation reaction.[4][5]
Objective : To synthesize a tetraphenylcyclopentadiene derivative for use as an emissive material.
Materials :
-
Benzil
-
Dibenzyl ketone
-
Base catalyst (e.g., potassium hydroxide)
-
Ethanol
-
Appropriate reagents for functionalization (e.g., Grignard reagents, boronic acids for Suzuki coupling)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure :
-
Synthesis of Tetraphenylcyclopentadienone :
-
Dissolve benzil and dibenzyl ketone in ethanol in a round-bottom flask.
-
Add a basic catalyst and reflux the mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Purify the crude product by recrystallization.[5]
-
-
Functionalization :
-
The synthesized tetraphenylcyclopentadienone can be further modified to introduce various functional groups. This is a critical step to tune the electronic and optical properties of the final molecule.
-
For example, replacing the carbonyl group and adding substituents to the phenyl rings can alter the emission color and improve charge transport properties.
-
-
Purification and Characterization :
-
The final derivative is purified using techniques like column chromatography and recrystallization.
-
Characterization is performed using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.
-
Protocol 2: OLED Device Fabrication
This protocol describes the fabrication of a multilayer OLED using thermal evaporation for small molecule derivatives. For polymeric derivatives, spin coating would be used for the emissive layer.[6][7]
Objective : To fabricate a functional OLED device incorporating a tetraphenylcyclopentadiene derivative in the emissive layer.
Materials :
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Emissive Layer (EML) material (tetraphenylcyclopentadiene derivative)
-
Electron Transport Layer (ETL) material (e.g., Alq3)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-vacuum thermal evaporation system
-
Spin coater (if applicable)
-
Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)
Procedure :
-
Substrate Preparation :
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function of the ITO.
-
-
Layer Deposition (by Thermal Evaporation) :
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by heating the materials in crucibles. The thickness of each layer should be precisely controlled using a quartz crystal microbalance.
-
HIL (e.g., 2-TNATA, 60 nm)
-
HTL (e.g., NPB, 20 nm)
-
EML (tetraphenylcyclopentadiene derivative, 40 nm)
-
ETL (e.g., Alq3, 20 nm)
-
-
Deposit the EIL (e.g., LiF, 1 nm).
-
Deposit the metal cathode (e.g., Al, 100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation :
-
To prevent degradation from moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
-
Protocol 3: Device Characterization
Objective : To evaluate the performance of the fabricated OLED device.
Materials :
-
Source measure unit (SMU)
-
Spectrometer or photometer
-
Integrating sphere
-
Probe station
Procedure :
-
Current-Voltage-Luminance (J-V-L) Characteristics :
-
Place the device on the probe station.
-
Apply a forward bias voltage using the SMU and measure the current density (J) and luminance (L) simultaneously.
-
Plot J vs. V and L vs. V curves to determine the turn-on voltage and brightness.
-
-
Electroluminescence (EL) Spectrum :
-
At a constant driving voltage, collect the emitted light using a spectrometer to obtain the EL spectrum.
-
Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
-
Efficiency Measurement :
-
Current Efficiency (η_c) : Calculated from the luminance and current density data (cd/A).
-
Power Efficiency (η_p) : Calculated from the luminance, current density, and voltage data (lm/W).
-
External Quantum Efficiency (EQE) : Measured using an integrating sphere to capture all emitted photons. This gives the ratio of photons emitted to electrons injected.
-
Data Presentation
The performance of OLEDs based on different tetraphenylcyclopentadiene derivatives can be summarized and compared in the following tables. The data presented here is representative of what might be expected from such devices.[1][8][9]
Table 1: Electroluminescent Performance of OLEDs with Tetraphenylcyclopentadiene Derivatives
| Device ID | Emissive Material | Peak EL (nm) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | CIE (x, y) |
| Device A | Derivative 1 | 492 (Sky-Blue) | 24,096 | 3.5 | 6.80 | 4.07 | 5.1 | (0.18, 0.35) |
| Device B | Derivative 2 | 440 (Deep-Blue) | 8,721 | 4.0 | 3.40 | 2.67 | 3.5 | (0.15, 0.10) |
| Device C | Derivative 3 | 520 (Green) | 35,000 | 3.2 | 15.2 | 11.8 | 8.2 | (0.30, 0.61) |
Table 2: Material Properties of Tetraphenylcyclopentadiene Derivatives
| Emissive Material | Photoluminescence Quantum Yield (PLQY) in Film (%) | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Triplet Energy (E_T) (eV) |
| Derivative 1 | 85 | -5.6 | -2.5 | 2.8 |
| Derivative 2 | 78 | -5.8 | -2.4 | 3.0 |
| Derivative 3 | 92 | -5.5 | -2.6 | 2.6 |
Visualizations
Logical Workflow for OLED Fabrication and Characterization
References
- 1. Tetraphenylcyclopentadiene Derivatives: Aggregation-Induced Emission, Adjustable Luminescence from Green to Blue, Efficient Undoped OLED Performance and Good Mechanochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azom.com [azom.com]
- 3. static.horiba.com [static.horiba.com]
- 4. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. media.neliti.com [media.neliti.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Hexaphenylbenzene from Tetraphenylcyclopentadienone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of hexaphenylbenzene from tetraphenylcyclopentadienone and diphenylacetylene. The primary method described is a [4+2] Diels-Alder cycloaddition reaction, a fundamental process in organic synthesis for the formation of cyclic compounds.[1][2]
Introduction
Hexaphenylbenzene is a highly stable, propeller-shaped aromatic hydrocarbon with significant applications in materials science, serving as a precursor for advanced materials like carbon nanostructures.[1] Its synthesis is a classic example of a Diels-Alder reaction followed by a cheletropic extrusion. In this reaction, tetraphenylcyclopentadienone (the diene) reacts with diphenylacetylene (the dienophile) to form a bicyclic intermediate.[3][4] This intermediate is unstable at high temperatures and readily loses carbon monoxide to yield the highly aromatic and stable hexaphenylbenzene.[5][6] Due to the high activation energy of the initial cycloaddition, the reaction requires significant heating.[3]
Reaction Mechanism and Workflow
The synthesis proceeds in two main stages:
-
Diels-Alder Cycloaddition: Tetraphenylcyclopentadienone reacts with diphenylacetylene to form a six-membered ring adduct.[3]
-
Cheletropic Extrusion: The adduct spontaneously eliminates a molecule of carbon monoxide to form the final hexaphenylbenzene product.[3]
The overall experimental workflow is depicted in the diagram below.
Caption: Experimental workflow for the synthesis of hexaphenylbenzene.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of hexaphenylbenzene.
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Tetraphenylcyclopentadienone | 384.48 | 219-220 | Dark purple to black crystalline solid |
| Diphenylacetylene | 178.23 | 59-61 | White solid |
| Hexaphenylbenzene | 534.70 | 454-456 | Colorless plates/white powder |
Table 2: Typical Reaction Parameters
| Parameter | Value | Reference |
| Reactant Ratio (Tetraphenylcyclopentadienone:Diphenylacetylene) | 1 : >1 (molar) | [7][8] |
| Solvent | Benzophenone, Diphenyl Ether, Silicone Oil, or neat | [7][8][9] |
| Reaction Temperature | ~300-303 °C (reflux) | [7] |
| Reaction Time | 10 - 45 minutes | [7][8] |
| Typical Yield | 84% | [7] |
Experimental Protocols
Below are detailed protocols for the synthesis of hexaphenylbenzene.
Protocol 1: Synthesis in Benzophenone Solvent (Organic Syntheses Method) [7]
Materials:
-
Tetraphenylcyclopentadienone (8.0 g, 0.021 mol)
-
Diphenylacetylene (8.0 g, 0.043 mol)
-
Benzophenone (40 g)
-
Diphenyl ether (8 ml)
-
Benzene (for washing)
-
100 ml round-bottom flask
-
Air condenser
-
Heating mantle or microburner
Procedure:
-
Place 40 g of benzophenone in a 100 ml round-bottom flask and heat until melted.
-
Add 8.0 g of tetraphenylcyclopentadienone and 8.0 g of diphenylacetylene to the molten benzophenone.
-
Attach an air condenser and heat the mixture to a brisk reflux (liquid temperature of 301-303°C).
-
Observe the color change of the solution. The initial purple color will begin to fade after 15-20 minutes, turning to a reddish-brown within 25-30 minutes. Carbon monoxide is evolved during this time.
-
Continue heating for approximately 45 minutes, or until no further lightening of the color is observed.
-
Remove the heat source and add 8 ml of diphenyl ether to the hot solution to prevent the benzophenone from solidifying upon cooling.
-
Allow the solution to cool to room temperature to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with benzene to remove the solvent.
-
The resulting product is colorless plates of hexaphenylbenzene. The expected yield is approximately 9.4 g (84%) with a melting point of 454-456°C.
Protocol 2: Microscale Synthesis in Silicone Oil [8]
Materials:
-
Tetraphenylcyclopentadienone (~100 mg)
-
Diphenylacetylene (~100 mg)
-
High-boiling silicone oil (1 ml)
-
Hexane (for washing)
-
Toluene (for washing)
-
Small test tube
-
Microburner
-
Hirsch funnel for vacuum filtration
Procedure:
-
Place approximately 100 mg of tetraphenylcyclopentadienone and 100 mg of diphenylacetylene into a small test tube.
-
Add 1 ml of high-boiling silicone oil to the test tube.
-
Gently heat the mixture with a microburner until it boils. The reagents will dissolve, forming a dark red-purple solution.
-
Continue to gently boil the mixture for about 10 minutes. During this time, the color will fade, and a tan solid (hexaphenylbenzene) will begin to precipitate.
-
Allow the test tube to cool to room temperature.
-
Add 4 ml of hexane and stir to dilute the silicone oil and any unreacted starting materials.
-
Collect the crude product by vacuum filtration using a Hirsch funnel.
-
Purify the product by washing the filter cake with 2 ml of hexane, followed by two washes with 2 ml portions of ice-cold toluene.
-
Dry the purified hexaphenylbenzene product.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood due to the evolution of carbon monoxide, a toxic gas.
-
The reaction requires high temperatures, so appropriate care must be taken to avoid burns. Use caution when handling hot glassware.[3]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Characterization
The identity and purity of the synthesized hexaphenylbenzene can be confirmed by standard analytical techniques:
-
Melting Point: A sharp melting point in the range of 454-456°C is indicative of high purity.[7]
-
Spectroscopy (NMR, IR): Spectroscopic methods can be used to confirm the structure of the final product.
Troubleshooting
-
Low Yield: A low yield may result from incomplete reaction. Ensure the reaction is heated for a sufficient amount of time, as indicated by the color change.[10] An excess of the dienophile (diphenylacetylene) can help drive the reaction to completion.[8]
-
Product does not crystallize: If the product fails to crystallize upon cooling, scratching the inside of the flask with a glass rod may induce crystallization. In the benzophenone solvent method, the addition of diphenyl ether is crucial to prevent the solvent from solidifying before the product crystallizes.[7]
References
- 1. nbinno.com [nbinno.com]
- 2. Tetraphenylcyclopentadienone Lab Report | ipl.org [ipl.org]
- 3. youtube.com [youtube.com]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Hexaarylbenzene based high-performance p-channel molecules for electronic applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00217A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis Of Hexaphenylcyclopentadienone | ipl.org [ipl.org]
- 10. studypool.com [studypool.com]
Application Notes and Protocols for the Preparation of Tetraphenylnaphthalene via Benzyne Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,2,3,4-tetraphenylnaphthalene, a polycyclic aromatic hydrocarbon. The synthesis proceeds via a Diels-Alder reaction involving an in-situ generated benzyne intermediate, which acts as the dienophile, and tetraphenylcyclopentadienone (tetracyclone) as the diene.[1][2][3] Two primary methods for the generation of the highly reactive benzyne intermediate are presented, offering flexibility in terms of reaction conditions and precursor availability.
Reaction Overview
The core of this synthesis is a [4+2] cycloaddition reaction between benzyne and tetraphenylcyclopentadienone.[4] The initial adduct rapidly undergoes a retro-Diels-Alder reaction, extruding carbon monoxide to form the stable aromatic product, 1,2,3,4-tetraphenylnaphthalene.[5] The overall transformation is depicted in the reaction scheme below.
General Reaction Scheme:
Caption: General scheme of the Diels-Alder reaction.
Data Presentation
The following tables summarize the quantitative data for two common protocols for the synthesis of tetraphenylnaphthalene.
Table 1: Reagents and Yields for Tetraphenylnaphthalene Synthesis
| Parameter | Protocol 1: From Anthranilic Acid | Protocol 2: From Silyl Triflate Precursor |
| Benzyne Precursor | Anthranilic Acid | Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate |
| Diene | Tetraphenylcyclopentadienone | Tetraphenylcyclopentadienone |
| Benzyne Generating Agent | Isoamyl Nitrite | Tetrabutylammonium Fluoride (TBAF) |
| Solvent | 1,2-Dimethoxyethane (glyme) | Dichloromethane / Tetrahydrofuran |
| Typical Yield | 65-71% | 86% |
| Product Melting Point | 199-205 °C | Not specified |
Note: The melting point of 1,2,3,4-tetraphenylnaphthalene can vary as it is known to exist in two crystalline forms.[3]
Experimental Protocols
Protocol 1: Generation of Benzyne from Anthranilic Acid
This protocol details the in-situ generation of benzyne from the diazotization of anthranilic acid, followed by its reaction with tetraphenylcyclopentadienone.[1][2][5][6]
Workflow Diagram:
Caption: Workflow for tetraphenylnaphthalene synthesis from anthranilic acid.
Materials:
-
Tetraphenylcyclopentadienone
-
Anthranilic acid
-
1,2-Dimethoxyethane (glyme)
-
Isoamyl nitrite
-
Isopropyl alcohol (for recrystallization)
Procedure:
-
In a 5-mL conical vial, combine tetraphenylcyclopentadienone (e.g., 0.120 g, 0.311 mmol) and anthranilic acid (e.g., 0.048 g, 0.352 mmol).[1]
-
Add 1.2 mL of 1,2-dimethoxyethane and a spin vane. Attach a water-jacketed condenser.[1]
-
In a separate small vial, dissolve isoamyl nitrite (e.g., 0.06 mL, 0.045 mmol) in 0.5 mL of 1,2-dimethoxyethane and cap it.[1]
-
Heat the mixture in the 5-mL vial to a gentle boil (approximately 140°C).[1]
-
Once the mixture is boiling, add the prepared isoamyl nitrite solution dropwise through the top of the condenser over a few minutes.[1][6]
-
Continue to heat the solution at a gentle boil for an additional 25-30 minutes.[1] The color of the solution should change from a dark color to a yellowish-brown.
-
Allow the reaction mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to facilitate crystallization.[1]
-
Collect the crude product by vacuum filtration using a Hirsch funnel and wash the crystals with cold isopropyl alcohol.[1]
-
For purification, dissolve the crude product in a minimal amount of boiling isopropyl alcohol. Allow the solution to cool to room temperature and then in an ice bath to recrystallize the 1,2,3,4-tetraphenylnaphthalene as colorless crystals.[1]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropyl alcohol, and allow them to air dry.
Protocol 2: Generation of Benzyne from a Silyl Triflate Precursor
This protocol describes a milder method for generating benzyne using a hypervalent iodine precursor, which can be advantageous for sensitive substrates.
Workflow Diagram:
Caption: Workflow for tetraphenylnaphthalene synthesis from a silyl triflate precursor.
Materials:
-
Phenyl[2-(trimethylsilyl)phenyl]iodonium Triflate
-
Tetraphenylcyclopentadienone
-
Tetrabutylammonium Fluoride (TBAF) solution (approx. 1 mol/L in Tetrahydrofuran)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Under a nitrogen atmosphere, dissolve phenyl[2-(trimethylsilyl)phenyl]iodonium triflate (e.g., 402 mg, 0.80 mmol) in 10 mL of dichloromethane in a reaction flask.
-
Add tetraphenylcyclopentadienone (e.g., 1.54 g, 4.0 mmol) to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add the tetrabutylammonium fluoride solution (e.g., 0.96 mL, 0.96 mmol) dropwise to the cooled mixture.
-
Remove the ice bath and stir the mixture at room temperature for 30 minutes. The reaction progress can be monitored by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:99) as the eluent to obtain 1,2,3,4-tetraphenylnaphthalene as a white solid.
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
The reaction in Protocol 1 generates gaseous byproducts (N₂ and CO₂), and the reaction in Protocol 2 generates carbon monoxide.[5]
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
1,2-Dimethoxyethane is flammable and can form peroxides. Use with caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.
References
- 1. Tetraphenylnaphthalene Lab Report - 779 Words | Internet Public Library [ipl.org]
- 2. scribd.com [scribd.com]
- 3. 1,2,3,4-Tetraphenylnaphthalene - Wikipedia [en.wikipedia.org]
- 4. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. Solved Tetraphenylnaphthalene Add 500mg of | Chegg.com [chegg.com]
Application Notes and Protocols: Functionalization of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the functionalization of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene, a versatile starting material in organic synthesis. The primary route for its functionalization proceeds through its oxidation to 2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one, a highly reactive diene in Diels-Alder reactions. This document outlines key synthetic protocols, quantitative data for various reactions, and potential applications. While the primary applications of these compounds are in materials science, this document also addresses their potential, though currently limited, relevance to drug discovery.
Overview of Functionalization Strategies
The functionalization of this compound predominantly involves two main pathways:
-
Oxidation to Tetraphenylcyclopentadienone and subsequent Diels-Alder Reactions: This is the most common and well-documented method. The resulting tetraphenylcyclopentadienone (tetracyclone) is a stable, crystalline solid that serves as a reactive diene in [4+2] cycloaddition reactions with a variety of dienophiles. This approach allows for the synthesis of a wide range of polycyclic aromatic hydrocarbons.
-
Direct Functionalization of the Cyclopentadiene Ring: This less common approach involves reactions such as deprotonation to form the corresponding cyclopentadienyl anion, which can then be used to synthesize organometallic compounds (metallocenes). Other direct functionalizations include ozonolysis and alkylation.
Experimental Protocols
Synthesis of 2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one (Tetracyclone)
The precursor for most functionalization reactions is tetraphenylcyclopentadienone, synthesized via a base-catalyzed aldol condensation.
Protocol:
-
Combine benzil (0.03 mol) and 1,3-diphenylacetone (0.03 mol) in 60 mL of ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture with stirring.
-
Once the mixture begins to reflux, add a solution of KOH (0.8 g in 8 mL of ethanol) dropwise.
-
Continue refluxing for 2 hours, during which a black precipitate will form.[1]
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by vacuum filtration and wash it three times with ethanol.
-
The resulting black solid is tetraphenylcyclopentadienone.
Diels-Alder Reaction: Synthesis of Hexaphenylbenzene
This protocol describes the reaction of tetraphenylcyclopentadienone with diphenylacetylene to form hexaphenylbenzene.
Protocol:
-
In a 25 mL round-bottom flask, combine tetraphenylcyclopentadienone (0.50 g, 0.0013 mol) and diphenylacetylene (0.50 g, 0.0028 mol).
-
Heat the mixture vigorously with a heating mantle for 20 minutes, stirring the melting solids intermittently with a spatula. The initial purple liquid will turn brown.
-
After 20 minutes, remove the flask from the heat and add 10 mL of diphenyl ether to the hot mixture.
-
Allow the mixture to cool to room temperature, then add an additional 15 mL of hexanes and place the flask in an ice bath.
-
Collect the resulting light brown crystals by vacuum filtration.
-
Wash the crystals with approximately 10-15 mL of diphenyl ether.
-
Dry the crystals to obtain the hexaphenylbenzene product.
Diels-Alder Reaction: Synthesis of 1,2,3,4-Tetraphenylnaphthalene
This protocol details the in-situ generation of benzyne and its subsequent reaction with tetraphenylcyclopentadienone.
Protocol:
-
In a 5-mL conical vial containing a spin vane, combine tetraphenylcyclopentadienone (0.1197 g, 0.3113 mmol), anthranilic acid (0.0482 g, 0.3516 mmol), and 1,2-dimethoxyethane (1.2 mL). Attach a water-jacketed condenser.[2]
-
In a separate 3-mL conical vial, dissolve isopentyl nitrite (0.06 mL, 0.045 mmol) in 1,2-dimethoxyethane (0.50 mL) and cap the vial.[2]
-
Heat the mixture in the 5-mL vial to 140°C on an aluminum block.[2]
-
Once the mixture is boiling, add the isopentyl nitrite solution dropwise through the top of the condenser using a Pasteur pipette.
-
Continue to boil the solution for an additional 25 minutes.
-
Allow the reaction mixture to cool to room temperature.
-
Dissolve the crude product in boiling isopropyl alcohol (12 mL) in a 25-mL Erlenmeyer flask.
-
Cool the solution to room temperature and then in an ice bath for 30 minutes to induce crystallization.
-
Collect the colorless crystals using a Hirsch funnel and wash with cold isopropyl alcohol.
-
Dry the solid to obtain 1,2,3,4-tetraphenylnaphthalene.
Quantitative Data
The following tables summarize the quantitative data for the synthesis of tetraphenylcyclopentadienone and its subsequent Diels-Alder reactions.
Table 1: Synthesis of 2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one
| Reactants | Catalyst | Solvent | Reaction Time | Yield | Melting Point (°C) | Reference |
| Benzil, 1,3-Diphenylacetone | KOH | Ethanol | 2 h | 90% | 219 | [1] |
Table 2: Diels-Alder Reactions of 2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one
| Dienophile | Product | Solvent | Reaction Time | Yield | Melting Point (°C) | Reference |
| Diphenylacetylene | Hexaphenylbenzene | Diphenyl ether | 20 min | Not specified | Not specified | |
| Diphenylacetylene | Hexaphenylbenzene | Benzophenone | 45 min | 84% | 454-456 | Organic Syntheses |
| Benzyne (from Anthranilic acid and Isopentyl nitrite) | 1,2,3,4-Tetraphenylnaphthalene | 1,2-Dimethoxyethane | 25 min | 65.5% | 204-204.9 / 215.6-215.9 | [2] |
| Dimethyl acetylenedicarboxylate | Dimethyl tetraphenylphthalate | Nitrobenzene | Not specified | 31.1% | Not specified | Tetraphenylcyclopentadienone Reaction Lab Report |
| Maleic anhydride | Tetraphenyldihydrophthalic anhydride | Bromobenzene | 3.5 h | Quantitative | Not specified | Organic Syntheses |
Direct Functionalization of this compound
While less common, direct functionalization of the cyclopentadiene ring is possible.
-
Metallocene Synthesis: 1,2,3,4-Tetrasubstituted cyclopentadienes can be synthesized and subsequently used to form metallocene complexes with metals like zirconium.[3] The cyclopentadienyl anion is typically generated by deprotonation with a strong base like n-butyllithium.
-
Ozonolysis: The ozonolysis of this compound leads to the formation of 1,3,4,5-tetraphenyl-2,6,7-trioxabicyclo[3.2.1]oct-3-ene.[4] This reaction involves the cleavage of the double bonds within the cyclopentadiene ring by ozone.
-
Alkylation: Alkylation of cyclopentadienes can be achieved by reacting them with primary or secondary alcohols in the presence of a highly alkaline catalyst.[5]
Applications in Drug Development and Biological Signaling Pathways
Currently, there is limited specific information in the scientific literature regarding the application of this compound derivatives in drug development or their interaction with biological signaling pathways. The primary focus of research on these compounds has been in the field of materials science, particularly for the development of organic light-emitting diodes (OLEDs) and as precursors to graphene-like molecules.
While functionalized cyclopentadienes, in general, are important ligands in the synthesis of organometallic compounds with potential catalytic and medicinal applications, the direct biological evaluation of tetraphenyl-substituted derivatives is not well-documented. No specific signaling pathways have been identified as being modulated by this class of compounds. Therefore, diagrams of signaling pathways cannot be provided at this time due to a lack of available data.
Visualizations
Experimental Workflows
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. WO1997042144A1 - Process for the alkylation of a cyclopentadiene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US3255267A - Alkylation of cyclopentadienes - Google Patents [patents.google.com]
Application Notes: Ozonolysis of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
AN-OZ-001
Introduction
Ozonolysis is a powerful organic reaction that utilizes ozone (O₃) to cleave unsaturated bonds, primarily carbon-carbon double and triple bonds.[1] This method is widely employed in both academic research and industrial processes for the synthesis of carbonyl compounds such as aldehydes, ketones, and carboxylic acids.[1] The reaction mechanism, first proposed by Rudolf Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene, forming an unstable primary ozonide (molozonide).[2] This intermediate rapidly rearranges into a carbonyl oxide (Criegee intermediate) and a carbonyl compound, which then recombine to form a more stable secondary ozonide (1,2,4-trioxolane).[2]
This application note details the ozonolysis of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene. This reaction is of particular interest as it does not yield simple cleavage products. Instead, it proceeds through an intramolecular recombination of the intermediate carbonyl oxide and enone moieties, resulting in the formation of a novel bicyclic endoperoxide, 1,3,4,5-tetraphenyl-2,6,7-trioxabicyclo[3.2.1]oct-3-ene.[3][4] This outcome highlights the influence of substrate structure on the reaction pathway and demonstrates a unique [3+4] cycloaddition process.[4]
Reaction Mechanism and Pathway
The ozonolysis of this compound initially follows the established Criegee mechanism. Ozone attacks one of the double bonds in the cyclopentadiene ring to form a primary ozonide. This highly unstable intermediate undergoes cycloreversion, cleaving to form an α,β-unsaturated carbonyl compound and a carbonyl oxide intermediate.
Due to the proximity of the two reactive groups within the same molecule, a subsequent intramolecular [3+4] cycloaddition occurs. This step is a distinguishing feature of this reaction, leading to the formation of the stable bicyclic endoperoxide product. The reaction pathway is sensitive to the solvent used, with protic solvents generally favoring the formation of the endoperoxide product.[4]
Caption: Reaction mechanism for the ozonolysis of this compound.
Quantitative Data
| Solvent System | Observed Product Type | Reference |
| Dichloromethane (CH₂Cl₂) | Mixture of bicyclic endoperoxides and unsaturated ozonides | [4] |
| Methanol (MeOH) | Predominantly bicyclic endoperoxides | [4] |
| Acetic Acid (AcOH) | Predominantly bicyclic endoperoxides | [4] |
| Trifluoroethanol (CF₃CH₂OH) | Predominantly bicyclic endoperoxides | [4] |
| Diethyl Ether (Et₂O) | Mixture of products | [4] |
| Pentane | Mixture of products | [4] |
Table 1: Influence of Solvent on Product Composition for Ozonolysis of Cyclopentadiene Derivatives.
Physicochemical Properties of Starting Material
| Property | Value |
| Compound Name | This compound |
| CAS Number | 15570-45-3 |
| Molecular Formula | C₂₉H₂₂ |
| Molar Mass | 370.48 g/mol |
| Appearance | Solid |
| Melting Point | 180-182 °C |
Table 2: Properties of the starting material, this compound.[5]
Experimental Protocol
This protocol is a representative procedure for the ozonolysis of this compound based on established methods for similar substrates.
Materials and Equipment:
-
This compound (Substrate)
-
Dichloromethane (CH₂Cl₂) or Methanol (MeOH), anhydrous (Solvent)
-
Dimethyl Sulfide (DMS) or Zinc dust (Reducing agent for workup)
-
Ozone generator
-
Three-neck round-bottom flask
-
Gas dispersion tube (sparger)
-
Dry ice/acetone bath (-78 °C)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet connected to a nitrogen/argon line, a gas outlet, and a stopper.
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane or methanol (to a concentration of ~0.05 M).
-
Replace the gas inlet with a gas dispersion tube submerged below the surface of the solution. The gas outlet should be connected to a trap containing potassium iodide solution to quench excess ozone.
-
-
Ozonolysis:
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Begin bubbling a stream of ozone-enriched oxygen from the ozone generator through the solution with vigorous stirring.
-
Monitor the reaction progress. The reaction is typically complete when the solution retains a persistent pale blue color, indicating the presence of unreacted ozone.
-
-
Quenching:
-
Once the reaction is complete, stop the ozone flow.
-
Purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove all excess ozone. This step is critical for safety.
-
-
Reductive Workup:
-
While the solution is still cold, add a reducing agent. For example, add dimethyl sulfide (DMS, 1.5 eq) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours (or overnight) to ensure complete reduction of the ozonide intermediate.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to isolate the target bicyclic endoperoxide.
-
Characterize the purified product using standard analytical techniques (NMR, IR, Mass Spectrometry).
-
Safety Precautions:
-
Ozone is a toxic and highly reactive gas. All procedures involving ozone must be conducted in a well-ventilated fume hood.
-
Ozonides can be explosive, especially in concentrated form. Never evaporate the solvent before the reductive workup is complete.
-
The dry ice/acetone bath is extremely cold. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and cryogenic gloves.
Caption: General experimental workflow for the ozonolysis reaction.
References
- 1. karger.com [karger.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ozonolysis of cyclopentadiene derivatives. Competitive participation of [3 + 2] and [3 + 4] cycloadditions of carbonyl oxide moieties to α,β- unsaturated carbonyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. 1,2,3,4-四苯基-1,3-环戊二烯 95% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Polycyclic Aromatic Hydrocarbons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of prevalent methodologies for the synthesis of polycyclic aromatic hydrocarbons (PAHs), compounds of significant interest in materials science, environmental science, and drug development. This document outlines detailed experimental protocols for common synthetic strategies, presents quantitative data for key reactions, and includes visual representations of reaction pathways and experimental workflows.
I. Synthetic Methodologies & Experimental Protocols
Several key synthetic strategies are employed for the construction of PAHs. The following sections detail the protocols for some of the most common and effective methods.
Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, making it highly suitable for the synthesis of complex PAH frameworks from smaller aromatic precursors.[1][2][3][4][5][6][7]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling in PAH Synthesis [1][2][5]
Materials:
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Aryl boronic acid or boronic acid pinacol ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DME)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask or microwave vial, add the aryl halide (1.0 eq), the aryl boronic acid or ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-120 °C) for the specified time (ranging from 20 minutes for microwave-assisted reactions to 24 hours for conventional heating).[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired PAH.
Oxidative Cyclodehydrogenation: The Scholl Reaction
The Scholl reaction is a powerful method for the intramolecular arylation of arenes, leading to the formation of larger, fused PAH systems.[8][9][10][11] It is particularly useful in the synthesis of graphene nanoribbons and other extended PAHs.[9][10]
Protocol 2: General Procedure for the Scholl Reaction [8][11]
Materials:
-
Oligophenylene precursor (1.0 eq)
-
Oxidant/Lewis acid (e.g., Iron(III) chloride (FeCl₃), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Aluminum chloride (AlCl₃)) (excess, typically 5-15 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Nitromethane (CH₃NO₂), Toluene)
-
Reaction vessel (e.g., round-bottom flask)
-
Inert atmosphere (Argon)
Procedure:
-
Dissolve the oligophenylene precursor in an anhydrous solvent (e.g., DCM) in a reaction vessel under an inert atmosphere.
-
In a separate flask, dissolve the oxidant (e.g., FeCl₃) in a suitable solvent (e.g., CH₃NO₂).
-
Add the oxidant solution dropwise to the solution of the precursor at room temperature with vigorous stirring.
-
Continue stirring at room temperature for the required reaction time (typically 1-24 hours).
-
Monitor the reaction by TLC or mass spectrometry.
-
Quench the reaction by the addition of a reducing agent solution (e.g., aqueous sodium thiosulfate) or methanol.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt.
-
Remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
II. Quantitative Data Presentation
The efficiency of PAH synthesis is highly dependent on the reaction conditions and the chosen methodology. The following tables summarize quantitative data from various synthetic approaches.
Table 1: Yields of Palladium-Catalyzed Annulation Reactions for PADI Synthesis [6]
| Entry | Arylboronic Acid (Pinacol)ester | Product | Isolated Yield (%) |
| 1 | Naphthalene-1-boronic acid (pinacol)ester | 3a | 88 |
| 2 | Phenanthrene-9-boronic acid (pinacol)ester | 3b | 97 |
| 3 | Pyrene-1-boronic acid (pinacol)ester | 3c | 92 |
| 4 | Benzothiophene-2-boronic acid (pinacol)ester | 3d | 75 |
| 5 | Quinoline-8-boronic acid (pinacol)ester | 3e | 65 |
| Reaction Conditions: Arylboronic acid (pinacol)ester (0.04 mmol), dibromonaphthalene dicarboximide (1.1 equiv), [Pd₂(dba)₃]·CHCl₃ (10 mol %), PCy₃·HBF₄ (40 mol %), Cs₂CO₃ (3.0 equiv), 1-chloronaphthalene (1.2 mL), 160 °C, 16 h. |
Table 2: Product Yields from Pyrolysis of Various Plastics at 500 °C [12]
| Feedstock | Oil/Wax Yield (wt%) | Gas Yield (wt%) | Solid Yield (wt%) |
| HDPE | 96 | 4 | 0 |
| LDPE | 95 | 5 | 0 |
| PP | 94 | 6 | 0 |
| PS | 96 | 4 | 0 |
| PET | 54 | 14 | 32 |
Table 3: Kinetic Rate Constants for Selected Reactions in the HACA Mechanism [13][14][15][16]
| Reaction | A (cm³ mol⁻¹ s⁻¹) | n | Eₐ (kcal/mol) | Temperature Range (K) |
| C₆H₅ + C₂H₂ ⇌ C₈H₇ | 1.18 x 10¹² | 0.0 | 2.4 | 500-2500 |
| C₈H₇ ⇌ Naphthalene + H | 1.90 x 10¹⁰ | 0.0 | 30.7 | 500-2500 |
| H + C₆H₆ ⇌ C₆H₅ + H₂ | 4.80 x 10¹³ | 0.0 | 10.9 | 300-2500 |
| OH + C₆H₆ ⇌ C₆H₅ + H₂O | 1.70 x 10¹² | 0.0 | 5.3 | 298-1000 |
III. Analytical Methodology
Protocol 3: Quantitative Analysis of PAHs by Gas Chromatography-Mass Spectrometry (GC-MS) [17][18][19][20][21]
Sample Preparation (Solid Samples):
-
Homogenize the solid sample (e.g., soil, sediment).
-
Weigh approximately 10 g of the homogenized sample into an extraction vessel.
-
Add a surrogate standard solution containing deuterated PAHs to monitor extraction efficiency.
-
Extract the sample using a suitable solvent mixture (e.g., hexane:acetone) via mechanical shaking or sonication.[18]
-
Concentrate the extract using a nitrogen evaporator or a Kuderna-Danish apparatus.[17]
-
Perform a cleanup step using silica gel column chromatography to remove interferences.[17]
-
Further concentrate the cleaned extract and add an internal standard prior to analysis.
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for PAH analysis (e.g., DB-5MS, HP-5MS).
-
Injection: Inject 1-2 µL of the prepared sample extract into the GC inlet in splitless mode.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60-90 °C), ramps to a high temperature (e.g., 320 °C), and holds for a period to ensure elution of all analytes.[20]
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[18] Monitor characteristic ions for each target PAH and internal/surrogate standard.
-
Quantification: Create a multi-point calibration curve using certified PAH standards. Quantify the PAHs in the samples by comparing their peak areas to the calibration curve, using the internal standard for correction.
IV. Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key synthetic pathways and experimental workflows.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified mechanism of the Scholl reaction for PAH synthesis.
Caption: The Hydrogen-Abstraction-C₂H₂-Addition (HACA) mechanism for PAH growth.[22][23][24][25][26]
Caption: General experimental workflow for the synthesis and purification of PAHs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular SNAr reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Polynuclear Aromatic Hydrocarbons by Palladium-catalyzed C-H Bond Functionalization | Bentham Science [eurekaselect.com]
- 8. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05910F [pubs.rsc.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. techniques-ingenieur.fr [techniques-ingenieur.fr]
- 12. ispt.eu [ispt.eu]
- 13. researchgate.net [researchgate.net]
- 14. yorku.ca [yorku.ca]
- 15. scispace.com [scispace.com]
- 16. csl.noaa.gov [csl.noaa.gov]
- 17. epa.gov [epa.gov]
- 18. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 19. www2.gov.bc.ca [www2.gov.bc.ca]
- 20. shimadzu.com [shimadzu.com]
- 21. journal.uctm.edu [journal.uctm.edu]
- 22. researchgate.net [researchgate.net]
- 23. osti.gov [osti.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetraphenylcyclopentadienone
Welcome to the technical support center for the synthesis of tetraphenylcyclopentadienone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific problems you may encounter during the synthesis of tetraphenylcyclopentadienone, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction yielded very little or no tetraphenylcyclopentadienone. What are the common causes?
A: Low or no yield in this aldol condensation reaction can stem from several factors:
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Reagent Quality: The purity of your starting materials is crucial. Benzil is prone to oxidation and can contain impurities like benzoin, which can impede the reaction. Ensure you are using pure benzil and dibenzyl ketone.
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Ineffective Catalyst: The basic catalyst (potassium hydroxide or Triton B) may be old or inactive. Potassium hydroxide is hygroscopic and can react with atmospheric carbon dioxide, reducing its effectiveness. Use fresh, high-quality base.
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Incorrect Reaction Temperature: The reaction requires heating to proceed efficiently. If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to side reactions. Maintaining a gentle reflux is key for the conventional method.[1]
-
Insufficient Reaction Time: While the reaction is relatively fast, ensure you are allowing enough time for it to go to completion. Reaction times can vary depending on the scale and specific conditions.
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Loss During Workup: Significant product loss can occur during filtration and recrystallization.[2] This can be due to using too much recrystallization solvent or inadequate cooling to induce crystallization.
Q: The reaction mixture did not turn a deep purple color upon adding the base. What does this indicate?
A: The immediate formation of a deep purple color is a key visual indicator that the aldol condensation is proceeding and the highly conjugated tetraphenylcyclopentadienone is forming.[3] If this color change is absent or very faint, it likely indicates a problem with the reaction initiation, which could be due to:
-
Inactive Catalyst: As mentioned, your base may not be effective.
-
Low Temperature: The initial dissolution of reactants in hot ethanol is important for the reaction to start promptly upon addition of the base.
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Impure Reactants: Impurities in the benzil or dibenzyl ketone could be interfering with the initial enolate formation.
Issue 2: Product Purification and Purity
Q: My final product has a low melting point and appears impure. How can I improve the purification?
A: A broad or low melting point is a sign of impurities.[4] To improve purity:
-
Recrystallization Solvent: The choice of recrystallization solvent is critical. While triethylene glycol is sometimes used, a 1:1 mixture of 95% ethanol and toluene can be a more effective alternative to minimize product loss.[5] Using too much of any solvent will result in a lower recovery of your product.[2][5]
-
Washing: During vacuum filtration, wash the crystals with ice-cold 95% ethanol to remove soluble impurities without dissolving a significant amount of the product.[6]
-
Drying: Ensure the final product is thoroughly dried to remove any residual solvent, which can also depress the melting point.
Frequently Asked Questions (FAQs)
Q1: What is the visual cue for a successful reaction initiation?
A1: Upon the addition of the base (e.g., ethanolic potassium hydroxide) to the hot solution of benzil and dibenzyl ketone, the reaction mixture should immediately turn a deep purple color.[3] This indicates the formation of the highly conjugated tetraphenylcyclopentadienone product.
Q2: How can I determine if my starting materials are impure?
A2: The purity of benzil and dibenzyl ketone can be checked by their melting points. Pure benzil has a melting point of 94-95°C, and pure dibenzyl ketone melts at 34-35°C. If the melting points are significantly lower or have a broad range, the reagents are likely impure and should be recrystallized before use.
Q3: Can I use a different base catalyst? What are the advantages?
Q4: My product oiled out during recrystallization. What should I do?
A4: "Oiling out" occurs when the product comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. If this occurs, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also help induce proper crystallization.
Q5: Is the microwave-assisted synthesis a better alternative?
A5: Microwave-assisted synthesis offers a significant reduction in reaction time (from 15-30 minutes to 1-2 minutes) and can be considered a "greener" alternative.[7] The reported yields are comparable to the conventional method.[7] The choice between the two methods depends on the availability of equipment and the desired throughput.
Data Presentation
The following table summarizes and compares different methodologies for the synthesis of tetraphenylcyclopentadienone.
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 15 - 30 minutes | 1 - 2 minutes |
| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) / Anthranilic Acid |
| Solvent | Ethanol | Polyethylene Glycol (PEG-400) or Ethanol |
| Temperature | Reflux (approx. 78°C) | Microwave irradiation (e.g., 150W) |
| Reported Yield | 62% - 96%[7] | 82%[7] |
Experimental Protocols
1. Conventional Synthesis: Aldol Condensation
This protocol is a standard method for the synthesis of tetraphenylcyclopentadienone.
-
Materials:
-
Benzil
-
1,3-Diphenylacetone (Dibenzyl ketone)
-
95% Ethanol
-
Potassium Hydroxide (KOH)
-
-
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of benzil and 1,3-diphenylacetone in hot 95% ethanol.
-
Fit the flask with a reflux condenser and bring the solution to a near boil.
-
Carefully add a solution of potassium hydroxide in ethanol through the condenser.
-
An immediate deep purple color should appear.
-
Reflux the mixture for 15-30 minutes.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize crystal formation.
-
Collect the dark crystalline product by vacuum filtration.
-
Wash the crystals with small portions of ice-cold 95% ethanol.
-
Dry the product to obtain tetraphenylcyclopentadienone.
-
2. Recrystallization
This procedure is for the purification of the crude tetraphenylcyclopentadienone.
-
Materials:
-
Crude tetraphenylcyclopentadienone
-
95% Ethanol
-
Toluene
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of a hot 1:1 mixture of 95% ethanol and toluene.[5]
-
Be cautious not to add excessive solvent, as this will reduce the recovery yield.[5]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 95% ethanol.
-
Dry the purified tetraphenylcyclopentadienone and determine its melting point (literature mp: 219-220°C).
-
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for the conventional synthesis of tetraphenylcyclopentadienone.
Caption: Troubleshooting flowchart for addressing low yield in tetraphenylcyclopentadienone synthesis.
References
Purification of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene by Recrystallization: A Technical Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds, but challenges can arise. This section addresses common problems encountered during the purification of this compound.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is unsuitable for this compound.
-
Solution: Select a more appropriate solvent. Based on solubility principles, solvents with similar polarity to the compound are often effective. For the highly aromatic this compound, toluene is a good starting point. A mixture of solvents, such as ethanol and toluene, can also be effective.
Problem: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used, resulting in a solution that is not saturated enough for crystallization to occur.
-
Solution 1: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again slowly.
-
Possible Cause 2: The cooling process is too rapid.
-
Solution 2: Allow the solution to cool to room temperature slowly, undisturbed. If crystals still do not form, consider placing the flask in an ice bath to further decrease the solubility.
-
Possible Cause 3: The solution is supersaturated.
-
Solution 3: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of this compound.
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are present. The reported melting point of this compound is in the range of 180-182°C.
-
Solution: Reheat the solution to redissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point slightly, and then allow it to cool slowly. Using a mixed solvent system can sometimes mitigate this issue.
Problem: The recovered crystals are discolored or appear impure.
-
Possible Cause: Impurities were not fully removed during the process. This can happen if the initial material was highly impure or if the cooling was too fast, trapping impurities within the crystal lattice.
-
Solution: Perform a second recrystallization. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Be cautious, as adding too much charcoal can lead to loss of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: How can I determine the purity of my recrystallized this compound?
A2: The purity of the recrystallized product can be assessed by several methods. A sharp melting point range that is close to the literature value (180-182°C) is a good indicator of purity. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can also be used to confirm the identity and purity of the compound.
Q3: What is the expected recovery yield for this recrystallization?
A3: The percent recovery can vary significantly depending on the initial purity of the compound and the care taken during the procedure. A well-executed recrystallization can yield high recovery, but some loss of product in the mother liquor is inevitable. To maximize yield, use the minimum amount of hot solvent necessary to dissolve the compound and ensure the solution is thoroughly cooled to maximize crystal formation.
Data Presentation
Due to the limited availability of precise quantitative solubility data for this compound in the public domain, the following table provides a qualitative summary of its solubility in common laboratory solvents. "Hot" refers to the boiling point of the solvent, and "Cold" refers to room temperature (approximately 20-25°C).
| Solvent | Solubility (Hot) | Solubility (Cold) | Suitability for Recrystallization |
| Toluene | Soluble | Sparingly Soluble | Good |
| Ethanol (95%) | Sparingly Soluble | Insoluble | Fair (may require large volumes) |
| Methanol | Soluble | Sparingly Soluble | Good |
| Hexane | Insoluble | Insoluble | Poor (can be used as an anti-solvent) |
| Water | Insoluble | Insoluble | Poor (can be used as an anti-solvent) |
| Ethanol/Toluene (1:1) | Soluble | Sparingly Soluble | Very Good (recommended) |
Experimental Protocols
Detailed Methodology for the Recrystallization of this compound
This protocol is based on established methods for recrystallizing similar aromatic compounds.
Materials:
-
Crude this compound
-
95% Ethanol
-
Toluene
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Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of 95% ethanol and toluene.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the ethanol/toluene solvent mixture and gently heat the flask while stirring. Continue to add the solvent mixture portion-wise until the solid is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.
-
Analysis: Determine the mass of the purified crystals to calculate the percent recovery. Measure the melting point to assess the purity.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Tetracyclone Synthesis via Aldol Condensation
This guide provides troubleshooting for common issues encountered during the synthesis of tetracyclone (2,3,4,5-tetraphenylcyclopenta-2,4-dien-1-one) via the base-catalyzed aldol condensation of benzil and dibenzyl ketone (1,3-diphenyl-2-propanone).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yielded very little or no purple product. What went wrong?
A: Low or no yield is a common issue that can stem from several factors. Systematically check the following:
-
Reagent Quality:
-
Dibenzyl Ketone: This reactant is prone to oxidation or self-condensation if stored improperly. Ensure it is pure and free from degradation products.
-
Benzil: While generally stable, ensure your benzil is of high purity.
-
Base Catalyst (e.g., KOH): Potassium hydroxide is highly hygroscopic and will absorb water from the atmosphere, reducing its effectiveness. Use fresh, dry pellets or accurately determine the concentration of an ethanolic KOH solution.[1]
-
-
Reaction Conditions:
-
Base Addition: The base is a catalyst. Adding it too quickly or in excess can promote side reactions. It should be added portion-wise to the hot ethanolic solution of the reactants.[2]
-
Temperature: The reaction requires heating to proceed efficiently. A gentle reflux in ethanol is typically sufficient.[1] Insufficient heat will result in a slow or incomplete reaction. Conversely, excessively high temperatures for prolonged periods can lead to product degradation.[3]
-
Reaction Time: While the characteristic deep purple color often appears quickly, the reaction needs sufficient time for completion, typically 15-30 minutes under reflux.[1][2]
-
-
Solvent Choice:
Q2: The reaction mixture turned dark brown or black immediately, and I didn't get the expected purple crystals. What happened?
A: An immediate dark brown or black color, rather than a deep purple, often suggests decomposition or side reactions. This can be caused by:
-
Excessive Base: Too much potassium hydroxide or other strong base can promote undesired side reactions or decomposition of the starting materials or product.
-
High Temperature: Overheating the reaction mixture can lead to thermal degradation.[3]
-
Impure Starting Materials: Contaminants in the benzil or dibenzyl ketone can lead to complex side reactions.
To remedy this, ensure accurate measurement of the catalytic amount of base and maintain a gentle, controlled reflux.
Q3: My final product is a sticky oil or paste, not the dark purple crystals described. How can I fix this?
A: This issue almost always points to impurities.
-
Incomplete Reaction: Unreacted starting materials (benzil and dibenzyl ketone) can remain in the product, lowering its melting point and preventing proper crystallization.
-
Side Products: The aldol condensation can produce intermediate products if it does not go to completion.
-
Insufficient Washing: During filtration, it is crucial to wash the crude product with ice-cold 95% ethanol to remove soluble impurities.[1] Using room temperature ethanol may dissolve some of your product.
Solution: Recrystallization is necessary. While a rough product can often be obtained directly, purification can be achieved by recrystallizing from a mixture of absolute ethanol and toluene or from triethylene glycol.[1][2]
Q4: How can I improve the overall yield and purity of my tetracyclone?
A: To optimize the reaction, consider the following:
-
Catalysis: Phase transfer catalysis has been shown to be an efficient method for promoting the condensation.[2]
-
Microwave Synthesis: Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[2]
-
Crystallization: Allow the reaction mixture to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[1] Hasty cooling can trap impurities.
-
Purification: Do not skip the final wash with cold ethanol during vacuum filtration. For high-purity applications, a subsequent recrystallization is recommended.[2]
Experimental Protocols
Standard Protocol for Tetracyclone Synthesis
This protocol is adapted from established laboratory procedures.[1][2]
Materials:
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Benzil (C₁₄H₁₀O₂)
-
Dibenzyl ketone (1,3-diphenyl-2-propanone, C₁₅H₁₄O)
-
Ethanol (95% or absolute)
-
Potassium Hydroxide (KOH) pellets
Procedure:
-
In a round-bottomed flask, dissolve 1.0 equivalent of benzil and 1.0 equivalent of dibenzyl ketone in a minimal amount of hot ethanol (e.g., 21 g of each in 250 mL of ethanol).[2]
-
Fit the flask with a reflux condenser. Heat the solution until it is near boiling.
-
Prepare a solution of potassium hydroxide in ethanol (e.g., 3 g of KOH in 15 mL of ethanol).[2]
-
Cautiously add the ethanolic KOH solution in several portions through the top of the reflux condenser. The mixture will turn a deep purple color.
-
Once the addition is complete, heat the mixture at a gentle reflux for 15-30 minutes.[1][2]
-
After the reflux period, remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the dark purple crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with three small portions of ice-cold 95% ethanol to remove any soluble impurities.[1][2]
-
Allow the product to air dry completely. The expected melting point is 219–220°C.[2]
Data Presentation
Table 1: Typical Reaction Parameters and Reported Yields
| Method | Catalyst | Solvent | Conditions | Crude Yield | Recrystallized Yield | Reference |
| Homogeneous Catalysis | KOH | Ethanol | Reflux, 30 min | 91% | 62% | [2] |
| Microwave/PTC | Anthranilic Acid | Solid-Liquid PTC | Microwave | 82% | - | [2] |
| Standard Lab Scale | KOH | 95% Ethanol | Reflux, 15 min | - | Good | [1] |
Visual Guides
Reaction Pathway
The synthesis of tetracyclone is a double aldol condensation reaction. Dibenzyl ketone, which has α-hydrogens, serves as the nucleophile after being deprotonated by the base. The resulting enolate then attacks the carbonyl carbons of benzil, which has no α-hydrogens.[5] Two subsequent dehydration steps lead to the final conjugated, cyclic product.
Troubleshooting Workflow
If you encounter issues such as low yield or an impure product, follow this logical troubleshooting guide to identify and resolve the problem.
References
Technical Support Center: Synthesis of Tetraphenylcyclopentadienone
Welcome to the technical support center for the synthesis of tetraphenylcyclopentadienone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of tetraphenylcyclopentadienone via the base-catalyzed double aldol condensation of benzil and dibenzyl ketone.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Yield | 1. Ineffective Base: The base (e.g., potassium hydroxide) may be old or have absorbed moisture and carbon dioxide from the air, reducing its activity. 2. Insufficient Reaction Time or Temperature: The reaction may not have been heated long enough or at a high enough temperature (reflux) to go to completion. 3. Impure Reactants: The purity of benzil or dibenzyl ketone can significantly impact the reaction outcome. | 1. Use fresh, high-purity potassium hydroxide. Ensure it is properly stored in a desiccator. 2. Ensure the reaction mixture is brought to a gentle reflux and maintained for the recommended time (typically 15-30 minutes).[1] 3. Check the melting point of the starting materials to ensure their purity. Recrystallize if necessary. |
| Product is an Oil or Fails to Crystallize | 1. Excess Solvent: Too much solvent may have been used, preventing the product from precipitating. 2. Presence of Impurities: Side products or unreacted starting materials can inhibit crystallization. | 1. If the product is soluble in the reaction solvent at room temperature, try reducing the solvent volume by evaporation. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. If that fails, consider purifying the crude product via column chromatography. |
| Product Color is Not the Expected Deep Purple/Black | 1. Incomplete Reaction: The reaction may not have proceeded to the fully conjugated final product. 2. Presence of Side Products: The presence of colored impurities can alter the appearance of the final product. | 1. Ensure adequate reaction time and temperature. Monitor the reaction using thin-layer chromatography (TLC) to confirm the disappearance of starting materials. 2. Purify the product by recrystallization. A common solvent system is a 1:1 mixture of 95% ethanol and toluene.[2] |
| Broad Melting Point Range of the Final Product | 1. Presence of Impurities: The most common cause of a broad or depressed melting point is the presence of unreacted starting materials or side products. | 1. Recrystallize the product to improve its purity. The literature melting point of pure tetraphenylcyclopentadienone is 219-220 °C. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of tetraphenylcyclopentadienone?
A1: The most frequently cited side product is the result of the self-condensation of dibenzyl ketone . In this reaction, the enolate of dibenzyl ketone attacks another molecule of dibenzyl ketone instead of benzil.[3] While benzil itself cannot form an enolate and therefore cannot undergo self-condensation, incomplete reaction can also lead to the presence of unreacted starting materials in the final product.
Q2: How can I minimize the formation of the dibenzyl ketone self-condensation product?
A2: To favor the desired cross-condensation reaction between dibenzyl ketone and benzil, it is crucial to control the reaction conditions. One effective strategy is to add the base catalyst slowly to the mixture of benzil and dibenzyl ketone. This helps to ensure that the enolate of dibenzyl ketone reacts with the more electrophilic benzil.
Q3: Are there any other potential, less common side products?
A3: While less commonly reported, other side reactions are theoretically possible. These could include reactions involving the ethanol solvent, such as the formation of ethoxide addition products, or alternative cyclization pathways leading to different ring structures. However, under the standard reaction conditions, these are generally not observed in significant quantities.
Q4: Can I use a different base for this reaction?
A4: Yes, alternative bases can be used. For instance, benzyltrimethylammonium hydroxide (Triton B) has been employed as a phase-transfer catalyst and base in this synthesis.[2] The choice of base can influence the reaction rate and yield.
Q5: Is it possible to monitor the progress of the reaction?
A5: Yes, thin-layer chromatography (TLC) is an effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the deeply colored product spot.
Experimental Protocols
Conventional Synthesis of Tetraphenylcyclopentadienone
This protocol is a standard method for the synthesis of tetraphenylcyclopentadienone via a double aldol condensation.
Materials:
| Reagent | Quantity | Molar Equivalent |
| Benzil | 21.0 g | 0.1 mol |
| Dibenzyl Ketone | 21.0 g | 0.1 mol |
| 95% Ethanol | 150 mL | - |
| Potassium Hydroxide | 3.0 g | - |
| Ethanol (for KOH solution) | 15 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 21.0 g of benzil and 21.0 g of dibenzyl ketone in 150 mL of hot 95% ethanol.
-
While stirring, bring the solution to a near boil.
-
Separately, dissolve 3.0 g of potassium hydroxide in 15 mL of ethanol.
-
Slowly add the ethanolic potassium hydroxide solution to the refluxing reaction mixture.
-
A deep purple color should develop rapidly, followed by the formation of a precipitate.
-
Continue to reflux the mixture for 15-30 minutes.[1]
-
Allow the mixture to cool to room temperature, then cool further in an ice bath to complete crystallization.
-
Collect the crystalline product by vacuum filtration and wash with cold 95% ethanol.
-
The product can be recrystallized from a 1:1 mixture of 95% ethanol and toluene for higher purity.[2]
Microwave-Assisted Synthesis of Tetraphenylcyclopentadienone
This method offers a significantly faster reaction time compared to the conventional method.[1]
Materials:
| Reagent | Quantity | Molar Equivalent |
| Benzil | 5 mmol | 1 |
| Dibenzyl Ketone | 5 mmol | 1 |
| Potassium Hydroxide | - | Catalytic |
| Polyethylene Glycol (PEG-400) | 1 mL | - |
Procedure:
-
In a microwave-safe reaction vessel, combine 5 mmol of benzil, 5 mmol of dibenzyl ketone, and a catalytic amount of potassium hydroxide in 1 mL of polyethylene glycol (PEG-400).
-
Irradiate the mixture in a microwave reactor at 150 W for 1-2 minutes with stirring.[1]
-
After the reaction is complete, allow the mixture to cool.
-
The product can be isolated by adding a non-polar solvent to precipitate the product, followed by filtration.
Data Presentation
| Parameter | Conventional Method | Microwave-Assisted Method |
| Reaction Time | 15 - 30 minutes[1] | 1 - 2 minutes[1] |
| Catalyst | Potassium Hydroxide (KOH) | Potassium Hydroxide (KOH) |
| Solvent | Ethanol | Polyethylene Glycol (PEG-400) |
| Typical Yield | 91 - 96%[4] | ~82%[1] |
| Temperature | Reflux (~78 °C) | Microwave Irradiation (150W) |
Visualizations
Caption: Reaction pathway for the synthesis of tetraphenylcyclopentadienone.
Caption: Troubleshooting workflow for tetraphenylcyclopentadienone synthesis.
References
Technical Support Center: Optimizing Diels-Alder Reactions with Substituted Dienes
Welcome to the technical support center for the optimization of Diels-Alder reactions involving substituted dienes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and refine their experimental conditions for this powerful cycloaddition reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during your Diels-Alder experiments.
1. Low or No Yield
Q: I am observing a very low yield or no product formation in my Diels-Alder reaction. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in a Diels-Alder reaction can stem from several factors related to the electronics of your reactants, the conformation of the diene, or the reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Assess Reactant Electronics: The rate of a normal demand Diels-Alder reaction is significantly enhanced when the diene possesses electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs).[1][2][3][4][5][6][7] Conversely, an inverse-demand Diels-Alder reaction is favored with an electron-rich dienophile and an electron-poor diene.[2] If your reactants have mismatched electronic properties (e.g., an electron-poor diene with an electron-poor dienophile), the reaction rate may be extremely slow.[8]
-
Solution: If possible, modify your substrates to enhance the electronic complementarity. For the diene, consider adding alkyl groups, alkoxy groups (-OR), or amino groups (-NR2) to increase its electron density.[1][5] For the dienophile, common EWGs that accelerate the reaction include carbonyls (aldehydes, ketones, esters), nitriles (-CN), and nitro groups (-NO2).[1][2]
-
-
Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation to allow for the concerted [4+2] cycloaddition.[1][3][5][9][10][11] Acyclic dienes may preferentially exist in the more stable s-trans conformation, creating a high activation barrier.
-
Solution: The presence of bulky substituents at the C2 or C3 position of the diene can favor the s-cis conformation, thereby increasing the reaction rate.[9] Cyclic dienes, such as cyclopentadiene, are locked in the s-cis conformation and are often highly reactive.[3][4][10][11] If you are using an acyclic diene, consider if steric hindrance is preventing the adoption of the necessary conformation.
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote the reverse reaction, known as the retro-Diels-Alder reaction.[12][13] This is especially true for adducts that are not thermodynamically stable.
-
Solution: Optimize the reaction temperature. Lower temperatures may favor the desired product, especially if the retro-Diels-Alder reaction is a concern.[12] However, if the forward reaction has a high activation energy, a moderate increase in temperature may be necessary.
-
-
Use of Catalysts: Lewis acids can significantly accelerate Diels-Alder reactions, particularly those that are sluggish under thermal conditions.[14][15][16] They function by coordinating to the dienophile, lowering its LUMO energy and making it more electrophilic.[15]
2. Poor Regioselectivity
Q: My reaction with an unsymmetrical diene and dienophile is producing a mixture of regioisomers. How can I control the regioselectivity?
A: The formation of regioisomers is a common challenge when both the diene and dienophile are unsymmetrically substituted.[17][18][19] The regiochemical outcome is governed by the electronic properties of the substituents.
-
Understanding Electronic Control: The general rule, often referred to as the "ortho-para" rule, predicts the major regioisomer.[9] This can be rationalized by considering the resonance structures of the reactants to identify the most electron-rich and electron-deficient carbons, which will preferentially form a bond.[18][20]
-
For a 1-substituted diene with an EDG, the C4 position is the most nucleophilic. This will preferentially react with the most electrophilic carbon of the dienophile, typically leading to the "ortho" or 1,2-substituted product.[17]
-
For a 2-substituted diene with an EDG, the C1 position is the most nucleophilic, favoring the formation of the "para" or 1,4-substituted product.[17]
-
-
Enhancing Regioselectivity:
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the regioselectivity of the reaction by further polarizing the dienophile.[21]
-
Substituent Choice: The nature of the substituents on both the diene and dienophile can significantly influence the degree of regioselectivity.[22] Strongly donating or withdrawing groups will have a more pronounced directing effect.
-
3. Undesired Stereochemistry
Q: I am not obtaining the desired stereoisomer (e.g., endo vs. exo). How can I influence the stereochemical outcome of my Diels-Alder reaction?
A: The stereochemistry of the Diels-Alder reaction is a key feature, and controlling it is often crucial in synthesis.
-
The Alder Endo Rule: For many Diels-Alder reactions, the endo product is kinetically favored, meaning it forms faster at lower temperatures.[2][12] This preference is due to secondary orbital interactions between the substituent on the dienophile and the developing pi system of the diene in the transition state.
-
Solution: To favor the endo product, run the reaction at lower temperatures.[12]
-
-
Thermodynamic vs. Kinetic Control: The exo product is often thermodynamically more stable due to reduced steric hindrance.[12]
-
Solution: If the exo product is desired, running the reaction at higher temperatures can favor its formation.[12] At elevated temperatures, the Diels-Alder reaction can become reversible, allowing the initially formed endo product to revert to the starting materials and then reform as the more stable exo isomer.[12]
-
-
Lewis Acid Effects: The choice of Lewis acid can also influence the endo/exo selectivity. For instance, bulkier Lewis acids may favor the formation of the less sterically hindered exo product.[23]
-
Stereospecificity: It is important to remember that the Diels-Alder reaction is stereospecific with respect to both the diene and the dienophile.[24] The original stereochemistry of the substituents on the reactants is retained in the product. For example, a cis-dienophile will form a product with cis substituents on the newly formed ring.[24]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on Diels-Alder reactions with substituted dienes.
Table 1: Effect of Lewis Acid Catalysis on Intramolecular Diels-Alder Reactions
| Entry | Diene | Dienophile Moiety | Lewis Acid | Temp (°C) | Yield (%) | Diastereoselectivity |
| 1 | Triene 1a | Aldehyde | MeAlCl₂ | -78 to -20 | 95 | >95:5 |
| 2 | Triene 4a | Aldehyde | MeAlCl₂ | -78 to -20 | 91 | >95:5 |
| 3 | Triene 7a | Aldehyde | MeAlCl₂ | -78 to -20 | 88 | 91:9 |
| 4 | Triene 1a | Aldehyde | Thermal | 180 | 30 | 1:1.5 |
Data adapted from studies on Lewis acid-catalyzed intramolecular Diels-Alder reactions, highlighting the improved yields and stereoselectivity at lower temperatures compared to thermal conditions.[14]
Table 2: Influence of Solvent on Reaction Rate
| Diene | Dienophile | Solvent | Relative Rate |
| Cyclopentadiene | Butenone | 2,2,4-Trimethylpentane | 1 |
| Cyclopentadiene | Butenone | Dimethylformamide | Increased |
| Cyclopentadiene | Butenone | Ethylene Glycol | Increased |
| Cyclopentadiene | Butenone | Water | 700 |
This table illustrates the significant rate enhancement observed for the Diels-Alder reaction in polar and aqueous solvents.[9]
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction:
This protocol is a generalized procedure based on common practices in the literature and should be adapted for specific substrates and catalysts.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the substituted diene in a dry, appropriate solvent (e.g., CH₂Cl₂ or toluene) to a flame-dried reaction flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to the desired sub-ambient temperature, typically -78 °C, using a dry ice/acetone bath.
-
Dienophile Addition: Add the dienophile to the cooled solution of the diene.
-
Lewis Acid Addition: Slowly add the Lewis acid catalyst (e.g., a solution of MeAlCl₂ in hexanes) to the reaction mixture. The amount of catalyst can range from substoichiometric to slightly more than one equivalent.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required duration. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require gradual warming to a higher temperature over several hours.[14]
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution) at a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired Diels-Alder adduct.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield Diels-Alder Reactions
Caption: A flowchart for troubleshooting low-yield Diels-Alder reactions.
Diagram 2: Logical Relationship for Regioselectivity Prediction
Caption: A logical diagram for predicting the major regioisomer.
Diagram 3: Kinetic vs. Thermodynamic Control of Stereoselectivity
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Diels-Alder Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. Video: Diels–Alder Reaction: Characteristics of Dienes [jove.com]
- 6. transformationtutoring.com [transformationtutoring.com]
- 7. Here’s What You’re Looking For in Diels Alder Reaction [praxilabs.com]
- 8. quora.com [quora.com]
- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 10. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ias.ac.in [ias.ac.in]
- 16. pubs.acs.org [pubs.acs.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA) : a new strategy to control diels-alder reaction [harvest.usask.ca]
- 22. Stereo- and regioselectivity of the hetero-Diels–Alder reaction of nitroso derivatives with conjugated dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: In Situ Use of Cyclopentadiene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclopentadiene, focusing on the prevention of its spontaneous dimerization during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Diels-Alder reaction with cyclopentadiene is resulting in a low yield of the desired adduct. What could be the primary cause?
A: A low yield in reactions involving cyclopentadiene is frequently due to the rapid dimerization of the diene into dicyclopentadiene (DCPD) at room temperature.[1][2] Cyclopentadiene is highly reactive and will readily undergo a Diels-Alder reaction with itself. If the monomer is not used immediately after generation or is not kept at a sufficiently low temperature, a significant portion will dimerize, reducing its availability for your target reaction. At room temperature, cyclopentadiene is approximately 8% dimerized in 4 hours and 50% dimerized within 24 hours.[3]
Q2: How can I generate fresh, monomeric cyclopentadiene for my reaction?
A: Monomeric cyclopentadiene is obtained by "cracking" its dimer, dicyclopentadiene, through a retro-Diels-Alder reaction.[2] This is achieved by heating dicyclopentadiene to its boiling point (around 170°C), which causes it to revert to the monomer.[4][5][6] The lower-boiling cyclopentadiene monomer (b.p. 40-42°C) is then collected by fractional distillation.[3] It is crucial to cool the receiving flask in an ice bath or dry ice bath to prevent the freshly generated monomer from immediately dimerizing again.[7][8]
Q3: Is it possible to perform a reaction without isolating the cyclopentadiene monomer?
A: Yes, and this is often a preferred method to avoid handling the noxious and unstable monomer directly.[9][10] You can perform the Diels-Alder reaction in situ. This involves heating a mixture of dicyclopentadiene and your dienophile. As dicyclopentadiene cracks to form cyclopentadiene, the monomer is immediately trapped by the dienophile present in the reaction mixture.[11][12] This method can improve safety and efficiency, allowing for nearly complete utilization of the dicyclopentadiene.[9][10]
Q4: I've generated fresh cyclopentadiene. How should I store it if I cannot use it immediately?
A: If immediate use is not possible, cyclopentadiene monomer must be stored at very low temperatures to inhibit dimerization. Storage at -20°C allows it to remain as a monomer for several days.[1] For longer-term storage, temperatures of -80°C (a dry ice/acetone bath or a specialized freezer) are recommended, which can preserve the monomer for a few days.[13] Always store in a well-sealed container to prevent peroxide formation.[13][14]
Q5: What are the signs that my cyclopentadiene sample has significantly dimerized?
A: Pure cyclopentadiene is a colorless liquid.[1] Dicyclopentadiene is a solid at room temperature (melting point: 32.5°C).[14] If your liquid cyclopentadiene sample has solidified or contains a significant amount of white solid, it has dimerized. Dimerization is also an exothermic process.[14] An increase in temperature of a stored sample is a critical indicator of a runaway dimerization reaction.[15]
Q6: Can substitutions on the cyclopentadiene ring affect the rate of dimerization?
A: The effect of substitution varies. For instance, an isomeric mixture of methylcyclopentadiene dimerizes at a rate comparable to that of unsubstituted cyclopentadiene.[4][5] However, other substitutions can significantly alter the dimerization rate. It is important to consult the literature for the specific substituted cyclopentadiene you are working with.
Quantitative Data on Cyclopentadiene Dimerization
The rate of dimerization is highly dependent on temperature. The following tables summarize key kinetic data.
Table 1: Dimerization Rate Constants of Cyclopentadiene at Various Temperatures
| Temperature (°C) | Rate Constant (k) in M⁻¹s⁻¹ |
| 25 | 8.3 x 10⁻⁷ |
| 120 | 1.13 x 10⁻³ |
Data sourced from multiple kinetic studies.[4][5]
Table 2: Half-life of Neat Cyclopentadiene
| Temperature (°C) | Concentration (M) | Half-life (t₁/₂) |
| 25 | 11.9 | ~28 hours |
The half-life indicates the time required for 50% of the monomer to dimerize.[4]
Experimental Protocols
Protocol 1: Thermal Cracking of Dicyclopentadiene
This protocol describes the generation of cyclopentadiene monomer via a retro-Diels-Alder reaction.
Materials:
-
Dicyclopentadiene (technical grade)
-
Fractional distillation apparatus (100 mL flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Ice bath or dry ice/isopropanol bath
-
Calcium chloride drying tube
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware is dry.
-
Place 20 mL of dicyclopentadiene into the 100 mL distillation flask.[3]
-
Place the receiving flask in an ice or dry ice bath to cool it thoroughly.[7] Protect the apparatus from atmospheric moisture with a calcium chloride drying tube on the receiving end.[8]
-
Heat the distillation flask using the heating mantle to a temperature of approximately 160-170°C.[6][7] The dicyclopentadiene will begin to boil and reflux.
-
The retro-Diels-Alder reaction occurs in the gas phase, and the cyclopentadiene monomer will begin to distill.
-
Maintain the heat to ensure a steady distillation rate, keeping the head temperature between 40-42°C, the boiling point of cyclopentadiene.[3]
-
Collect the distilled cyclopentadiene in the cooled receiving flask.
-
Once a sufficient amount is collected, or if the residue in the distillation flask becomes viscous, stop the distillation.
-
The freshly cracked cyclopentadiene should be used immediately for the best results.
Protocol 2: In Situ Generation of Cyclopentadiene for a Diels-Alder Reaction
This protocol provides a general method for reacting cyclopentadiene as it is formed.
Materials:
-
Dicyclopentadiene
-
Dienophile (e.g., maleic anhydride)
-
Reaction flask with a reflux condenser
-
Heating source (e.g., oil bath)
Procedure:
-
In a reaction flask, combine the chosen dienophile with a stoichiometric amount or slight excess of dicyclopentadiene (note: one mole of dicyclopentadiene produces two moles of cyclopentadiene).
-
Heat the mixture to a temperature sufficient to crack the dicyclopentadiene (typically the boiling point of the mixture, often 160°C or higher).[12]
-
As the dicyclopentadiene cracks, the generated cyclopentadiene monomer will react in situ with the dienophile present in the flask.
-
Maintain the temperature for the required reaction time to ensure complete consumption of the generated monomer and to drive the reaction to completion. Reaction times can be significantly shorter than traditional methods.[12]
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Cool the reaction mixture and proceed with the appropriate workup and purification steps for your specific Diels-Alder adduct.
Visualizations
Logical Diagram: Cyclopentadiene Dimerization Equilibrium
Caption: The reversible equilibrium between cyclopentadiene and its dimer.
Workflow Diagram: Generating and Using Cyclopentadiene Monomer
Caption: Experimental workflow for cyclopentadiene generation and use.
References
- 1. Cyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.latech.edu [chem.latech.edu]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US5877366A - Dicyclopentadiene cracking process - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) DOI:10.1039/B813485E [pubs.rsc.org]
- 13. ICSC 0857 - CYCLOPENTADIENE [inchem.org]
- 14. CYCLOPENTADIENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. pubs.acs.org [pubs.acs.org]
Recrystallization solvent selection for tetraphenylcyclopentadienone purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of tetraphenylcyclopentadienone via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of tetraphenylcyclopentadienone.
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Formation Upon Cooling | The most common cause is the use of excessive solvent, resulting in a solution that is not saturated enough for crystallization to occur. | 1. Reheat the solution to its boiling point and evaporate a portion of the solvent under a gentle stream of nitrogen or in a fume hood. 2. Once the volume is reduced, allow the solution to cool again slowly. 3. If crystals still do not form, consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until turbidity persists, then reheat until clear and cool again. |
| Oiling Out: Formation of an Oily Layer Instead of Crystals | The compound is coming out of solution at a temperature above its melting point. This can be due to a supersaturated solution or the presence of impurities that lower the melting point of the mixture. | 1. Reheat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to decrease the saturation. 3. Ensure a slow cooling rate to allow for proper crystal lattice formation. Placing the flask in an insulated container can help. |
| Rapid Formation of Very Fine Crystals | The solution is cooling too quickly, leading to rapid precipitation rather than slow crystallization. This can trap impurities within the crystal lattice. | 1. Reheat the solution to redissolve the precipitate. 2. Add a slight excess of the hot recrystallization solvent. 3. Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. |
| Crystals are Highly Colored (Brownish instead of Deep Purple/Black) | This indicates the presence of impurities. | 1. If the crude material is significantly impure, consider a hot filtration step. Dissolve the compound in a suitable solvent, add activated charcoal to adsorb colored impurities, heat the solution, and then filter it while hot to remove the charcoal and any insoluble impurities. 2. Proceed with the recrystallization of the filtered solution. 3. Ensure the crystals are washed with a small amount of cold, fresh solvent after filtration to remove any residual mother liquor containing impurities. |
| Difficulty Filtering the Crystals | The crystals are too fine and are passing through the filter paper or clogging it. | 1. Ensure you are using the correct porosity filter paper. 2. If the crystals are consistently too fine, it may be an indication of too rapid crystallization. Follow the steps for "Rapid Formation of Very Fine Crystals." 3. Consider using a different filtration technique, such as a Hirsch funnel for smaller quantities. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of tetraphenylcyclopentadienone?
A1: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For tetraphenylcyclopentadienone, a mixed solvent system of 1:1 (v/v) 95% ethanol and toluene is highly effective.[1][2][3][4] Tetraphenylcyclopentadienone has good solubility in hot toluene, while its solubility in cold ethanol is low. This combination allows for efficient dissolution when hot and high recovery of pure crystals upon cooling. Another reported successful solvent system is a mixture of ethanol and benzene.[5] For highly impure starting material, a high-boiling solvent like triethylene glycol can be used.[6][7]
Q2: How do I choose the right amount of solvent to use?
A2: The goal is to use the minimum amount of hot solvent required to fully dissolve the solid. A good starting point for the 1:1 ethanol/toluene mixture is approximately 1.2 mL of the solvent mixture for every 50 mg of crude product.[1][2] It is recommended to add the solvent in small portions to the heated solid until it just dissolves. Using too much solvent is a common error that leads to poor yields.[1]
Q3: My compound is soluble in many organic solvents. How do I select the best one for recrystallization?
A3: Tetraphenylcyclopentadienone is soluble in many organic solvents like benzene.[3][4][8] The key is the difference in solubility at high and low temperatures. While it dissolves in dichloromethane (DCM), this solvent has a low boiling point and dissolves the compound well at room temperature, making it a poor choice for recrystallization but suitable for applications like Thin Layer Chromatography (TLC).[9] Methanol is often used as a final wash for the crystals because the compound is only partially soluble in it at low temperatures. The compound is insoluble in water.[4][8]
Q4: What is the expected appearance and melting point of pure tetraphenylcyclopentadienone?
A4: Pure tetraphenylcyclopentadienone should be a dark purple to black crystalline solid. The reported melting point is consistently in the range of 217-220 °C.[3][4] A broad or depressed melting point range is indicative of impurities.
Quantitative Data Summary
| Solvent | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Suitability for Recrystallization |
| Toluene | 111 | High | Low/Moderate | Good (often in a mixed system) |
| Ethanol (95%) | 78 | Moderate | Low | Good (as part of a mixed system) |
| Benzene | 80 | High | Low/Moderate | Good (often in a mixed system) |
| Triethylene Glycol | 285 | High | Low | Suitable for highly impure product |
| Methanol | 65 | Moderate | Low | Primarily used as a wash solvent |
| Water | 100 | Insoluble | Insoluble | Unsuitable |
| Dichloromethane | 40 | High | High | Unsuitable |
Experimental Protocol: Recrystallization of Tetraphenylcyclopentadienone
This protocol details the procedure for purifying tetraphenylcyclopentadienone using a mixed solvent system of ethanol and toluene.
Materials:
-
Crude tetraphenylcyclopentadienone
-
95% Ethanol
-
Toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Preparation of the Solvent Mixture: Prepare a 1:1 (v/v) mixture of 95% ethanol and toluene.
-
Dissolution of the Crude Product:
-
Place the crude tetraphenylcyclopentadienone in an Erlenmeyer flask.
-
Add a small portion of the 1:1 ethanol/toluene solvent mixture, enough to make a slurry.
-
Gently heat the mixture to a boil while stirring.
-
Continue adding the hot solvent mixture in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Keep the solution hot during filtration to prevent premature crystallization.
-
Cooling and Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the mother liquor.
-
-
Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for several minutes.
-
For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
-
-
Characterization:
-
Determine the melting point of the purified crystals. A sharp melting point in the range of 217-220 °C indicates high purity.
-
Calculate the percent recovery.
-
Visualizations
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
Caption: A logical diagram for troubleshooting common recrystallization issues.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Tetraphenylcyclopentadienone CAS#: 479-33-4 [m.chemicalbook.com]
- 4. Tetraphenylcyclopentadienone | 479-33-4 [chemicalbook.com]
- 5. Solved CH,C=0 + CH,C=0 Ç,Hs CH CH CH C,H,CH,N*(CH), OH- C=0 | Chegg.com [chegg.com]
- 6. Tetraphenylcyclopentadienone, 98% | Fisher Scientific [fishersci.ca]
- 7. Tetraphenylcyclopentadienone, 99% | Fisher Scientific [fishersci.ca]
- 8. Tetraphenylcyclopentadienone, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Sterically Hindered Cyclopentadiene Derivatives
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the characterization of sterically hindered cyclopentadiene derivatives and their metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of sterically hindered cyclopentadiene derivatives?
The main challenges arise from the bulky substituents on the cyclopentadienyl (Cp) ring. These groups can restrict molecular motion, complicate spectroscopic analysis, and make crystallization for X-ray diffraction difficult. Key issues include interpreting complex NMR spectra with overlapping signals, obtaining high-quality single crystals, and preventing unwanted fragmentation during mass spectrometry analysis.[1][2] The steric bulk can also lead to the formation of unusual or unexpected molecular structures and reactivity.[3]
Q2: How does significant steric hindrance affect Nuclear Magnetic Resonance (NMR) spectra?
Steric crowding can lead to several observable effects in NMR spectra. It can slow down or completely restrict the rotation of substituents and even the Cp ring itself, leading to the appearance of multiple distinct signals for chemically equivalent protons or carbons at low temperatures.[1] This can result in broad, unresolved peaks at room temperature if the rotational dynamics are on the NMR timescale. However, two-dimensional (2D) NMR techniques like COSY, HSQC, and HMBC are invaluable for assigning these complex spectra.[4][5]
Q3: Why is growing single crystals of bulky cyclopentadienyl complexes for X-ray crystallography often difficult?
Obtaining diffraction-quality single crystals can be challenging due to several factors. The large, bulky substituents can disrupt regular packing in the crystal lattice, leading to disordered structures or preventing crystallization altogether. These molecules may also have limited solubility in common solvents suitable for crystal growth. Success often requires screening a wide range of solvents, temperatures, and crystallization techniques like slow evaporation, vapor diffusion, and layering.
Q4: Which ionization techniques are most suitable for mass spectrometry (MS) of these large, and sometimes sensitive, organometallic compounds?
For sterically hindered and potentially sensitive organometallic complexes, gentle ionization techniques are preferred to avoid fragmentation and preserve the molecular ion. Electron Ionization (EI) can be too harsh, often leading to the loss of ligands or fragmentation of the main structure.[6] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally more suitable as they are softer methods that can provide clear molecular weight information for these larger molecules.[6]
Troubleshooting Guides
Problem: Poorly Resolved or Broad Signals in ¹H or ¹³C NMR Spectra
| Possible Cause | Suggested Solution |
| Dynamic Processes on the NMR Timescale | Run variable-temperature (VT) NMR experiments. Cooling the sample may slow the dynamic exchange enough to resolve separate signals, while heating may cause coalescence into a sharp, averaged signal. |
| Paramagnetic Species | Ensure the sample is free from paramagnetic impurities. If the metal center itself is paramagnetic, specific NMR techniques and interpretation are required. |
| Low Solubility / Aggregation | Try a different deuterated solvent or a solvent mixture to improve solubility.[4][5] DOSY NMR can be used to check for aggregation, as it distinguishes species based on their diffusion coefficients.[4][5] |
| Complex Spin Systems & Signal Overlap | Utilize 2D NMR techniques. ¹H-¹H COSY can establish proton-proton couplings, while ¹H-¹³C HSQC/HMBC can correlate protons with their directly attached or long-range coupled carbons, aiding in definitive assignment.[4][5] |
Problem: Failure to Obtain Suitable Crystals for X-ray Diffraction
| Possible Cause | Suggested Solution |
| High Solubility / Rapid Precipitation | Use techniques that promote slow crystal growth. Try vapor diffusion of an anti-solvent into a solution of your compound, or slow evaporation of the solvent in a loosely capped vial. Using dilute solutions is often key. |
| Poor Solvent Choice | Systematically screen a wide range of solvents with varying polarities (e.g., hexane, toluene, THF, dichloromethane). A mixture of a good solvent and a poor solvent can sometimes yield the best results. |
| Molecular Disorder | The presence of flexible alkyl chains or rotatable bulky groups can lead to disorder. Modifying the ligand structure, if possible, to be more rigid can sometimes facilitate better crystal packing. |
| Impure Sample | Ensure the highest possible purity of the sample. Even small amounts of impurities can inhibit crystallization. Recrystallize or use chromatography to purify the compound before setting up crystallization trials. |
Quantitative Data Summary
Table 1: Representative ¹H and ¹³C NMR Data for a Bulky Cyclopentadiene Ligand
The following data is for the extremely bulky penta-terphenyl cyclopentadienyl ligand (CpT5H) in C₆D₆. The presence of multiple signals for chemically similar groups highlights the impact of steric hindrance on molecular symmetry in solution.
| Signal Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Assignment |
| tert-Butyl | 1.16 (s, 90H) | 31.4 (s) | C¹⁰H₃, C¹⁰ |
| 34.4 (s) | C⁹ | ||
| Aromatic | 7.30 (m, 20H) | 126.0 (s) | C⁷H, C⁷ |
| 7.64 (m, 20H) | 127.5 (s) | C⁶H, C⁶ | |
| 7.90 (d, 10H) | 130.6 (s) | C²H, C² | |
| 7.98 (t, 5H) | 121.2 (s) | C⁴H, C⁴ | |
| Cyclopentadienyl | - | 142.5 (s) | CCp |
Data adapted from literature reports.[4]
Table 2: Selected X-ray Crystallography Bond Lengths (Å) for a Sterically Hindered Cyclopentadiene
The bond lengths for the cyclopentadiene ring in CpT5H show expected values for distinct single and double bonds, confirming its structure in the solid state.
| Bond | Bond Length (Å) | Bond Type |
| C1—C2 | 1.5173(17) | C-C Single Bond |
| C2—C3 | 1.3599(17) | C=C Double Bond |
| C3—C4 | 1.4741(18) | C-C Single Bond |
| C4—C5 | 1.3592(17) | C=C Double Bond |
| C5—C1 | 1.5200(17) | C-C Single Bond |
Data sourced from single-crystal X-ray diffraction studies.[4][7]
Experimental Protocols & Visualizations
Protocol: 2D NMR for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., C₆D₆, CDCl₃, THF-d₈) in a high-quality NMR tube. Ensure the sample is fully dissolved.
-
Initial Scans: Acquire standard 1D ¹H and ¹³C{¹H} spectra to determine appropriate spectral widths and acquisition times.
-
¹H-¹H COSY: Run a Correlation Spectroscopy (COSY) experiment to identify scalar-coupled protons. This is crucial for tracing out spin systems within the bulky substituents and on the Cp ring.
-
¹H-¹³C HSQC: Perform a Heteronuclear Single Quantum Coherence (HSQC) experiment. This correlates each proton signal with the signal of the carbon atom it is directly bonded to, providing unambiguous C-H connections.
-
¹H-¹³C HMBC: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment to observe correlations between protons and carbons over two to three bonds. This is vital for connecting different fragments of the molecule and assigning quaternary carbons.
-
Data Processing: Process the 2D spectra using appropriate software. The combination of these experiments allows for a definitive assignment of nearly all ¹H and ¹³C signals, even in highly complex molecules.[4][5]
Troubleshooting Workflow for X-ray Crystallography
Caption: A logical workflow for troubleshooting the crystallization of sterically hindered compounds.
References
- 1. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 2. researchgate.net [researchgate.net]
- 3. Bulky cyclopentadienyl ligands - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bulking up CpBIG: A Penta-Terphenyl Cyclopentadienyl Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.uvic.ca [web.uvic.ca]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent and scalable method is the base-catalyzed double aldol condensation of benzil with dibenzyl ketone. This reaction is often referred to as the "tetracyclone" synthesis, as it first produces tetraphenylcyclopentadienone (tetracyclone), which is then reduced to the target compound.
Q2: What are the key challenges when scaling up this synthesis?
A2: The primary challenges in scaling up this synthesis include:
-
Heat Management: The aldol condensation is an exothermic reaction. Inadequate heat dissipation on a larger scale can lead to side reactions and a decrease in yield and purity.
-
Mixing Efficiency: As the reaction volume increases, achieving homogeneous mixing becomes more difficult. Poor mixing can result in localized "hot spots" and uneven reagent distribution, leading to inconsistent product quality.
-
Product Precipitation and Crystallization: The product, tetraphenylcyclopentadienone, precipitates from the reaction mixture. Controlling the crystallization process at a large scale is crucial to obtain a product with the desired particle size and purity, which facilitates easier filtration and drying.
-
Purification: Recrystallization on a large scale can be challenging in terms of solvent volumes, handling, and achieving high purity.
Q3: What are the recommended solvents for the reaction and purification?
A3: Ethanol is commonly used as the reaction solvent for the aldol condensation. For purification, a mixed solvent system of ethanol and toluene has been reported to be effective for recrystallization.
Q4: Which catalyst is typically used, and are there alternatives for large-scale production?
A4: Potassium hydroxide (KOH) is the most common base catalyst used in laboratory-scale synthesis. For industrial-scale processes, other bases like sodium hydroxide (NaOH) or solid-supported catalysts could be explored to simplify catalyst removal and product work-up.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of this compound synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider a slight increase in temperature or extending the reaction time. |
| Side reactions due to excessive temperature. | Implement a robust cooling system for the reactor to maintain the optimal reaction temperature. Consider a slower, controlled addition of the catalyst solution to manage the exotherm. | |
| Product loss during work-up and purification. | Optimize the filtration and washing steps. Ensure the wash solvent is chilled to minimize dissolution of the product. For recrystallization, carefully determine the optimal solvent ratio and cooling profile to maximize recovery. | |
| Poor Product Purity (discoloration, impurities) | Inefficient mixing leading to localized side reactions. | Utilize a reactor with an appropriate agitator design (e.g., anchor or pitched-blade turbine) and optimize the stirring speed to ensure good mixing without excessive shear, which could affect crystal size. |
| Co-precipitation of starting materials or byproducts. | Control the rate of product precipitation by managing the reaction temperature and the rate of catalyst addition. A slower crystallization process generally leads to higher purity. | |
| Incomplete removal of catalyst or starting materials during washing. | Ensure thorough washing of the filter cake with an appropriate solvent. Consider a multi-stage washing protocol. | |
| Difficult Filtration | Formation of very fine particles or an oily product. | Control the crystallization process to favor the formation of larger, more uniform crystals. This can be achieved by slower cooling rates and gentle agitation. If an oily product forms, consider adjusting the solvent system or work-up procedure. |
| Inconsistent Batch-to-Batch Results | Variations in raw material quality. | Establish strict quality control specifications for starting materials (benzil and dibenzyl ketone). |
| Lack of precise control over reaction parameters. | Implement automated process control to ensure consistent temperature, addition rates, and stirring speeds across batches. |
Experimental Protocols
Lab-Scale Synthesis of Tetraphenylcyclopentadienone
This protocol is a typical laboratory-scale procedure.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzil | 210.23 | 21.0 g | 0.1 |
| Dibenzyl ketone | 210.27 | 21.0 g | 0.1 |
| Potassium Hydroxide | 56.11 | 3.0 g | 0.053 |
| Ethanol (95%) | 46.07 | 165 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 21.0 g of benzil and 21.0 g of dibenzyl ketone in 150 mL of hot 95% ethanol.
-
Equip the flask with a reflux condenser.
-
Heat the solution to near boiling.
-
In a separate beaker, dissolve 3.0 g of potassium hydroxide in 15 mL of 95% ethanol.
-
Slowly add the potassium hydroxide solution through the condenser to the hot reaction mixture.
-
An exothermic reaction will occur, and the color will change to a deep purple, followed by the precipitation of the product.
-
After the initial exothermic reaction subsides, reflux the mixture for 15-30 minutes.
-
Cool the mixture to room temperature and then in an ice bath to complete crystallization.
-
Collect the dark purple crystals by vacuum filtration and wash with cold 95% ethanol.
-
Dry the product. The expected yield is 35-37 g (91-96%).
Considerations for Scaled-Up Synthesis
Scaling up requires careful consideration of the following parameters. The values provided are suggested starting points for process optimization.
| Parameter | Lab-Scale | Scaled-Up (e.g., 50 L Reactor) |
| Reactor | 500 mL Round-bottom flask | 50 L Glass-lined or Stainless Steel Reactor with jacketed heating/cooling |
| Agitation | Magnetic stirrer | Mechanical overhead stirrer (e.g., pitched-blade turbine or anchor) |
| Stirring Speed | ~300-500 rpm | 50-150 rpm (to ensure suspension without excessive shear) |
| Catalyst Addition | Manual addition over a few minutes | Controlled addition via a dosing pump over 30-60 minutes |
| Temperature Control | Heating mantle / Ice bath | Jacket heating/cooling with a precise temperature controller |
| Cooling Profile | Passive cooling then ice bath | Programmed cooling ramp (e.g., 10-20 °C/hour) to control crystallization |
Visualizations
Caption: Workflow for the scaled-up synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Managing reaction temperature in tetraphenylcyclopentadienone synthesis
Technical Support Center: Synthesis of Tetraphenylcyclopentadienone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the synthesis of tetraphenylcyclopentadienone, with a specific focus on managing reaction temperature.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction mixture did not turn a deep purple color after adding the base. What could be the problem?
A1: The characteristic deep purple color is a key indicator of the formation of the tetraphenylcyclopentadienone product.[1][2][3] If this color does not appear, it likely points to an issue with one of the following:
-
Inactive Catalyst: The base (potassium hydroxide or Triton B) may be old or have been improperly stored, leading to deactivation. Potassium hydroxide is hygroscopic and can absorb moisture from the air, reducing its effectiveness.[4][5]
-
Incorrect Reagent Stoichiometry: Ensure that benzil and 1,3-diphenylacetone (dibenzyl ketone) were added in equimolar amounts.[6]
-
Low Temperature: The reaction may not have been heated sufficiently for the condensation to initiate. The temperature should be high enough to dissolve the reactants and facilitate the reaction.[2]
Troubleshooting Steps:
-
Verify the quality and handling of the base. Use fresh, properly stored catalyst if possible.
-
Double-check the calculations and measurements for all reagents.
-
Ensure the reaction mixture is heated to the recommended temperature for the specific protocol being followed.
Q2: The yield of my tetraphenylcyclopentadienone is significantly lower than the expected 90-96%. What are the common causes related to temperature?
A2: Low yields can often be traced back to improper temperature management during the reaction and workup phases.
-
Incomplete Reaction: If the reaction is not heated at the appropriate temperature for a sufficient amount of time, the conversion of reactants to products will be incomplete. For reactions in ethanol, a gentle reflux for at least 15 minutes is typically required.[4][5]
-
Side Reactions: While the synthesis is generally robust, excessively high temperatures for prolonged periods could potentially lead to side reactions, although this is less commonly reported for this specific synthesis.
-
Premature Crystallization During Filtration: If the product crystallizes in the funnel during filtration, it can be difficult to wash effectively, leading to loss of product.
-
Loss During Recrystallization: Using too much recrystallization solvent can lead to a significant portion of the product remaining in the mother liquor.[7]
Troubleshooting Steps:
-
Ensure the reaction is maintained at the specified temperature for the full duration of the recommended reaction time.
-
During workup, use ice-cold ethanol for washing the crystals to minimize dissolution of the product.[4][5][6]
-
When recrystallizing, use the minimum amount of hot solvent necessary to dissolve the product.
Q3: My final product has a low melting point and appears impure. How can I improve its purity?
A3: Impurities often arise from unreacted starting materials or side products.
-
Incomplete Reaction: As mentioned previously, an incomplete reaction will leave unreacted benzil and 1,3-diphenylacetone in the final product.
-
Insufficient Washing: Failing to wash the crude product with cold ethanol after filtration can leave impurities on the surface of the crystals.[6]
-
Improper Recrystallization: The choice of solvent and the cooling rate during recrystallization are crucial for obtaining high-purity crystals.
Troubleshooting Steps:
-
Ensure the reaction goes to completion by monitoring it (if possible) and adhering to the recommended reaction time and temperature.
-
Thoroughly wash the filtered crystals with ice-cold ethanol.[4][5][6]
-
Recrystallize the product from an appropriate solvent. Common choices include a mixture of ethanol and benzene, or triethylene glycol for particularly impure products.[4][5][8]
Quantitative Data Summary
The following table summarizes key quantitative parameters from various literature protocols for the synthesis of tetraphenylcyclopentadienone.
| Parameter | Value | Source |
| Benzil | Equimolar to 1,3-diphenylacetone | [6][8][9] |
| 1,3-Diphenylacetone | Equimolar to benzil | [6][8][9] |
| Catalyst | Potassium Hydroxide (KOH) or Triton B | [4][7][8] |
| Solvent | 95% Ethanol or Triethylene Glycol | [4][8][10] |
| Reaction Temperature | Gentle reflux in ethanol (~78-85°C) or 90-100°C | [1][4][8] |
| Reaction Time | 15 minutes to 2 hours | [4][8][9] |
| Expected Yield | 90-96% | [6][8][9] |
| Melting Point | 218-220°C | [4][8][11] |
Experimental Protocols
Protocol 1: Synthesis in Ethanol
This procedure is adapted from multiple sources and is suitable for a standard laboratory setting.[4][6][8]
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of benzil (e.g., 0.2 g) and 1,3-diphenylacetone (e.g., 0.2 g).[4][6] Add 95% ethanol (e.g., 5 mL) and a magnetic stir bar.
-
Initiation: Add one pellet of solid potassium hydroxide (approximately 0.1 g).[4][6]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle or sand bath. The solution should turn a deep purple color.[1][4]
-
Reaction Time: Maintain the gentle reflux for 15 minutes.[4]
-
Cooling and Crystallization: After the reflux period, allow the mixture to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.[4][6]
-
Product Isolation: Collect the dark crystals by vacuum filtration.
-
Washing: Wash the crystals with two small portions of ice-cold 95% ethanol.[4][6]
-
Drying: Dry the product by pulling air through the funnel. For complete drying, the product can be left in a desiccator or a low-temperature oven.
Protocol 2: Synthesis with Triton B
This protocol utilizes a different base and offers an alternative approach.[7]
-
Reaction Setup: In a reaction tube, combine benzil and 1,3-diphenylacetone.
-
Heating: Heat the mixture in a sand bath to 100°C.
-
Base Addition: Once the temperature reaches 100°C, remove the tube from the heat and add Triton B (0.20 mL). Stir well.
-
Reaction and Crystallization: Maintain the temperature between 90-100°C until crystals begin to appear, and then continue heating for another minute.
-
Workup: Cool the mixture and collect the product by filtration.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. docsity.com [docsity.com]
- 6. benchchem.com [benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
Technical Support Center: Purification of Benzil from Synthesis Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted benzil from their synthesis mixtures.
Troubleshooting Guides
This section addresses common issues encountered during the purification of benzil-containing mixtures.
Recrystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Crystal Formation Upon Cooling | The solution is not saturated or supersaturated. | - Concentrate the solution by carefully evaporating some of the solvent. - Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites. - Add a seed crystal of pure benzil to induce crystallization. |
| The chosen solvent is not ideal (benzil is too soluble at low temperatures). | - Consult the solubility data table to select a more appropriate solvent or a mixed solvent system. | |
| Oily Precipitate Forms Instead of Crystals | The solution is cooling too rapidly. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The melting point of the solute is lower than the boiling point of the solvent. | - Select a solvent with a lower boiling point. | |
| Presence of impurities that inhibit crystallization. | - Attempt purification by column chromatography before recrystallization. | |
| Low Recovery of Benzil Crystals | Too much solvent was used during dissolution. | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] |
| The solution was not cooled sufficiently before filtration. | - Ensure the flask is thoroughly cooled in an ice bath to maximize crystal precipitation.[1] | |
| Crystals were re-dissolved during washing. | - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Yellow Color Remains in Purified Product | Benzil itself is a yellow solid. | - The yellow color is characteristic of pure benzil and does not necessarily indicate an impurity.[1] |
| Co-crystallization of colored impurities. | - Consider a second recrystallization or the use of activated charcoal to remove colored impurities. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Benzil and Product (Co-elution) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent like hexane in a hexane/ethyl acetate mixture).[1] |
| The column was overloaded with the sample. | - Use a larger column or reduce the amount of crude mixture loaded.[1] | |
| Improper column packing leading to channeling. | - Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Benzil Does Not Elute from the Column | The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase to facilitate the elution of benzil.[1] |
| Streaking or Tailing of Spots on TLC Analysis | The sample was not fully dissolved before loading. | - Ensure the crude mixture is completely dissolved in a minimal amount of a suitable solvent before loading onto the column. |
| The column is overloaded. | - Reduce the amount of sample loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted benzil from a reaction mixture?
A1: The two primary methods for removing unreacted benzil are recrystallization and column chromatography. The choice between them depends on the scale of the reaction, the properties of the desired product, and the required purity.[1]
Q2: How do I choose the best solvent for recrystallizing benzil?
A2: An ideal recrystallization solvent for benzil is one in which benzil is highly soluble at elevated temperatures but has low solubility at room temperature or below. Ethanol and methanol are commonly used and effective solvents.[1] The table below provides solubility data to aid in solvent selection.
Q3: My desired product and benzil have very similar polarities. How can I separate them?
A3: When dealing with compounds of similar polarity, column chromatography is generally the more effective separation technique.[1] Careful selection of the mobile phase, often determined through preliminary Thin Layer Chromatography (TTC), is crucial for achieving good separation.
Q4: Can I use an acid-base extraction to remove unreacted benzil?
A4: No, benzil is a neutral compound and will not react with dilute acids or bases. Therefore, acid-base extraction is not a suitable method for its removal.[1]
Q5: How can I quickly check for the presence of unreacted benzil in my purified product?
A5: Thin Layer Chromatography (TLC) is a rapid and effective method to detect the presence of benzil. Spot your purified product, the crude reaction mixture, and a benzil standard on a TLC plate. After eluting with an appropriate solvent system, the presence of a spot corresponding to the benzil standard in your product lane indicates incomplete removal. The characteristic yellow color of benzil can also be a visual indicator.[1]
Data Presentation
Solubility of Benzil in Common Organic Solvents
The following table summarizes the solubility of benzil in various organic solvents at different temperatures. This data is essential for selecting the optimal solvent for recrystallization.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Methanol | 25 | 0.5 |
| Methanol | 68 | 5.0 |
| Ethanol | - | Soluble |
| Diethyl Ether | - | Soluble |
| Benzene | - | Soluble |
| Water | 20 | <0.5 |
Experimental Protocols
Protocol 1: Recrystallization of Benzil from Ethanol
This protocol describes the purification of a solid product contaminated with unreacted benzil using ethanol as the recrystallization solvent.
Materials:
-
Crude synthesis mixture containing benzil
-
95% Ethanol
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Transfer the crude solid into an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of 95% ethanol to the flask.
-
Gently heat the mixture on a hot plate while swirling to dissolve the solid. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid using a large excess of solvent to ensure good recovery.[1]
-
Once dissolved, remove the flask from the hot plate and allow it to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals.
-
After the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the crystallization of benzil.
-
Set up a Buchner funnel for vacuum filtration.
-
Collect the purified benzil crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the separation of unreacted benzil from a product using silica gel column chromatography.
Materials:
-
Crude synthesis mixture
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine an appropriate mobile phase (eluent) by performing TLC analysis of the crude mixture. A good eluent system will show clear separation between the benzil spot and the product spot, with the benzil spot having a retention factor (Rf) of approximately 0.2-0.4. A common starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Gently tap the column to ensure the silica gel packs uniformly, without any air bubbles.
-
Add another thin layer of sand on top of the silica gel bed.
-
Drain the excess eluent until the solvent level is just above the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (ideally the eluent or a more volatile solvent like dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.
-
Allow the sample to adsorb onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting the eluting solvent in fractions.
-
Continuously monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Similarly, the fractions containing pure benzil can be combined and the solvent evaporated if recovery of the benzil is desired.
-
Mandatory Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting low recovery in recrystallization.
References
Validation & Comparative
A Comparative Guide to Diene Performance in Diels-Alder Reactions: Featuring 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, offers a powerful method for the construction of six-membered rings. The choice of diene is critical to the success of this cycloaddition, influencing reaction rates, yields, and stereoselectivity. This guide provides an objective comparison of the performance of 1,2,3,4-tetraphenyl-1,3-cyclopentadiene against other commonly employed dienes—cyclopentadiene, 1,3-butadiene, and furan—supported by experimental data.
Performance Comparison of Dienes in Diels-Alder Reactions
The following table summarizes the performance of selected dienes in Diels-Alder reactions with common dienophiles, maleic anhydride and dimethyl acetylenedicarboxylate (DMAD). It is important to note that direct comparisons can be nuanced due to variations in experimental conditions across different studies.
| Diene | Dienophile | Reaction Conditions | Reaction Time | Yield (%) | Stereoselectivity (endo:exo) |
| This compound | Maleic Anhydride | Reflux in bromobenzene | 3.5 hours | 87-89 | Not specified |
| Dimethyl Acetylenedicarboxylate | Reflux in nitrobenzene | Not specified | 61.42 | Not applicable | |
| Cyclopentadiene | Maleic Anhydride | Ethyl acetate/Ligroin, room temp. | ~15 minutes | 73.5 | Predominantly endo |
| 1,3-Butadiene | Maleic Anhydride | Reflux in xylene | 30 minutes | 89 | Not specified (product is cis) |
| Furan | Maleic Anhydride | Not specified | Not specified | Not specified | Predominantly exo (thermodynamic product) |
Key Observations
-
Reactivity: Cyclopentadiene is highly reactive, with its reaction with maleic anhydride proceeding rapidly at room temperature.[1] 1,3-butadiene also demonstrates good reactivity, requiring reflux conditions to achieve a high yield in a short time.[2] this compound (in the form of tetraphenylcyclopentadienone) requires more forcing conditions, such as refluxing in high-boiling solvents like bromobenzene or nitrobenzene, to achieve good yields.[3][4] Furan is generally less reactive than cyclopentadiene in Diels-Alder reactions.
-
Yields: High yields have been reported for the reactions of this compound, cyclopentadiene, and 1,3-butadiene with maleic anhydride.[1][2][4] The yield for the reaction of tetraphenylcyclopentadienone with DMAD is moderate.[5]
-
Stereoselectivity: The Diels-Alder reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. For cyclic dienes like cyclopentadiene, the formation of endo and exo products is possible. The reaction of cyclopentadiene with maleic anhydride predominantly yields the endo adduct under kinetic control. Furan, in contrast, tends to form the more thermodynamically stable exo adduct. The bulky phenyl groups in this compound can be expected to influence the stereochemical outcome of its reactions, although specific endo/exo ratios were not detailed in the reviewed literature for its reaction with maleic anhydride.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Diels-Alder Reaction of 1,2,3,4-Tetraphenylcyclopentadienone with Maleic Anhydride[4]
-
Materials: 1,2,3,4-Tetraphenylcyclopentadienone (35 g, 0.094 mole), maleic anhydride (9.3 g, 0.095 mole), bromobenzene (25 ml).
-
Procedure:
-
An intimate mixture of tetraphenylcyclopentadienone and maleic anhydride is placed in a 200-ml round-bottomed flask.
-
Bromobenzene is added to the flask.
-
The mixture is refluxed gently for 3.5 hours. During this time, carbon monoxide is evolved.
-
The reaction mixture is then cooled, and the intermediate tetraphenyldihydrophthalic anhydride can be isolated.
-
For the final product, a solution of bromine in bromobenzene is added, and the mixture is refluxed for an additional 3 hours.
-
The flask is cooled in an ice bath for 2-3 hours to facilitate crystallization.
-
The crystalline product is collected by suction filtration and washed with petroleum ether.
-
The product is air-dried.
-
Diels-Alder Reaction of 1,2,3,4-Tetraphenylcyclopentadienone with Dimethyl Acetylenedicarboxylate (DMAD)[3][5]
-
Materials: Tetraphenylcyclopentadienone (0.110 g, 0.28 mmol), dimethyl acetylenedicarboxylate (0.1 mL), nitrobenzene (1 mL).
-
Procedure:
-
In a small reaction tube, add tetraphenylcyclopentadienone, dimethyl acetylenedicarboxylate, and nitrobenzene, along with a boiling stick.
-
Heat the purple solution to reflux until the color turns tan.
-
After the color change, add ethanol (3 mL) to the reaction tube and stir.
-
Place the reaction tube in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with ethanol.
-
Dry the product and weigh it.
-
Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride[1]
-
Materials: Maleic anhydride (1.003 g), ethyl acetate (4.0 mL), ligroin (petroleum ether) (4.0 mL), freshly cracked cyclopentadiene (1.0 mL).
-
Procedure:
-
Add maleic anhydride to a 25 ml Erlenmeyer flask.
-
Dissolve the maleic anhydride in ethyl acetate and ligroin.
-
Carefully add freshly cracked cyclopentadiene to the solution. An immediate, brief boiling and evolution of heat will be observed.
-
A white solid will begin to form. Allow the flask to cool to room temperature to continue crystallization.
-
After about 15 minutes, place the flask in an ice bath to complete the recrystallization.
-
Collect the product by vacuum filtration.
-
Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride[2]
-
Materials: 3-sulfolene (2.79 g), maleic anhydride (1.63 g), xylene (1.0 mL).
-
Procedure:
-
In a 25-mL round-bottom flask, combine 3-sulfolene, maleic anhydride, and xylene.
-
Gently heat the solution until the solids are fully dissolved.
-
Increase the heat to bring the mixture to a strong reflux and maintain for 30 minutes. 3-sulfolene decomposes in situ to generate 1,3-butadiene.
-
After reflux, remove the flask from the heat and add 10 mL of hot xylene, stirring until any precipitate redissolves.
-
Transfer the mixture to an Erlenmeyer flask and allow it to cool, inducing crystallization.
-
Collect the product by vacuum filtration.
-
Visualizing the Reaction Mechanisms and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the fundamental Diels-Alder reaction pathway and a typical experimental workflow.
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
References
A Comparative Guide to the Reactivity of Tetraphenylcyclopentadiene and Unsubstituted Cyclopentadiene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of tetraphenylcyclopentadiene and its parent compound, unsubstituted cyclopentadiene. The significant structural differences between these two molecules, primarily the presence of four bulky phenyl substituents on the cyclopentadiene ring, lead to distinct reactivity profiles. This comparison will focus on three key areas: Diels-Alder reactions, acidity and deprotonation, and the formation of organometallic complexes.
Diels-Alder Reactions: A Tale of Steric Hindrance
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, is highly sensitive to the steric and electronic properties of the diene. Unsubstituted cyclopentadiene is a remarkably reactive diene in these [4+2] cycloaddition reactions. In contrast, the reactivity of tetraphenylcyclopentadiene is significantly diminished due to the steric hindrance imposed by the four phenyl groups.
Table 1: Comparison of Diels-Alder Reactivity
| Feature | Unsubstituted Cyclopentadiene | Tetraphenylcyclopentadiene |
| Relative Reactivity | Very High | Very Low (qualitative) |
| Reaction Conditions | Often proceeds at or below room temperature. | Typically requires high temperatures. |
| Key Influencing Factor | Favorable s-cis conformation locked in a ring. | Severe steric hindrance from phenyl groups. |
Experimental Protocol: Dimerization of Cyclopentadiene (A Self-Diels-Alder Reaction)
This protocol describes the spontaneous dimerization of cyclopentadiene at room temperature, a classic example of its high reactivity. A comparable reaction for tetraphenylcyclopentadiene is not observed under normal conditions due to its low reactivity.
Objective: To observe the dimerization of cyclopentadiene.
Materials:
-
Dicyclopentadiene
-
Distillation apparatus
-
Receiving flask cooled in an ice bath
Procedure:
-
Set up a fractional distillation apparatus.
-
Gently heat dicyclopentadiene to its cracking temperature (~170 °C).
-
Collect the cyclopentadiene monomer in a receiving flask cooled in an ice bath.
-
Allow the collected cyclopentadiene to stand at room temperature.
-
Over time, the monomer will spontaneously dimerize back to dicyclopentadiene via a Diels-Alder reaction. The progress of the reaction can be monitored by techniques such as NMR spectroscopy.
Caption: Dimerization of cyclopentadiene via a Diels-Alder reaction.
Acidity and Deprotonation: The Role of Aromatic Stabilization
Cyclopentadiene is unusually acidic for a hydrocarbon, with a pKa of approximately 16.[1][2][3][4][5] This heightened acidity is attributed to the exceptional stability of its conjugate base, the cyclopentadienyl anion. Upon deprotonation, the resulting anion is planar and contains 6 π-electrons, conforming to Hückel's rule for aromaticity. This aromatic stabilization provides a strong thermodynamic driving force for the deprotonation.
Table 2: Comparison of Acidity
| Feature | Unsubstituted Cyclopentadiene | Tetraphenylcyclopentadiene |
| pKa | ~16 | Not experimentally determined, but expected to be acidic. |
| Driving Force for Deprotonation | Formation of an aromatic cyclopentadienyl anion. | Formation of a resonance-stabilized tetraphenylcyclopentadienyl anion. |
| Conjugate Base Stability | High due to aromaticity. | Potentially high due to resonance, but may be affected by steric factors. |
Experimental Protocol: Deprotonation of Cyclopentadiene
Objective: To generate the cyclopentadienyl anion.
Materials:
-
Cyclopentadiene (freshly cracked)
-
Sodium hydride (NaH) or a strong base like sodium amide (NaNH₂)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride in anhydrous THF in a flask.
-
Cool the suspension in an ice bath.
-
Slowly add freshly cracked cyclopentadiene to the suspension with stirring.
-
Hydrogen gas will evolve, indicating the deprotonation of cyclopentadiene.
-
The reaction mixture will become a solution of sodium cyclopentadienide.
Caption: Deprotonation of cyclopentadiene to form the aromatic cyclopentadienyl anion.
Formation of Organometallic Complexes: The Influence of Ligand Bulk
Both cyclopentadienyl (Cp) and tetraphenylcyclopentadienyl (Cp'') anions are important ligands in organometallic chemistry, readily forming complexes with a wide range of transition metals. The resulting organometallic compounds, known as metallocenes and half-sandwich complexes, are valuable as catalysts and materials.
The primary difference between Cp and Cp'' as ligands is their steric profile. The unsubstituted Cp ligand is relatively small, allowing for the formation of stable sandwich complexes like ferrocene, (Cp)₂Fe. The tetraphenylcyclopentadienyl ligand, in contrast, is exceptionally bulky. This steric hindrance can influence the coordination chemistry in several ways:
-
Coordination Number: The bulkiness of the Cp'' ligand may prevent the formation of certain multiligand complexes that are readily accessible with the Cp ligand.
-
Reactivity of the Metal Center: The phenyl groups can create a "protective pocket" around the metal center, influencing its reactivity and catalytic properties. This can lead to enhanced selectivity in some catalytic reactions.
-
Stability: The steric bulk can also enhance the kinetic stability of the resulting complexes by shielding the metal center from decomposition pathways.
Table 3: Comparison of Ligand Properties in Organometallic Complexes
| Feature | Cyclopentadienyl (Cp) | Tetraphenylcyclopentadienyl (Cp'') |
| Steric Bulk | Low | Very High |
| Complexes Formed | Wide variety of metallocenes and half-sandwich complexes. | Forms similar types of complexes, but the number of other ligands may be limited by steric hindrance. |
| Influence on Metal Center | Provides electronic stabilization. | Provides both electronic stabilization and significant steric protection. |
| Potential Applications | Broad use in catalysis and materials science. | Can be used to create catalysts with unique selectivity due to steric effects. |
Experimental Workflow: Synthesis of a Metallocene
This generalized workflow illustrates the synthesis of a metallocene, which can be adapted for both cyclopentadienyl and tetraphenylcyclopentadienyl ligands, although reaction conditions may need to be optimized for the latter due to its steric bulk and potentially different solubility.
Caption: General workflow for the synthesis of metallocenes.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced acidity of cyclopenta-2,4-dienylborane and its Al and Ga analogues. The role of aromatization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Spectroscopic Analysis: A Comparative Guide to Confirming the Purity of Synthesized Tetraphenylcyclopentadienone
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a critical step. This guide provides a comparative overview of spectroscopic methods to confirm the purity of tetraphenylcyclopentadienone, a versatile building block in organic synthesis. Detailed experimental protocols and data interpretation are presented to differentiate the pure compound from potential impurities.
The synthesis of tetraphenylcyclopentadienone is typically achieved through a base-catalyzed double aldol condensation of benzil and 1,3-diphenylacetone.[1][2] Incomplete reactions or side reactions can lead to the presence of starting materials or intermediate products as impurities. Spectroscopic analysis is indispensable for identifying and quantifying these impurities. This guide focuses on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as primary analytical tools.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for tetraphenylcyclopentadienone and its common synthetic precursors, which are the most likely impurities.
| Compound | Spectroscopic Method | Characteristic Signals |
| Tetraphenylcyclopentadienone | ¹H NMR (CDCl₃) | Multiplets in the range of 6.90-7.23 ppm corresponding to the 20 aromatic protons.[3] |
| ¹³C NMR (CDCl₃) | Signals at approximately 125.3 ppm (C2 of the cyclopentadienone ring) and a carbonyl signal. Other aromatic carbons appear between 127-130 ppm.[4] | |
| IR (KBr disc) | Strong carbonyl (C=O) stretch around 1712-1715 cm⁻¹. | |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 384.[5][6] | |
| Benzil (Impurity) | ¹H NMR (CDCl₃) | Aromatic protons typically appear as multiplets between 7.3-8.0 ppm. |
| ¹³C NMR (CDCl₃) | Aromatic carbons and a characteristic carbonyl signal around 194 ppm. | |
| IR (KBr disc) | A strong carbonyl (C=O) stretch around 1660-1680 cm⁻¹. | |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 210. | |
| 1,3-Diphenylacetone (Impurity) | ¹H NMR (CDCl₃) | Aromatic protons appear as multiplets between 7.2-7.4 ppm, and a characteristic singlet for the CH₂ protons around 3.7 ppm. |
| ¹³C NMR (CDCl₃) | Aromatic carbons, a methylene carbon signal, and a carbonyl signal around 206 ppm. | |
| IR (KBr disc) | A strong carbonyl (C=O) stretch around 1715-1725 cm⁻¹. | |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 210. |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the synthesized tetraphenylcyclopentadienone in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The spectral width should cover the range of 0-10 ppm.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A sufficient number of scans and a relaxation delay are necessary to obtain a quantitative spectrum of all carbon atoms.
-
The spectral width should cover the range of 0-220 ppm.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal before scanning the sample.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane or methanol.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range that includes the expected molecular ion peak (e.g., 50-500 m/z).
-
Workflow for Purity Confirmation
The logical flow of the spectroscopic analysis to confirm the purity of synthesized tetraphenylcyclopentadienone is illustrated in the diagram below.
Caption: Workflow for the spectroscopic purity analysis of tetraphenylcyclopentadienone.
By following this guide, researchers can confidently assess the purity of their synthesized tetraphenylcyclopentadienone, ensuring the quality and reliability of their subsequent research and development activities. The combination of these spectroscopic techniques provides a comprehensive and robust method for chemical characterization.
References
- 1. Tetraphenylcyclopentadienone - Wikipedia [en.wikipedia.org]
- 2. Tetraphenylcyclopentadienone synthesis - chemicalbook [chemicalbook.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. Tetraphenylcyclopentadienone(479-33-4) MS spectrum [chemicalbook.com]
- 6. 2,3,4,5-Tetraphenyl-2,4-cyclopentadien-1-one | C29H20O | CID 68068 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Diels-Alder Adduct Structures Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise stereochemical assignment of Diels-Alder adducts is a critical step in chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides an objective comparison of NMR techniques for distinguishing between endo and exo diastereomers, supported by experimental data and detailed protocols.
The stereochemical outcome of a Diels-Alder reaction, yielding either the kinetically favored endo or the thermodynamically favored exo product, profoundly influences the molecule's three-dimensional structure and, consequently, its biological activity and material properties. Validating the correct isomer is therefore of paramount importance. NMR spectroscopy, by probing the local chemical environment and spatial relationships of atomic nuclei, offers an unambiguous route to stereochemical assignment.
Distinguishing Endo and Exo Isomers: A Comparative Analysis of NMR Parameters
The differentiation between endo and exo isomers is primarily achieved by analyzing key parameters in ¹H and ¹³C NMR spectra: chemical shifts (δ) and proton-proton coupling constants (³JHH).
Chemical Shifts (δ): The spatial orientation of substituents in endo and exo adducts leads to distinct shielding and deshielding effects, resulting in characteristic differences in their chemical shifts. For instance, in the classic Diels-Alder reaction between a cyclic diene and a dienophile, the protons of the dienophile moiety in the endo isomer are shielded by the π-system of the diene, causing them to resonate at a higher field (lower ppm) compared to the corresponding protons in the exo isomer.[1][2]
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbons is highly dependent on the dihedral angle (φ) between them, a relationship described by the Karplus equation.[3][4] This dependence provides a robust method for stereochemical assignment. In the rigid bicyclic systems formed in many Diels-Alder reactions, the dihedral angles between bridgehead protons and protons on the substituent-bearing carbons are significantly different for endo and exo isomers, leading to predictable differences in their coupling constants.[3][5]
Quantitative NMR Data for Diels-Alder Adducts
The following tables summarize typical ¹H and ¹³C NMR data for the endo and exo adducts of the reaction between N-phenylmaleimide and furan, illustrating the key diagnostic differences.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for N-phenylmaleimide-furan Adducts [3]
| Proton | endo Isomer (δ, ppm) | exo Isomer (δ, ppm) | Key Differentiating Feature |
| C-5/C-6 Protons | 3.8 (coupled signal) | 3.0 (singlet) | The splitting pattern of these protons is highly diagnostic. |
| Bridgehead Protons | Complex multiplets | Complex multiplets | Less diagnostic due to complex splitting patterns. |
| Coupling Constant | Value (Hz) | Value (Hz) | Rationale (Karplus Relationship) |
| J(H-C5–C4-H) | ~5.2 | ~0.05 | The dihedral angle in the endo isomer (~34°) results in a larger coupling constant compared to the exo isomer (~83°).[3] |
Table 2: ¹³C NMR Chemical Shifts (δ) for N-phenylmaleimide-furan Adducts in CDCl₃ [3]
| Carbon | endo Isomer (δ, ppm) | exo Isomer (δ, ppm) |
| C=O | 173.9 | 175.3 |
| C=C | 134.6 | 136.7 |
| Aromatic C | 131.4, 129.2, 128.8, 126.3 | 131.5, 129.1, 128.8, 126.5 |
| C-O | 79.8 | 81.4 |
| C-N | 45.9 | 47.5 |
Experimental Protocols for NMR Analysis
A systematic approach is crucial for the accurate structural validation of Diels-Alder adducts.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified Diels-Alder adduct in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a small plug of cotton or glass wool directly into the NMR tube.
2. 1D NMR Spectroscopy:
-
¹H NMR: Acquire a standard proton NMR spectrum. This initial spectrum will provide crucial information on chemical shifts and coupling constants. Pay close attention to the integration of signals to confirm the number of protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon environments. An Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
3. 2D NMR Spectroscopy for Unambiguous Assignment: For complex molecules or when 1D NMR data is ambiguous, 2D NMR techniques are indispensable.[6][7][8]
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the molecule, helping to trace out the spin systems.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.[1][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the carbon skeleton and assigning quaternary carbons.[1][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is often the most definitive experiment for stereochemical assignment. It identifies protons that are close in space, regardless of whether they are directly bonded. For Diels-Alder adducts, specific through-space correlations (or lack thereof) between protons on the diene and dienophile moieties can unequivocally distinguish between endo and exo isomers.[9]
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of Diels-Alder adducts using NMR spectroscopy.
References
- 1. summit.sfu.ca [summit.sfu.ca]
- 2. researchgate.net [researchgate.net]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Characterization of a Novel Diels – Alder Adduct of Codeine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts in Tetraphenylcyclopentadienone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetraphenylcyclopentadienone, a crucial intermediate in the development of various organic compounds, is predominantly achieved through a base-catalyzed aldol condensation of benzil and dibenzyl ketone. The choice of catalyst and reaction conditions can significantly impact the efficiency, yield, and environmental footprint of this synthesis. This guide provides a comparative analysis of common catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance indicators for different catalytic approaches in the synthesis of tetraphenylcyclopentadienone.
| Parameter | Conventional Method | Phase-Transfer Catalysis | Microwave-Assisted Method |
| Catalyst | Potassium Hydroxide (KOH) | Benzyltrimethylammonium hydroxide (Triton B) | Potassium Hydroxide (KOH) & Anthranilic Acid |
| Solvent | Ethanol | Triethylene Glycol | Polyethylene Glycol (PEG-400) or Ethanol |
| Temperature | Reflux (approx. 78°C)[1] | 90-100°C[2] | Microwave Irradiation (150W)[1] |
| Reaction Time | 15 - 30 minutes[1] | ~1 minute after crystal appearance[2] | 1 - 2 minutes[1] |
| Yield | 62% - 96%[1][3] | Not explicitly stated, but effective for microscale synthesis[2] | 82%[1][3] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Conventional Synthesis using Potassium Hydroxide (KOH)
This traditional method employs a strong base in an alcoholic solvent under reflux conditions.
Materials:
-
Benzil
-
Dibenzyl ketone (1,3-diphenylacetone)
-
95% Ethanol
-
Potassium Hydroxide (KOH)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of benzil and dibenzyl ketone in hot 95% ethanol.[1]
-
Heat the mixture to a gentle reflux.
-
Slowly add a solution of potassium hydroxide in ethanol to the refluxing mixture.
-
Continue refluxing for 15-30 minutes.[1]
-
Cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the dark purple crystals of tetraphenylcyclopentadienone by vacuum filtration.
-
Wash the crystals with cold ethanol to remove impurities.
Phase-Transfer Catalysis using Benzyltrimethylammonium Hydroxide (Triton B)
This microscale adaptation utilizes a phase-transfer catalyst, which can be particularly useful when dealing with reactants of differing solubility.
Materials:
-
Benzil
-
Dibenzyl ketone (1,3-diphenylacetone)
-
Triethylene glycol
-
Benzyltrimethylammonium hydroxide (Triton B) solution (40%)
Procedure:
-
Combine benzil and dibenzyl ketone in a reaction tube containing triethylene glycol.
-
Heat the mixture to 100°C with stirring.[2]
-
Add the Triton B solution to the hot mixture and stir well.[2]
-
Maintain the temperature at 90-100°C until crystals begin to form, and continue heating for an additional minute.[2]
-
Allow the mixture to cool to room temperature.
-
Collect the crystals by filtration.
Microwave-Assisted Green Synthesis
This modern approach significantly reduces reaction times and often employs more environmentally benign solvents.
Materials:
-
Benzil
-
Dibenzyl ketone (1,3-diphenylacetone)
-
Polyethylene Glycol (PEG-400) or Ethanol
-
Potassium Hydroxide (KOH)
-
Anthranilic Acid (co-catalyst)
Procedure:
-
In a microwave-safe vessel, combine benzil, dibenzyl ketone, and polyethylene glycol (PEG-400) or ethanol.
-
Add potassium hydroxide and a catalytic amount of anthranilic acid. The use of anthranilic acid has been shown to provide an incremental benefit to the yield.[3]
-
Irradiate the mixture in a microwave reactor at 150W for 1-2 minutes with stirring.[1]
-
After the reaction is complete, cool the mixture.
-
Add water to precipitate the product.
-
Collect the solid product by vacuum filtration.
Reaction Mechanisms and Workflows
The synthesis of tetraphenylcyclopentadienone proceeds via a double aldol condensation reaction. The base catalyst deprotonates the α-carbon of dibenzyl ketone to form an enolate, which then acts as a nucleophile.
Caption: General mechanism of the base-catalyzed aldol condensation for tetraphenylcyclopentadienone synthesis.
The experimental workflow for the synthesis and purification of tetraphenylcyclopentadienone is a straightforward process applicable across the different catalytic methods with minor variations in heating and reaction time.
Caption: A generalized experimental workflow for the synthesis of tetraphenylcyclopentadienone.
Discussion on Catalyst Activity
-
Potassium Hydroxide (KOH): As the conventional catalyst, KOH is reliable and provides high yields.[1][3] Its primary drawback is the relatively longer reaction time compared to microwave-assisted methods.
-
Benzyltrimethylammonium Hydroxide (Triton B): This phase-transfer catalyst is effective in bringing together reactants that may have limited solubility in the reaction medium.[2] Phase-transfer catalysis can lead to faster reaction rates and milder reaction conditions.[4]
-
KOH with Anthranilic Acid: In the microwave-assisted synthesis, the combination of KOH and anthranilic acid has been shown to be effective. Anthranilic acid likely acts as a nucleophilic co-catalyst, participating in the general acid-base catalysis of the aldol condensation, leading to an enhanced yield.[3] The significant reduction in reaction time is a major advantage of this green chemistry approach.[1]
Conclusion
The choice of catalyst for the synthesis of tetraphenylcyclopentadienone depends on the desired balance between reaction time, yield, and adherence to green chemistry principles. The conventional KOH-catalyzed method is robust and high-yielding, making it suitable for many laboratory settings. For rapid synthesis, the microwave-assisted approach with a KOH/anthranilic acid system offers a significant advantage. The use of a phase-transfer catalyst like Triton B provides an alternative that can be beneficial in specific solvent systems and for microscale preparations. Researchers should consider the equipment availability, scale of the reaction, and environmental considerations when selecting the most appropriate catalytic system.
References
Efficiency of Tetraphenylcyclopentadiene as a Ligand in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of ligands is a cornerstone in the development of efficient transition metal catalysts. The electronic and steric properties of a ligand profoundly influence the activity, selectivity, and stability of the resulting catalyst. While phosphines and N-heterocyclic carbenes (NHCs) have been extensively studied and widely adopted, cyclopentadienyl (Cp) ligands and their derivatives, such as tetraphenylcyclopentadiene, offer a distinct and powerful alternative. This guide provides a comparative overview of the performance of tetraphenylcyclopentadienyl-derived ligands against commonly used phosphine and NHC ligands in key catalytic reactions.
It is important to note that direct, side-by-side comparative studies across all major catalytic reactions are limited in the published literature. Therefore, this guide presents available performance data from various studies to offer a valuable reference point for catalyst design and selection.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The efficiency of the palladium catalyst is highly dependent on the nature of the ancillary ligand. While tetraphenylcyclopentadienyl ligands are less commonly employed in this reaction compared to phosphines and NHCs, their inherent steric bulk and electron-donating properties make them of interest.
Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Coupling
| Ligand Type | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Biaryl Phosphine | Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | 98 | 9800 | N/A | [1] |
| Dialkylbiaryl Phosphine | Pd(OAc)₂ / tBuXPhos | 4-Chlorotoluene | Phenylboronic acid | 97 | 9700 | N/A | [1] |
| Ferrocenyl Phosphine | Pd(OAc)₂ / CyPF-tBu | 4-Chloroanisole | Phenylboronic acid | 95 | 9500 | N/A | [2] |
| N-Heterocyclic Carbene | [Pd(IPr)(cinnamyl)Cl] | 4-Chlorotoluene | Phenylboronic acid | >99 | >9900 | N/A | N/A |
Performance in Heck Reaction
The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is another cornerstone of C-C bond formation. The ligand plays a crucial role in the oxidative addition and migratory insertion steps of the catalytic cycle.
Table 2: Comparison of Ligand Performance in Heck Reaction
| Ligand Type | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | TON | TOF (h⁻¹) | Reference |
| Phosphine | Palladacycle/P(t-Bu)₃ | 4-Bromotoluene | n-Butyl acrylate | 98 | 9800 | 20,000 | [3] |
| N-Heterocyclic Carbene | Pd(OAc)₂ / IPr | 4-Chlorotoluene | Styrene | 96 | 9600 | N/A | [4] |
| Phosphine-NHC | [PdCl₂(IMes)(PPh₃)] | Aryl Bromides | n-Butyl acrylate | 90-98 | 9000-9800 | N/A | [5] |
Performance in C-H Activation
Rhodium and Iridium complexes bearing cyclopentadienyl-type ligands are well-known for their ability to catalyze C-H activation reactions, a powerful strategy for direct functionalization of C-H bonds. The steric and electronic properties of the Cp ligand are critical in influencing the reactivity and selectivity of these transformations.
Table 3: Performance of Cyclopentadienyl-type Ligands in Rh(III)-Catalyzed C-H Activation
| Ligand Type | Catalyst System | Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Planar-Chiral Cp | [(C₅H₂tBu₂CH₂tBu)RhCl₂]₂ | N-methoxybenzamide | N,N-Dimethylacrylamide | Dihydroisoquinolone | 85 | [6] |
| Chiral Cp | --INVALID-LINK--₂ | 1-Phenyl-1H-pyrazole | N-Methylmaleimide | Annulated pyrazole | 95 | [7] |
Note: While not tetraphenylcyclopentadienyl itself, the data for other substituted cyclopentadienyl ligands highlights the effectiveness of this ligand class in C-H activation.
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol with a Phosphine Ligand
A detailed experimental procedure for a Suzuki-Miyaura coupling reaction using a palladium/phosphine catalyst system is as follows[1]:
-
Catalyst Pre-formation (optional): In a glovebox, a vial is charged with Pd(OAc)₂ (0.01 mmol) and the desired phosphine ligand (0.02 mmol). Anhydrous, degassed toluene (1 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
Reaction Setup: To a separate oven-dried Schlenk tube is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Reaction Execution: The catalyst solution is transferred to the Schlenk tube containing the substrates and base. The tube is sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired biaryl product. The yield is determined by isolated weight, and purity is assessed by ¹H NMR and ¹³C NMR spectroscopy.
General Heck Reaction Protocol with an NHC Ligand
The following is a representative experimental protocol for a Heck reaction catalyzed by a palladium-NHC complex[4]:
-
Catalyst Generation (in situ): In a glovebox, a Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol) and the imidazolium salt precursor of the NHC ligand (0.012 mmol).
-
Reaction Setup: To the Schlenk tube is added the aryl halide (1.0 mmol), the alkene (1.5 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). Anhydrous, degassed solvent (e.g., DMF, 5 mL) is then added.
-
Reaction Execution: The Schlenk tube is sealed and heated in an oil bath at the specified temperature (e.g., 120 °C) for the required time (e.g., 12-24 hours).
-
Work-up and Analysis: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to give the desired substituted alkene.
General C-H Activation Protocol with a Rhodium-Cp Catalyst
A typical experimental procedure for a Rh(III)-catalyzed C-H activation/annulation reaction is as follows[6]:
-
Reaction Setup: In an inert atmosphere glovebox, a screw-capped vial is charged with the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 0.025 mmol), the substrate containing the directing group (0.5 mmol), the coupling partner (e.g., an alkene or alkyne, 0.6 mmol), and a silver salt additive (e.g., AgSbF₆, 0.1 mmol).
-
Reaction Execution: Anhydrous solvent (e.g., 1,2-dichloroethane, 2 mL) is added, and the vial is sealed and heated at the indicated temperature (e.g., 80-120 °C) for the specified duration (e.g., 12-48 hours).
-
Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature, filtered through a short plug of silica gel, and the solvent is removed under reduced pressure. The resulting residue is purified by flash chromatography to yield the annulated product.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Heck reaction.
Caption: General experimental workflow for catalyst screening and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Palladium(II) Precatalysts Bearing 4,5‐Dicyanoimidazol‐2‐ylidene for the Mizoroki–Heck Reaction [ouci.dntb.gov.ua]
- 6. Rhodium complexes with planar-chiral cyclopentadienyl ligands: synthesis from tert-butylacetylene and catalytic performance in C–H activation of arylhydroxamates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantum Yield of OLEDs Featuring Tetraphenylcyclopentadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the performance of tetraphenylcyclopentadiene-based emitters in Organic Light-Emitting Diodes (OLEDs), complete with supporting experimental data and protocols.
Organic Light-Emitting Diodes (OLEDs) have emerged as a leading technology in display and lighting applications due to their high contrast, wide viewing angles, and flexibility. The efficiency of these devices is critically dependent on the luminescent materials used in the emissive layer. Among the various classes of emitters, tetraphenylcyclopentadiene (TPCPD) derivatives have garnered significant attention due to their intriguing photophysical properties, particularly their propensity for aggregation-induced emission (AIE). This phenomenon, where non-emissive molecules become highly luminescent in the aggregated state, offers a promising route to circumvent the common issue of concentration quenching in solid-state devices, thereby enhancing the quantum yield.
This guide provides a comprehensive comparison of the quantum yield of OLEDs employing various TPCPD derivatives. We present a summary of key performance parameters, detailed experimental protocols for both material synthesis and device fabrication, and visualizations of the underlying chemical structures and device architectures to facilitate a deeper understanding of the structure-property relationships that govern their performance.
Performance Comparison of Tetraphenylcyclopentadiene-Based OLEDs
The efficiency of an OLED is often quantified by its External Quantum Efficiency (EQE), which represents the ratio of photons emitted to electrons injected. The following table summarizes the performance of several reported OLEDs based on TPCPD and structurally related derivatives.
| Emitter | Derivative Name | Host Material | Max. EQE (%) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | Emission Color |
| TPCPD-1 | TPE-NPPB | Undoped | 3.2[1][2] | 10231[1][2] | 4.32[1][2] | 4.01[1][2] | Blue (444 nm) |
| TPCPD-2 | TPE-APPB | Undoped | 5.3[1][2] | 15461[1][2] | 5.28[1][2] | 4.92[1][2] | Deep Blue (428 nm) |
| TPCPD-3 | Derivative A | Undoped | Not Reported | 24096[3] | 6.80[3] | 4.07[3] | Sky-Blue (492 nm) |
| TPCPD-4 | Derivative B | Undoped | Not Reported | 8721[3] | 3.40[3] | Not Reported | Blue (440 nm) |
Note: The specific molecular structures for "Derivative A" and "Derivative B" from the source are required for a complete comparison but were not detailed in the initial abstract. TPE-NPPB and TPE-APPB are tetraphenylethylene phenanthroimidazoles, which share the tetraphenyl-substituted core motif and AIE properties with TPCPD derivatives.
Experimental Protocols
A thorough understanding of the experimental conditions is crucial for the replication and advancement of these findings. Below are generalized protocols for the synthesis of the core TPCPD structure and the fabrication of OLED devices.
Synthesis of Tetraphenylcyclopentadienone (TPCP-one)
Tetraphenylcyclopentadienone serves as a key precursor for the synthesis of various TPCPD derivatives. A common synthetic route involves a base-catalyzed aldol condensation.
Materials:
-
Benzil
-
Dibenzyl ketone (1,3-diphenylacetone)
-
Ethanol (95%)
-
Potassium hydroxide (KOH)
Procedure:
-
Dissolve equimolar amounts of benzil and dibenzyl ketone in hot ethanol in a round-bottom flask equipped with a reflux condenser.[4][5][6]
-
Slowly add a solution of potassium hydroxide in ethanol to the heated reaction mixture.
-
Reflux the mixture for approximately 15 minutes, during which a dark crystalline product should form.[4][5]
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization.
-
Collect the dark crystals via vacuum filtration and wash with cold 95% ethanol.[4]
-
The resulting tetraphenylcyclopentadienone can be further purified by recrystallization if necessary.
General OLED Fabrication Protocol
The performance of an OLED is highly dependent on its architecture and the fabrication process. A typical multi-layer device structure is fabricated using thermal evaporation under high vacuum.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
HIL material (e.g., NPB)
-
HTL material (e.g., TPD)
-
TPCPD derivative (as the EML)
-
ETL material (e.g., Alq3)
-
EIL material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
Procedure:
-
Patterned ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then treated with UV-ozone to improve the work function of the ITO anode.
-
The organic layers (HIL, HTL, EML, ETL, EIL) and the metal cathode are sequentially deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (typically < 10⁻⁶ Torr). The thickness of each layer is controlled using a quartz crystal monitor.
-
The fabricated devices are encapsulated to protect them from atmospheric moisture and oxygen.
Visualizing the Fundamentals
To better understand the components and processes involved in the performance of these OLEDs, the following diagrams illustrate the chemical structures and the device architecture.
References
- 1. scispace.com [scispace.com]
- 2. Non-doped OLEDs based on tetraphenylethylene phenanthroimidazoles with negligible efficiency roll-off: effects of end group regulated stimulus responsive AIE luminogens - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. Tetraphenylcyclopentadiene Derivatives: Aggregation-Induced Emission, Adjustable Luminescence from Green to Blue, Efficient Undoped OLED Performance and Good Mechanochromic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
A Comparative Guide to the Thermal Stability of Tetraphenylcyclopentadiene Derivatives
For Researchers, Scientists, and Drug Development Professionals
The parent compound, tetraphenylcyclopentadienone (tetracyclone), is a stable, crystalline solid with a melting point of 219-220 °C[1]. Its derivatives are of interest in various fields, including materials science and potentially as scaffolds in drug development, where thermal stability is a critical parameter.
Qualitative Thermal Stability Overview
Studies on the thermal reactions of tetraphenylcyclopentadienone and its derivatives, particularly in the presence of oxygen, indicate that these compounds are thermally robust. Research by Thiemann et al. has shown that various substituted tetraarylcyclopentadienones, including those with electron-donating (methoxy, methyl) and electron-withdrawing (bromo) groups, can undergo thermal oxidation reactions at elevated temperatures (e.g., 135°C in diphenyl ether)[2][3]. The stability of these compounds under high-temperature reaction conditions suggests significant thermal resilience. However, specific decomposition temperatures (Td) from TGA are not provided in these studies, which focus on reaction products rather than quantitative thermal analysis. The inherent stability of the core structure suggests that decomposition would occur at temperatures well above those typically required for pharmaceutical processing and storage.
Data on Thermal Properties
A comprehensive table comparing the decomposition temperatures of various tetraphenylcyclopentadiene derivatives could not be compiled due to the lack of specific TGA/DSC data in the reviewed scientific literature. Researchers are encouraged to use the protocols provided in this guide to determine these values for their specific derivatives of interest.
For reference, the melting point of the parent compound is provided below.
| Compound Name | Structure | Melting Point (°C) |
| Tetraphenylcyclopentadienone | C₂₉H₂₀O | 219 - 220[1] |
Experimental Protocols for Thermal Stability Analysis
To facilitate the direct comparison of thermal stability for novel tetraphenylcyclopentadiene derivatives, the following detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset decomposition temperature (Tonset) and the temperature of maximum rate of decomposition (Tmax) of tetraphenylcyclopentadiene derivatives.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried tetraphenylcyclopentadiene derivative into a clean, tared TGA crucible (typically alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes before starting the experiment to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which a 5% weight loss occurs.
-
Calculate the first derivative of the weight loss curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of decomposition (Tmax).
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tm), enthalpy of fusion (ΔHf), and glass transition temperature (Tg) of tetraphenylcyclopentadiene derivatives.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the dried derivative into a hermetically sealed aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Equilibrate the sample at 25 °C.
-
First Heating Scan: Ramp the temperature from 25 °C to a temperature approximately 20-30 °C above the expected melting point at a heating rate of 10 °C/min. This scan removes the thermal history of the sample.
-
Cooling Scan: Cool the sample from the upper temperature to 25 °C at a controlled rate of 10 °C/min.
-
Second Heating Scan: Ramp the temperature again from 25 °C to the upper temperature at a heating rate of 10 °C/min. The data from this scan is typically used for analysis.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature (°C).
-
Determine the melting temperature (Tm) from the peak of the endothermic melting event.
-
Calculate the enthalpy of fusion (ΔHf) by integrating the area of the melting peak.
-
Identify the glass transition temperature (Tg) as a step change in the baseline of the heat flow curve.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols for thermal stability analysis.
References
A Comparative Analysis of Experimental and Calculated NMR Shifts for Tetraphenylcyclopentadiene
A detailed comparison between experimentally obtained and computationally calculated Nuclear Magnetic Resonance (NMR) shifts for tetraphenylcyclopentadiene is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the available data, methodologies, and a visual representation of the comparison process.
Introduction
Tetraphenylcyclopentadiene is a hydrocarbon consisting of a cyclopentadiene ring substituted with four phenyl groups. Its complex structure presents a valuable case study for the comparison of experimental and theoretical NMR spectroscopy. This guide aims to bridge the gap between measured spectral data and computational predictions, offering insights into the accuracy and utility of modern computational methods in structural elucidation.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
A comprehensive search of available literature and spectral databases has yielded experimental ¹H and ¹³C NMR data for 1,2,3,4-tetraphenyl-1,3-cyclopentadiene. However, a notable scarcity of publicly available, peer-reviewed studies detailing calculated NMR shifts for this specific molecule was observed. The following tables summarize the available experimental data.
Table 1: Experimental ¹H NMR Chemical Shifts for Tetraphenylcyclopentadiene
| Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
| 1 | ~7.1-7.4 | m | Aromatic Protons |
| 2 | ~4.0 | s | Methylene Protons (CH₂) |
Note: The exact chemical shifts for the aromatic protons are not well-resolved into individual peaks in the available data and are reported as a multiplet.
Table 2: Experimental ¹³C NMR Chemical Shifts for Tetraphenylcyclopentadiene
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~125-130 | Aromatic Carbons |
| 2 | ~140-145 | Aromatic Quaternary Carbons |
| 3 | ~60 | Methylene Carbon (CH₂) |
Note: Specific peak assignments within the aromatic region are not available in the consulted resources.
Experimental Protocols
The experimental NMR data presented in this guide were obtained from publicly accessible spectral databases. The typical protocol for acquiring such data is as follows:
A sample of this compound is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃). The solution is then placed in an NMR tube and inserted into the spectrometer.
-
¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a spectrometer operating at a frequency of 200 MHz or higher. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often at a frequency of 50 MHz or higher. Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom. Chemical shifts are also referenced to TMS.
Computational Methods for NMR Shift Calculation
The standard workflow involves:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated. The Gauge-Including Atomic Orbital (GIAO) method is widely used for this step.
-
Chemical Shift Prediction: The calculated shielding tensors are then converted to chemical shifts by referencing them to the calculated shielding tensor of a standard compound, typically TMS, computed at the same level of theory.
The choice of functional, basis set, and the inclusion of solvent effects can significantly impact the accuracy of the predicted NMR shifts.
Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and calculated NMR data for a given molecule like tetraphenylcyclopentadiene.
Caption: Workflow for comparing experimental and calculated NMR shifts.
Conclusion
The comparison of experimental and calculated NMR data is a powerful tool for structural verification and for gaining deeper insights into the electronic environment of molecules. While experimental ¹H and ¹³C NMR data for tetraphenylcyclopentadiene are available, there is a clear opportunity for computational chemists to contribute by publishing calculated shifts for this compound. Such a study would provide a valuable benchmark for assessing the accuracy of different computational methods for complex aromatic systems and would be of significant interest to the broader scientific community. Researchers are encouraged to perform these calculations and publish their findings to enrich the collective understanding of this molecule's spectroscopic properties.
A Comparative Analysis of Melting Point Data for 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
This guide provides a cross-referenced comparison of the melting point for 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene, a crucial physical property for researchers and professionals in drug development and chemical synthesis. The data presented is collated from various reputable chemical suppliers and databases to ensure a comprehensive overview.
Data Presentation
The melting point of a pure substance is a sharp, well-defined physical property. For this compound, the reported values from various commercial and database sources show a high degree of consistency. The data is summarized in the table below.
| Source | Reported Melting Point (°C) | Purity/Assay |
| TCI Chemicals | 177.0 to 182.0[1] | >98.0% (GC)[1] |
| Sigma-Aldrich | 180-182 (lit.)[2] | 95%[2] |
| ChemicalBook | 180-182 (lit.)[2] | Not specified |
| Chemsrc | 180-182 (lit.)[3] | Not specified |
| ChemBK | 180-182 (lit.)[4] | Not specified |
The narrow range of melting points reported across these sources suggests that this compound is a well-characterized compound with a consistent and reproducible melting point. The slight variations can be attributed to differences in the purity of the samples and the specific methodology used for determination.
Experimental Protocols
The determination of a melting point is a fundamental procedure in organic chemistry to assess the purity of a crystalline solid. The most common method, and the one applicable to a compound like this compound, is the capillary melting point determination.
Principle: A small, finely powdered sample of the crystalline solid is packed into a thin-walled capillary tube and heated. The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it completely melts are recorded as the melting point range.[5][6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp, Thiele tube)[7]
-
Capillary tubes (sealed at one end)[8]
-
Thermometer or digital temperature probe[7]
-
Mortar and pestle (for grinding the sample)[7]
Procedure:
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Melting Point Determination:
-
Place the capillary tube into the heating block of the melting point apparatus.[9]
-
Heat the sample at a relatively rapid rate (e.g., 10-15°C per minute) to approximately 15-20°C below the expected melting point.[7][10]
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium as the melting point is approached.[10]
-
Record the temperature at which the first drop of liquid appears (onset of melting).[7]
-
Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid (completion of melting).[7]
-
The recorded range between the onset and completion of melting is the melting point range of the sample.
-
For accurate results, it is recommended to perform the determination in duplicate or triplicate.[10]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing and verifying the melting point data of a chemical compound from multiple sources.
References
- 1. This compound | 15570-45-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. This compound | 15570-45-3 [chemicalbook.com]
- 3. 1,2,3,4-tetraphenylcyclopentadiene | CAS#:15570-45-3 | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. mt.com [mt.com]
- 6. edisco.it [edisco.it]
- 7. nsmn1.uh.edu [nsmn1.uh.edu]
- 8. davjalandhar.com [davjalandhar.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
A Comparative Guide to Endo/Exo Selectivity in Diels-Alder Reactions: A Case Study of Cyclopentadiene and Extrapolation to Tetraphenylcyclopentadiene
Introduction
The Diels-Alder reaction, a cornerstone of modern organic synthesis, is a powerful tool for the construction of six-membered rings. A key aspect of this [4+2] cycloaddition is its stereoselectivity, particularly the formation of endo and exo products when cyclic dienes are employed. While the principles governing this selectivity are well-established, experimental data for every diene is not always readily available. This guide addresses the endo/exo product ratios in Diels-Alder reactions, with a focus on cyclopentadiene as a well-documented model system due to the limited availability of specific experimental data for tetraphenylcyclopentadiene in the reviewed literature. The insights gained from cyclopentadiene will be used to predict the expected selectivity for its heavily substituted counterpart, tetraphenylcyclopentadiene.
This guide is intended for researchers, scientists, and professionals in drug development who are interested in the stereochemical outcomes of Diels-Alder reactions and the factors that influence them.
Understanding Endo and Exo Products
In the context of the Diels-Alder reaction with a cyclic diene, the terms endo and exo describe the relative stereochemistry of the resulting bicyclic product. The endo product is the one where the substituents on the dienophile are oriented towards the larger, unsaturated bridge of the diene. Conversely, the exo product has these substituents pointing away from this bridge.
Generally, the endo product is formed faster and is therefore the kinetic product. This preference, often referred to as the Alder-endo rule, is attributed to favorable secondary orbital interactions between the developing π-system of the diene and the orbitals of the electron-withdrawing groups on the dienophile in the transition state. The exo product, being sterically less hindered, is typically the more thermodynamically stable product.
Comparison of Endo/Exo Product Ratios: The Cyclopentadiene Model
Cyclopentadiene is a highly reactive and well-studied diene in Diels-Alder reactions. The endo/exo product ratio is significantly influenced by reaction conditions, particularly temperature, as well as the nature of the dienophile.
| Diene | Dienophile | Temperature (°C) | Solvent | Endo:Exo Ratio |
| Cyclopentadiene | Maleic Anhydride | Room Temperature | Ethyl Acetate/Hexane | Almost exclusively endo[1] |
| Cyclopentadiene | Maleic Anhydride | 185 | Sealed Tube (neat) | 4:1[1] |
| Cyclopentadiene | Methyl Acrylate | Room Temperature | Not specified | 3:16 (exo favored)[1] |
| Cyclopentadiene | Methyl Acrylate | 180+ | Sealed Tube (neat) | ~1:1[1] |
| Cyclopentadiene | Dimerization | 23 | Not specified | Exclusively endo[2] |
| Cyclopentadiene | Dimerization | 200 | Not specified | 4:1[2] |
Key Observations:
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the formation of the endo product is heavily favored, illustrating kinetic control.[2] As the temperature increases, the Diels-Alder reaction can become reversible, allowing for the equilibration to the more stable exo product, demonstrating thermodynamic control.[1][2]
-
Dienophile Structure: The structure of the dienophile plays a crucial role in the observed selectivity.
Extrapolating to Tetraphenylcyclopentadiene: A Steric Hindrance Perspective
While specific experimental data for the endo/exo ratios in Diels-Alder reactions of tetraphenylcyclopentadiene are scarce, we can make well-reasoned predictions based on the principles of stereoselectivity. The four bulky phenyl groups on the cyclopentadiene ring would introduce significant steric hindrance.
In the endo transition state, these phenyl groups would clash sterically with the dienophile, significantly increasing the activation energy for this pathway. The exo transition state, where the dienophile is oriented away from the phenyl groups, would be sterically much more favorable. Therefore, it is highly probable that Diels-Alder reactions involving tetraphenylcyclopentadiene would show a strong preference for the exo product, even under conditions that would typically favor the endo product for unsubstituted cyclopentadiene. This steric control would likely override the electronic factors that favor the endo product.
Experimental Protocols
Below is a representative experimental protocol for the Diels-Alder reaction of cyclopentadiene with maleic anhydride, which is a common undergraduate and research laboratory experiment.
Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride [3][4]
-
Preparation of Cyclopentadiene: Cyclopentadiene is obtained by the thermal retro-Diels-Alder reaction of its dimer, dicyclopentadiene. This "cracking" is typically done by fractional distillation.[5]
-
Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gentle warming on a hot plate.[3]
-
Add 8 mL of hexane or petroleum ether to the solution and then cool the flask in an ice bath.[3]
-
Addition of Diene: To the cooled solution, add 2.0 mL of freshly prepared cyclopentadiene and swirl the mixture.[3]
-
Crystallization: The product will begin to crystallize. To ensure complete crystallization and purity, gently heat the mixture on a hot plate until the solid redissolves, and then allow it to cool slowly to room temperature.[3]
-
Isolation: Collect the crystalline product by suction filtration.[3]
-
Analysis: The product can be characterized by its melting point and spectroscopic methods (e.g., IR and NMR spectroscopy).
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow of a Diels-Alder reaction leading to endo and exo products.
Caption: Logical relationship of steric effects on endo/exo selectivity.
References
Safety Operating Guide
Proper Disposal of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: A Guide for Laboratory Professionals
Providing researchers, scientists, and drug development professionals with essential safety and logistical information for the proper disposal of 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is critical for maintaining a safe and compliant laboratory environment. This guide outlines the necessary procedures, safety precautions, and regulatory considerations for handling and disposing of this chemical compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical splash goggles, gloves, and a lab coat.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Facilities handling this material should be equipped with an eyewash station and a safety shower.[1]
In the event of a spill, the material should be carefully swept or vacuumed up and placed into a suitable, labeled container for disposal.[1] Avoid generating dust. For detailed first-aid measures in case of exposure, refer to the table below.
Summary of Key Chemical Data
For quick reference, the following table summarizes the key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value |
| CAS Number | 15570-45-3[2] |
| Molecular Formula | C₂₉H₂₂[2] |
| Molecular Weight | 370.48 g/mol [2] |
| Appearance | Light yellow to beige powder[3] |
| Melting Point | 180-182 °C[2] |
| Incompatibilities | Strong oxidizing agents[1] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations.[4][5] It is imperative to treat this compound as a hazardous waste unless otherwise determined by a qualified professional.
1. Waste Collection and Containerization:
- Collect waste this compound in a designated, compatible, and properly sealed container.[6] The original container is often a suitable choice.[7]
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
- For any contaminated labware, such as glassware or spatulas, decontaminate by triple rinsing with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[6][8]
2. Labeling:
- Clearly label the waste container with the words "Hazardous Waste."[4]
- The label must include the full chemical name: "this compound."[4] Avoid using abbreviations or chemical formulas.[4]
- Include the name and contact information of the principal investigator or responsible party, the laboratory location (building and room number), and the date of waste generation.[4]
3. Storage:
- Store the sealed and labeled waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
- Ensure the storage area is secure and accessible only to authorized personnel.
4. Disposal Request:
- Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[4][8]
- Follow all institutional procedures for requesting a waste pickup, which may involve submitting an online form or specific paperwork.[4]
Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. [4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound 95 15570-45-3 [sigmaaldrich.com]
- 3. This compound | 15570-45-3 [chemicalbook.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Properties and Hazards
A summary of the key physical, chemical, and hazard information for this compound is provided below.
| Property | Value |
| Appearance | Pale yellow solid or light yellow to beige powder.[1][2][3] |
| Molecular Formula | C₂₉H₂₂.[3][4][5] |
| Molecular Weight | ~370.5 g/mol .[4] |
| Melting Point | 180-182 °C.[2][5] |
| Incompatibilities | Strong oxidizing agents.[1][6] |
| Hazardous Decomposition | Carbon monoxide, carbon dioxide.[1][6] |
| Hazard Statement | Description |
| Eye Irritation | May cause eye irritation.[1] |
| Skin Irritation | May cause skin irritation.[1] |
| Respiratory Irritation | May cause respiratory tract irritation.[1] |
| Ingestion | The toxicological properties have not been fully investigated.[1] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles are required.[1] Safety glasses must include side shields.[7][8] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable minimum.[8][9] |
| Body Protection | A chemical apron or lab coat should be worn.[1] |
| Respiratory | A NIOSH/MSHA-approved air-purifying dust or mist respirator (or European Standard EN 149) should be used.[1] |
Operational and Disposal Plan
A systematic approach to handling, storage, and disposal is crucial for safety and compliance.
Step-by-Step Handling and Storage Protocol
-
Preparation : Ensure an eyewash station and safety shower are accessible.[1]
-
Personal Protective Equipment : Don all required PPE as specified in the table above.
-
Handling :
-
Storage :
Emergency and Disposal Procedures
| Procedure | Action |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| First Aid: Skin | Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.[1] |
| First Aid: Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention if a cough or other symptoms appear.[1] |
| First Aid: Ingestion | If the person is conscious and alert, give 2-4 cupfuls of milk or water. Seek medical attention.[1] |
| Spills and Leaks | Use proper personal protective equipment.[1] Carefully vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] |
| Disposal | Dispose of the waste material at an approved waste disposal plant.[10] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. This compound | 15570-45-3 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | C29H22 | CID 84991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
